molecular formula C6H20N6O4S3 B1663031 MEG hemisulfate CAS No. 3979-00-8

MEG hemisulfate

货号: B1663031
CAS 编号: 3979-00-8
分子量: 336.5 g/mol
InChI 键: XJKZAAUVINNNNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MEG is a selective iNOS inhibitor and scavenger of peroxynitrite. The EC50 values for inhibition of iNOS (LPS-treated rat lung), eNOS (bovine endothelial), and nNOS (rat brain) are 11.5, 110, and 60 µM, respectively. MEG reacts with peroxynitrite with a second order rate constant of 1,900 M−1s−1 at 37°C. MEG has potent anti-inflammatory activity, which may be due to the combined effect of MEG acting as an inhibitor of iNOS and as a scavenger of peroxynitrite.>

属性

IUPAC Name

2-(2-sulfanylethyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZAAUVINNNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585231
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3979-00-8
Record name Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MEG Hemisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of MEG hemisulfate is centered around the modulation of nitric oxide (NO) and reactive nitrogen species (RNS) signaling pathways. It exerts its effects through two principal, interconnected mechanisms:

  • Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): this compound is a potent and selective inhibitor of the iNOS enzyme.[1][2] iNOS is typically not expressed in resting cells but is rapidly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β). Once expressed, iNOS produces large, sustained amounts of nitric oxide, which can contribute to tissue damage and inflammation. This compound competes with the substrate L-arginine for binding to the active site of iNOS, thereby reducing the production of NO in inflammatory conditions.[1]

  • Direct Scavenging of Peroxynitrite (ONOO⁻): In addition to its enzymatic inhibition, this compound functions as a potent scavenger of peroxynitrite.[1] Peroxynitrite is a highly reactive and cytotoxic molecule formed from the rapid reaction of nitric oxide with the superoxide radical (O₂⁻). It is a key mediator of cellular damage in inflammatory and oxidative stress conditions, causing lipid peroxidation, DNA damage, and protein nitration. The free thiol group in the structure of MEG is crucial for its ability to directly react with and neutralize peroxynitrite, thereby preventing its damaging downstream effects.

This dual mechanism makes this compound a highly effective agent in mitigating the pathological consequences of excessive NO and peroxynitrite production in various disease models.

Quantitative Data

The following table summarizes the key quantitative parameters defining the inhibitory potency of this compound against nitric oxide synthase isoforms.

ParameteriNOS (inducible)eNOS (endothelial)nNOS (neuronal)Source
EC₅₀ (µM) 11.511060[1][2]

EC₅₀ (Half maximal effective concentration) values were determined in tissue homogenates.

Signaling Pathways

The inhibitory action of this compound on iNOS and its scavenging of peroxynitrite have significant downstream effects on key signaling pathways involved in inflammation and cellular injury.

Inhibition of the iNOS Signaling Pathway

The induction of iNOS is a central event in the inflammatory cascade. Pro-inflammatory stimuli activate transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which then drives the expression of the NOS2 gene encoding iNOS. By inhibiting the product of this pathway, nitric oxide, this compound mitigates the downstream effects of excessive NO, which include vasodilation, cytotoxicity, and the formation of peroxynitrite.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_intracellular Intracellular Signaling cluster_effects Downstream Effects LPS LPS IKK IKK Activation LPS->IKK Cytokines Cytokines (TNF-α, IL-1β) Cytokines->IKK NFkB_activation NF-κB Activation (p50/p65 translocation) IKK->NFkB_activation iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline Arginine L-Arginine Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Cytotoxicity Cytotoxicity NO->Cytotoxicity Peroxynitrite_formation Peroxynitrite Formation NO->Peroxynitrite_formation MEG This compound MEG->iNOS_protein Inhibition

Figure 1: Inhibition of the iNOS signaling pathway by this compound.
Peroxynitrite Scavenging and Mitigation of Oxidative Damage

Peroxynitrite is a potent oxidant that can directly damage a wide range of biomolecules. By scavenging peroxynitrite, this compound prevents these damaging reactions, thereby preserving cellular function and integrity.

Peroxynitrite_Scavenging cluster_formation Peroxynitrite Formation cluster_damage Cellular Damage NO_source Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO_source->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Lipid_peroxidation Lipid Peroxidation Peroxynitrite->Lipid_peroxidation DNA_damage DNA Damage Peroxynitrite->DNA_damage Protein_nitration Protein Nitration Peroxynitrite->Protein_nitration Neutral_products Neutral Products Peroxynitrite->Neutral_products Reaction with MEG MEG This compound MEG->Peroxynitrite Scavenging MEG->Neutral_products

Figure 2: Peroxynitrite scavenging by this compound.

Experimental Protocols

The following are descriptions of the key experimental protocols used to elucidate the mechanism of action of this compound, based on the methodologies reported in the primary literature.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the activity of different NOS isoforms.

  • Principle: The activity of NOS is determined by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline. The positively charged L-[¹⁴C]arginine is separated from the neutral L-[¹⁴C]citrulline by cation exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.

  • Materials:

    • Tissue homogenates containing iNOS, eNOS, or nNOS.

    • L-[¹⁴C]arginine

    • NADPH

    • FAD (flavin adenine dinucleotide)

    • FMN (flavin mononucleotide)

    • Tetrahydrobiopterin (BH₄)

    • Calmodulin (for eNOS and nNOS assays)

    • EGTA

    • Dowex AG 50WX-8 resin (Na⁺ form)

    • This compound solutions of varying concentrations

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing buffer, cofactors (NADPH, FAD, FMN, BH₄), and either tissue homogenate or purified enzyme. For eNOS and nNOS, include calmodulin and Ca²⁺. For iNOS, omit calmodulin and Ca²⁺ and include EGTA.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction by adding L-[¹⁴C]arginine.

    • Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin.

    • Elute the L-[¹⁴C]citrulline with water.

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the EC₅₀ value.

Peroxynitrite Scavenging Assay

This assay is used to determine the capacity of this compound to directly scavenge peroxynitrite.

  • Principle: The oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by peroxynitrite is monitored. A scavenger of peroxynitrite will inhibit this oxidation, leading to a decrease in fluorescence.

  • Materials:

    • Dihydrorhodamine 123 (DHR 123)

    • Peroxynitrite solution

    • This compound solutions of varying concentrations

    • Phosphate buffer (pH 7.4)

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Prepare a solution of DHR 123 in phosphate buffer.

    • Add varying concentrations of this compound to the DHR 123 solution.

    • Initiate the reaction by adding a known concentration of peroxynitrite.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~500 nm excitation, ~536 nm emission for rhodamine 123).

    • Measure the fluorescence over a set period.

    • Calculate the percentage of inhibition of DHR 123 oxidation at each concentration of this compound.

Conclusion

This compound exhibits a robust and clinically relevant mechanism of action characterized by its selective inhibition of inducible nitric oxide synthase and its direct scavenging of the potent oxidant peroxynitrite. This dual functionality allows it to effectively target two major drivers of inflammation and cellular damage. The quantitative data and signaling pathway analyses presented in this guide underscore its potential as a therapeutic agent in a range of inflammatory and oxidative stress-related pathologies. Further research into the clinical applications of this compound is warranted to fully explore its therapeutic utility.

References

MEG Hemisulfate: A Technical Guide to a Selective Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to tissue damage in various pathological conditions.[1][2][3] The development of selective iNOS inhibitors is a significant goal in therapeutic research, aiming to mitigate the detrimental effects of excessive NO production without interfering with the essential physiological roles of the other NOS isoforms, namely endothelial (eNOS) and neuronal (nNOS).[1][2][4] This document provides a comprehensive technical overview of Mercaptoethylguanidine (MEG) hemisulfate, a potent and selective inhibitor of iNOS.[5][6] It details its inhibitory profile, mechanism of action, relevant experimental protocols, and its demonstrated efficacy in various preclinical models of inflammation.

Introduction to Nitric Oxide Synthase Isoforms

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS).[3][4]

  • Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, it is involved in neurotransmission.[2][3]

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it plays a crucial role in regulating vascular tone and blood flow.[2][3]

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in immune cells like macrophages in response to pro-inflammatory stimuli such as endotoxins and cytokines.[2][3] Its activation leads to the high-output, sustained production of NO, which is a key component of the immune response but can also lead to oxidative stress and tissue damage in chronic inflammatory diseases, sepsis, and neurodegenerative disorders.[1][2]

The selective inhibition of iNOS is therefore a desirable therapeutic strategy to combat inflammation-driven pathologies.[1][4]

MEG Hemisulfate: Quantitative Inhibitory Profile

This compound (Mercaptoethylguanidine hemisulfate) has been identified as a potent inhibitor of iNOS with marked selectivity over the constitutive isoforms, eNOS and nNOS.[5][6] The quantitative data on its inhibitory activity are summarized below.

Table 1: Inhibitory Potency of this compound against NOS Isoforms
NOS IsoformEC50 (µM)Source
Inducible NOS (iNOS)11.5Tissue Homogenates[5][6]
Endothelial NOS (ecNOS)110Tissue Homogenates[5][6]
Brain NOS (bNOS)60Tissue Homogenates[5][6]
Table 2: Selectivity Profile of this compound
Selectivity RatioValue
ecNOS / iNOS~9.6-fold
bNOS / iNOS~5.2-fold

Calculated from EC50 values in Table 1.

Mechanism of Action

This compound exerts its effects through a dual mechanism.

  • Selective iNOS Inhibition: As a potent inhibitor, this compound directly interferes with the catalytic activity of the iNOS enzyme, reducing the synthesis of NO from its substrate, L-arginine. While the precise binding mode is not fully detailed in the provided literature, its activity is well-documented.[5][6]

  • Peroxynitrite Scavenging: In addition to enzyme inhibition, this compound is also a potent scavenger of peroxynitrite (ONOO⁻).[5][6] Peroxynitrite is a highly reactive and damaging oxidant formed from the reaction of NO with superoxide radicals. By neutralizing peroxynitrite, this compound can mitigate peroxynitrite-induced oxidative processes, providing an additional layer of tissue protection during inflammation.[5][6]

The following diagram illustrates the signaling pathway leading to NO production by iNOS and the points of intervention by this compound.

iNOS_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) Macrophage Macrophage / Immune Cell Stimuli->Macrophage activates iNOS_Expression ↑ iNOS Gene Expression Macrophage->iNOS_Expression iNOS_Enzyme iNOS Enzyme iNOS_Expression->iNOS_Enzyme leads to NO Nitric Oxide (NO) iNOS_Enzyme->NO produces L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Oxidative_Damage Oxidative Damage & Inflammation Peroxynitrite->Oxidative_Damage MEG This compound MEG->iNOS_Enzyme inhibits MEG->Peroxynitrite scavenges

Caption: iNOS pathway and this compound's dual mechanism.

Experimental Protocols

In Vitro NOS Inhibition Assay (General Protocol)

This protocol outlines a standard method for determining the inhibitory potency (EC50/IC50) of a compound like this compound on NOS isoforms.

1. Enzyme Source Preparation:

  • Obtain tissue homogenates rich in the specific NOS isoform (e.g., brain for nNOS, endothelial cells for eNOS, LPS-stimulated macrophage lysate for iNOS) or use purified recombinant NOS enzymes.

  • Quantify the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

  • In a microplate or microcentrifuge tubes, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Add essential cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (10 µM).

  • For Ca²⁺-dependent isoforms (eNOS, nNOS), add Calmodulin (10 µg/mL) and CaCl₂ (2 mM).

  • Add the substrate, L-arginine (e.g., 20 µM), which can be radiolabeled ([³H]-L-arginine) for a conversion assay or unlabeled for a Griess assay.

3. Inhibition Assay:

  • Add varying concentrations of this compound (e.g., from 0.1 µM to 500 µM) to the reaction mixtures. Include a vehicle control (no inhibitor).

  • Pre-incubate the enzyme source with the inhibitor and cofactors for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding L-arginine.

4. Detection of NO Production:

  • Method A: Griess Assay:

    • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction.

    • Measure the accumulation of nitrite (a stable breakdown product of NO) by adding Griess reagent and measuring absorbance at ~540 nm.

  • Method B: Citrulline Conversion Assay:

    • If using [³H]-L-arginine, incubate for a set time at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate the product, [³H]-L-citrulline, from unreacted [³H]-L-arginine using a cation-exchange resin.

    • Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the EC50 or IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start prep_enzyme Prepare Enzyme Source (e.g., Tissue Homogenate) start->prep_enzyme add_inhibitor Add this compound (Varying Concentrations) prep_enzyme->add_inhibitor prep_reagents Prepare Reaction Mix (Buffer, Cofactors, Substrate) prep_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add L-Arginine) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate detect Detect NO Production (Griess or Citrulline Assay) incubate->detect analyze Analyze Data & Calculate EC50 detect->analyze end End analyze->end

Caption: Workflow for an in vitro NOS inhibition assay.

Preclinical Efficacy and Therapeutic Potential

The selective inhibition of iNOS and scavenging of peroxynitrite by this compound translates to protective effects in multiple experimental models of inflammatory conditions.[5][6] Its efficacy has been demonstrated in:

  • Ischemia/Reperfusion Injury

  • Periodontitis

  • Hemorrhagic Shock

  • Inflammatory Bowel Disease

  • Endotoxic and Septic Shock

These findings underscore the therapeutic potential of this compound in diseases where iNOS-mediated inflammation and oxidative stress are key pathological drivers.

Logical_Relationship cluster_0 Disease Pathological Condition (e.g., Sepsis, IBD) Stimuli Inflammatory Stimuli Disease->Stimuli iNOS_Up iNOS Overexpression Stimuli->iNOS_Up NO_Excess Excess NO Production iNOS_Up->NO_Excess Peroxynitrite Peroxynitrite Formation NO_Excess->Peroxynitrite Damage Tissue Damage & Disease Progression Peroxynitrite->Damage MEG Therapeutic Intervention: This compound Inhibition Selective iNOS Inhibition MEG->Inhibition Scavenging Peroxynitrite Scavenging MEG->Scavenging Inhibition->NO_Excess Outcome Amelioration of Pathology Inhibition->Outcome Scavenging->Peroxynitrite Scavenging->Outcome

Caption: Therapeutic logic of this compound in iNOS-driven diseases.

Conclusion

This compound is a valuable pharmacological tool for both research and potential therapeutic development. Its defining features are its potent inhibition of iNOS and its significant selectivity over eNOS and nNOS. This selectivity, combined with its ability to scavenge the damaging oxidant peroxynitrite, makes it an attractive candidate for treating a range of inflammatory disorders. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers working to explore the role of iNOS in disease and to develop novel anti-inflammatory therapies.

References

The Peroxynitrite Scavenging Properties of Mercaptoethylguanidine (MEG) Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻), peroxynitrite and its conjugate acid, peroxynitrous acid (ONOOH), are powerful oxidizing and nitrating agents that can damage a wide array of biomolecules, including proteins, lipids, and DNA. Consequently, the development of effective peroxynitrite scavengers is a significant area of therapeutic interest.

Mercaptoethylguanidine (MEG) has emerged as a promising agent in this field. This technical guide provides an in-depth overview of the peroxynitrite scavenging properties of MEG hemisulfate, consolidating key quantitative data, detailed experimental methodologies, and a visualization of the underlying chemical interactions.

Chemical Structure

Mercaptoethylguanidine (MEG) is a small molecule characterized by a guanidinium group and a thiol (-SH) moiety. The hemisulfate salt form is commonly used in experimental studies.

Quantitative Analysis of Peroxynitrite Scavenging by MEG

The efficacy of MEG as a peroxynitrite scavenger has been quantified through various in vitro assays. The following tables summarize the key data from published studies.

ParameterValueConditionsReference
Second-Order Rate Constant (k)1900 ± 64 M⁻¹ s⁻¹37 °C[1][2]
Caption: Reaction kinetics of MEG with peroxynitrite.
AssayMEG Concentration% InhibitionReference
Peroxynitrite-induced oxidation of cytochrome c²⁺0.1 mM~50%[2]
0.5 mM~90%[2]
Peroxynitrite-induced hydroxylation of benzoate1 mM~40%[2]
5 mM~80%[2]
Peroxynitrite-induced nitration of 4-hydroxyphenylacetic acid0.1 mM~60%[2]
0.5 mM100%[2]
Caption: Dose-dependent inhibition of peroxynitrite-mediated reactions by MEG.

Mechanism of Peroxynitrite Scavenging by MEG

The primary mechanism by which MEG scavenges peroxynitrite involves a direct reaction with its sulfhydryl (-SH) group.[2] This interaction is believed to result in the oxidation of the thiol moiety and the reduction of peroxynitrite to less reactive species.

The following diagram illustrates the proposed reaction pathway.

Peroxynitrite_Scavenging_by_MEG MEG MEG-SH Products Oxidized MEG + NO₂⁻ MEG->Products Direct Reaction Peroxynitrite ONOO⁻ Peroxynitrite->Products

Caption: Proposed reaction between MEG and peroxynitrite.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the peroxynitrite scavenging properties of MEG.

Synthesis of Peroxynitrite

A common method for synthesizing peroxynitrite for in vitro experiments involves the reaction of acidified sodium nitrite with hydrogen peroxide, followed by quenching with sodium hydroxide.[3]

Materials:

  • Sodium nitrite (NaNO₂)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂) for removal of excess H₂O₂[1]

Procedure:

  • A solution of sodium nitrite is rapidly mixed with hydrogen peroxide.

  • The mixture is then acidified with hydrochloric acid.

  • Within seconds, the reaction is quenched by the addition of sodium hydroxide to make the solution alkaline.[3]

  • To remove unreacted hydrogen peroxide, the solution can be passed through a column of manganese dioxide.[1]

  • The concentration of the resulting peroxynitrite solution is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹ cm⁻¹).

Stopped-Flow Spectrophotometry for Reaction Rate Constant Determination

This technique is used to measure the kinetics of the rapid reaction between MEG and peroxynitrite.[2]

Equipment:

  • Stopped-flow spectrophotometer

Procedure:

  • Solutions of MEG and peroxynitrite are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • The two solutions are rapidly mixed in the stopped-flow apparatus.

  • The decay of peroxynitrite is monitored by following the decrease in absorbance at 302 nm over time.

  • By performing the experiment with varying concentrations of MEG (in pseudo-first-order conditions), the second-order rate constant can be determined from the slope of the plot of the observed rate constant (k_obs) versus MEG concentration.

Peroxynitrite-Induced Oxidation of Cytochrome c²⁺ Assay

This assay measures the ability of MEG to inhibit the oxidation of reduced cytochrome c.[2]

Materials:

  • Reduced cytochrome c²⁺

  • Peroxynitrite

  • This compound

  • Phosphate buffer (e.g., 50 mM potassium phosphate with 100 µM DTPA, pH 7.5)

Procedure:

  • Reduced cytochrome c²⁺ is prepared by the addition of a minimal amount of sodium dithionite, followed by removal of excess dithionite by gel filtration.

  • In a spectrophotometer cuvette, reduced cytochrome c²⁺ is mixed with the desired concentration of MEG in the phosphate buffer.

  • Peroxynitrite is added to initiate the reaction.

  • The oxidation of cytochrome c²⁺ is monitored by the decrease in absorbance at 550 nm.

  • The inhibitory effect of MEG is calculated by comparing the rate of oxidation in the presence and absence of the compound.

The workflow for this assay is depicted below.

Cytochrome_C_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cyt_c Prepare Reduced Cytochrome c²⁺ mix Mix Cytochrome c²⁺, MEG, and Buffer prep_cyt_c->mix prep_meg Prepare MEG Solutions prep_meg->mix prep_buffer Prepare Buffer prep_buffer->mix add_onoo Add Peroxynitrite mix->add_onoo measure_abs Monitor Absorbance at 550 nm add_onoo->measure_abs calculate Calculate % Inhibition measure_abs->calculate

Caption: Experimental workflow for the cytochrome c²⁺ oxidation assay.

Peroxynitrite-Induced Nitration of 4-Hydroxyphenylacetic Acid (4-HPA) Assay

This assay assesses the ability of MEG to prevent the nitration of a phenolic compound by peroxynitrite.[2]

Materials:

  • 4-Hydroxyphenylacetic acid (4-HPA)

  • Peroxynitrite

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.5, containing 100 µM DTPA)

  • HPLC system with a UV detector

Procedure:

  • A reaction mixture containing 4-HPA and the desired concentration of MEG in the phosphate buffer is prepared.

  • Peroxynitrite is added to start the reaction.

  • After a defined incubation period at 37 °C, the reaction is stopped.

  • The formation of 3-nitro-4-hydroxyphenylacetic acid is quantified by reverse-phase HPLC with UV detection.

  • The inhibitory effect of MEG is determined by comparing the amount of nitrated product formed in the presence and absence of MEG.

Conclusion

References

An In-depth Technical Guide to Mercaptoethylguanidine (MEG) Hemisulfate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Mercaptoethylguanidine (MEG) hemisulfate, a compound of significant interest in pharmacological research. This document elucidates its chemical structure, physicochemical properties, and its primary biological activities as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a potent peroxynitrite scavenger. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Clarification of Nomenclature: The commonly used acronym "MEG hemisulfate" refers to Mercaptoethylguanidine hemisulfate. It is chemically distinct from "mono(2-hydroxyethyl) terephthalate" (MHET), a compound associated with polyethylene terephthalate (PET) degradation. This guide focuses exclusively on Mercaptoethylguanidine hemisulfate.

Chemical Structure and Properties

Mercaptoethylguanidine (MEG) is a small molecule characterized by a guanidine group attached to an ethyl thiol. The hemisulfate salt form consists of two molecules of Mercaptoethylguanidine associated with one molecule of sulfuric acid.

Chemical Identifiers
IdentifierValue
CAS Number 3979-00-8
Molecular Formula C₆H₂₀N₆O₄S₃ (as hemisulfate salt)
Molecular Weight 336.46 g/mol (as hemisulfate salt)[1]
Canonical SMILES C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O[2][3]
InChI 1S/2C3H9N3S.H2O4S/c24-3(5)6-1-2-7;1-5(2,3)4/h27H,1-2H2,(H4,4,5,6);(H2,1,2,3,4)[2]
Synonyms This compound salt, (2-Mercaptoethyl)guanidine sulfate
Physicochemical Properties

A comprehensive table of the physicochemical properties of this compound is presented below. It is important to note that some literature and supplier information may present the molecular formula and weight of the free base or a different salt form. The data presented here pertains to the hemisulfate salt.

PropertyValueSource
Physical Form White to off-white solid/powder[1]
Solubility Soluble in waterExperimental data needed for quantification
pKa Guanidine group is highly basic (pKa ~13.5)Estimated based on guanidinium ion
Melting Point Not available
Boiling Point Not available
Storage 2-8°C, desiccated[2]

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action that makes it a valuable tool in studying inflammatory processes and oxidative stress. It is a selective inhibitor of the inducible nitric oxide synthase (iNOS) and a direct scavenger of peroxynitrite (ONOO⁻).

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

During inflammation, pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS) trigger the expression of iNOS in various cell types, including macrophages and smooth muscle cells.[4] This leads to a high and sustained production of nitric oxide (NO). While NO has important physiological roles, its overproduction by iNOS can be cytotoxic. MEG selectively inhibits the activity of iNOS over the other isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), thereby reducing the excessive production of NO in inflammatory conditions.[5]

The induction of iNOS expression is primarily regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[6][7] Inflammatory stimuli activate signaling cascades, including the Toll-like receptor 4 (TLR4) pathway for LPS and the JAK/STAT pathway for interferons, which lead to the translocation of these transcription factors to the nucleus and subsequent transcription of the iNOS gene.[4][7]

iNOS_Activation_Pathway Figure 1: Simplified iNOS Activation and Inhibition Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_cytosolic Cytosolic Signaling cluster_nuclear Nuclear Events cluster_protein Protein Synthesis & Activity LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR MyD88 MyD88/TRAF6 TLR4->MyD88 JAKs JAKs IFNgR->JAKs IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT1 STAT1 JAKs->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc Translocation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene STAT1_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline Catalysis L_Arg L-Arginine L_Arg->NO_Citrulline MEG This compound MEG->iNOS_protein Inhibition

Figure 1: Simplified iNOS Activation and Inhibition Pathway

Peroxynitrite Scavenging

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (NO) with superoxide radicals (O₂⁻).[8] It can induce cellular damage through the oxidation and nitration of various biomolecules, including proteins, lipids, and DNA. This compound acts as a direct scavenger of peroxynitrite.[6][8] The thiol group (-SH) on the mercaptoethyl side chain is crucial for this activity, reacting with peroxynitrite to form less reactive species.[8] This scavenging activity is independent of its iNOS inhibitory effect and contributes significantly to its protective effects in models of inflammation and oxidative stress.[9]

Peroxynitrite_Scavenging Figure 2: Dual Action of MEG on NO and Peroxynitrite iNOS iNOS NO Nitric Oxide (NO) iNOS->NO Produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Damage Cellular Damage (Oxidation, Nitration) Peroxynitrite->Damage MEG This compound MEG->iNOS Inhibits MEG->Peroxynitrite Scavenges

Figure 2: Dual Action of MEG on NO and Peroxynitrite

Experimental Protocols

Synthesis of Mercaptoethylguanidine Hemisulfate

Synthesis_Workflow Figure 3: Conceptual Synthesis Workflow start Starting Materials (e.g., S-Ethylisothiourea, Cysteamine) reaction Reaction in Suitable Solvent start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification salt_formation Salt Formation with H₂SO₄ purification->salt_formation final_product This compound (Drying and Characterization) salt_formation->final_product

References

MEG hemisulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptoethylguanidine (MEG) hemisulfate is a small molecule compound with significant potential in experimental therapeutics, primarily owing to its dual-action mechanism as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to MEG hemisulfate, intended to support further research and development.

Chemical and Physical Properties

This compound is the hemisulfate salt of mercaptoethylguanidine. The compound's key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 3979-00-8[1][2][3][4]
Molecular Formula C₃H₉N₃S · ½ H₂SO₄[1][4]
Molecular Weight 168.23 g/mol [1]
Synonyms MEG sulfate, Mercaptoethylguanidine hemisulfate salt[1][2][3]
Appearance Solid
Storage 2-8 °C, desiccated[1]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its protective effects in various pathological models. It acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as a direct scavenger of peroxynitrite.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, the expression of iNOS is upregulated, leading to a high-output production of nitric oxide (NO). While NO has important physiological roles, its overproduction can be cytotoxic. This compound selectively inhibits iNOS, thereby reducing the excessive production of NO in inflammatory settings. The selectivity of MEG for iNOS over other NOS isoforms is a key characteristic.

NOS IsoformEC₅₀ (µM)
iNOS (inducible) 11.5
nNOS (neuronal) 60
eNOS (endothelial) 110

Data from in vitro studies using tissue homogenates.

Peroxynitrite Scavenging

Peroxynitrite (ONOO⁻) is a potent and short-lived oxidant and nitrating agent formed from the rapid reaction between nitric oxide (NO) and superoxide (O₂⁻). It is a key mediator of cellular damage in various inflammatory and ischemic conditions. This compound has been demonstrated to be an effective scavenger of peroxynitrite, thereby mitigating its cytotoxic effects. This scavenging activity is independent of its iNOS inhibitory action and provides an additional layer of protection against nitrosative stress.

Signaling Pathways

The therapeutic potential of this compound can be understood through its modulation of key signaling pathways involved in inflammation and cellular damage.

MEG_Hemisulfate_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_NO_production Nitric Oxide Production cluster_peroxynitrite Peroxynitrite Formation & Damage cluster_intervention This compound Intervention LPS LPS / Cytokines NFkB NF-κB Activation LPS->NFkB iNOS_induction iNOS Gene Transcription NFkB->iNOS_induction iNOS_enzyme iNOS Enzyme iNOS_induction->iNOS_enzyme L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Peroxynitrite->Cell_Damage MEG This compound MEG->iNOS_enzyme Inhibition MEG->Peroxynitrite Scavenging

This compound's dual mechanism of action.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize the activity of this compound.

In Vitro Assessment of NOS Inhibition

Objective: To determine the inhibitory potency of this compound on different NOS isoforms.

Methodology:

  • Enzyme Source: Homogenates of tissues expressing specific NOS isoforms are used. For example, lungs from lipopolysaccharide (LPS)-treated rats for iNOS, bovine aortic endothelial cells for eNOS, and rat brain for nNOS.

  • Assay: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is measured.

  • Procedure:

    • Tissue homogenates are incubated with L-[¹⁴C]arginine and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).

    • Various concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 37°C and then stopped.

    • The radiolabeled L-citrulline is separated from L-arginine using cation exchange chromatography.

    • The radioactivity of the L-citrulline is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of enzyme activity (EC₅₀) is calculated.

Peroxynitrite Scavenging Assay

Objective: To evaluate the direct peroxynitrite scavenging ability of this compound.

Methodology:

  • Peroxynitrite-Induced Oxidation: The assay measures the inhibition of the oxidation of a substrate by peroxynitrite. Dihydrorhodamine 123 (DHR) is a commonly used substrate, which is oxidized to the fluorescent rhodamine 123.

  • Procedure:

    • A solution of DHR in a suitable buffer (e.g., phosphate buffer, pH 7.4) is prepared.

    • This compound is added to the DHR solution at various concentrations.

    • A stock solution of peroxynitrite is added to initiate the reaction.

    • The fluorescence of rhodamine 123 is measured using a fluorometer at an excitation wavelength of 500 nm and an emission wavelength of 536 nm.

  • Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control (without MEG) indicates its scavenging activity.

In Vivo Model of Inflammation: Carrageenan-Induced Pleurisy

Objective: To assess the anti-inflammatory effects of this compound in an acute inflammatory model.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Pleurisy: Inflammation is induced by the intrapleural injection of carrageenan.

  • Treatment: this compound is administered, often intraperitoneally, at various doses either before or after the carrageenan injection.

  • Outcome Measures:

    • Exudate Volume and Leukocyte Count: At a specific time point after carrageenan injection (e.g., 4 hours), animals are euthanized, and the pleural exudate is collected to measure its volume and the total and differential leukocyte counts.

    • Biochemical Markers: The exudate can be analyzed for markers of inflammation and oxidative stress, such as nitrite/nitrate levels (as an index of NO production), myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

    • Histopathology: Lung tissue can be collected for histological examination to assess the degree of inflammation and tissue injury.

  • Data Analysis: The effects of this compound treatment are compared to a vehicle-treated control group.

Experimental_Workflow cluster_invivo In Vivo Anti-inflammatory Assay cluster_analysis_details Analysis Details start Animal Model (e.g., Wistar Rats) induction Induction of Pleurisy (Intrapleural Carrageenan) start->induction treatment Treatment (this compound or Vehicle) induction->treatment euthanasia Euthanasia & Sample Collection (4 hours post-induction) treatment->euthanasia analysis Analysis of Inflammatory Markers euthanasia->analysis end Data Interpretation analysis->end exudate Pleural Exudate Analysis: - Volume - Leukocyte Count - Nitrite/Nitrate - MPO Activity analysis->exudate histology Lung Histopathology: - Inflammation Score - Tissue Injury analysis->histology

Workflow for in vivo anti-inflammatory assessment.

Therapeutic Potential and Future Directions

The dual-action mechanism of this compound makes it a compelling candidate for therapeutic intervention in a range of pathologies characterized by inflammation and oxidative/nitrosative stress. These include, but are not limited to:

  • Inflammatory Diseases: Such as inflammatory bowel disease and arthritis.

  • Ischemia-Reperfusion Injury: Occurring in conditions like stroke, myocardial infarction, and organ transplantation.

  • Sepsis and Septic Shock: Where overproduction of NO and peroxynitrite contributes to vascular dysfunction and organ failure.

  • Neurodegenerative Diseases: In which oxidative and nitrosative stress are implicated in neuronal damage.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in more complex preclinical models of human diseases. Formulation and drug delivery studies will also be crucial for its potential clinical translation.

Conclusion

This compound is a valuable research tool with demonstrated efficacy in mitigating the detrimental effects of iNOS-derived nitric oxide and peroxynitrite. Its well-defined mechanism of action and protective effects in various experimental models provide a solid foundation for its further investigation as a potential therapeutic agent for a variety of inflammatory and oxidative stress-related disorders. This guide has provided a technical overview to facilitate and encourage such research endeavors.

References

Solubility and Mechanism of Action of MEG Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoethylguanidine (MEG) hemisulfate is a compound of significant interest in pharmacological research due to its potent and selective inhibition of inducible nitric oxide synthase (iNOS) and its ability to scavenge peroxynitrite.[1] These properties confer upon it anti-inflammatory and cytoprotective effects, making it a valuable tool in studies of oxidative stress, inflammation, and various associated pathologies. This guide provides a comprehensive overview of the solubility of MEG hemisulfate in common laboratory solvents, details a standard experimental protocol for solubility determination, and illustrates its mechanisms of action through signaling pathway and reaction diagrams.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been determined in water and dimethyl sulfoxide (DMSO), two commonly used solvents in preclinical research.

SolventSolubilityTemperature
Water10 mg/mL25°C
Dimethyl Sulfoxide (DMSO)45 mg/mLNot Specified

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a standardized shake-flask method for determining the equilibrium solubility of a compound like this compound. This method is considered the gold standard for its reliability in achieving a true thermodynamic equilibrium.

1. Materials and Equipment:

  • This compound

  • Solvent (e.g., deionized water, DMSO)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • pH meter (for aqueous solutions)

2. Procedure:

  • Preparation of Solvent: For aqueous solubility, prepare the desired buffer solution and adjust the pH. For non-aqueous solvents like DMSO, use an appropriate grade of solvent.

  • Addition of Excess Solute: Weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

  • Addition of Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution and Analysis: Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms: inhibition of inducible nitric oxide synthase (iNOS) and scavenging of peroxynitrite.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Under inflammatory conditions, various cells, including macrophages, are stimulated by cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS) to express the iNOS enzyme. iNOS then produces large amounts of nitric oxide (NO), a key mediator of inflammation and cellular damage. This compound acts as a selective inhibitor of iNOS, thereby reducing the overproduction of NO in inflammatory settings.

iNOS_Inhibition cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor binds NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway activates Cytokine_Receptor->NFkB_Pathway activates iNOS_Gene iNOS Gene (Transcription) NFkB_Pathway->iNOS_Gene induces iNOS_mRNA iNOS mRNA (Translation) iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Citrulline L-Citrulline iNOS_Protein->Citrulline Arginine L-Arginine Arginine->iNOS_Protein MEG This compound MEG->iNOS_Protein inhibits

Caption: iNOS Inhibition by this compound.

Peroxynitrite Scavenging

Nitric oxide can react with superoxide radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can cause significant cellular damage by oxidizing lipids, proteins, and DNA. This compound can directly scavenge peroxynitrite, thereby mitigating its cytotoxic effects.

Peroxynitrite_Scavenging NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Peroxynitrite->Cellular_Damage causes Inert_Products Inert Products Peroxynitrite->Inert_Products scavenged by MEG This compound MEG->Inert_Products

Caption: Peroxynitrite Scavenging by this compound.

Conclusion

This compound is a valuable research compound with well-defined mechanisms of action related to the nitric oxide pathway and oxidative stress. Its solubility in both aqueous and organic solvents allows for flexibility in experimental design. The provided information on its solubility, a standardized protocol for its determination, and the elucidation of its inhibitory and scavenging activities offer a solid foundation for researchers and drug development professionals working with this compound.

References

The Double-Edged Sword: A Technical Guide to the Therapeutic Potential of Dual iNOS and Peroxynitrite Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the subsequent formation of the potent oxidant peroxynitrite (ONOO⁻) are pivotal drivers of cellular damage in a multitude of pathological conditions. This technical guide delves into the therapeutic strategy of dual inhibition of iNOS and peroxynitrite, a promising approach to mitigate the downstream inflammatory and oxidative damage. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing inhibitor efficacy, and a summary of quantitative data for key compounds. The aim is to equip researchers and drug development professionals with the foundational knowledge required to navigate this complex and promising therapeutic landscape.

The Core Problem: iNOS, Nitric Oxide, and Peroxynitrite

Under physiological conditions, nitric oxide, produced by endothelial (eNOS) and neuronal (nNOS) nitric oxide synthases, is a critical signaling molecule. However, in inflammatory settings, the expression of iNOS is induced in various cell types, including macrophages and microglia, leading to a sustained and high-output production of NO.[1][2][3] This excess NO can rapidly react with superoxide radicals (O₂⁻), often co-produced by enzymes like NADPH oxidase, to form peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species.[1][3]

Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA.[4] This damage disrupts cellular function, promotes inflammation, and can lead to apoptotic or necrotic cell death, contributing to the pathology of various diseases such as neurodegenerative disorders, cardiovascular diseases, and sepsis.[4]

Signaling Pathways of iNOS Induction and Peroxynitrite Formation

The induction of iNOS is a tightly regulated process involving multiple signaling cascades, primarily triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Key Signaling Pathways
  • NF-κB Pathway: The canonical pathway for iNOS induction. Pro-inflammatory signals lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and degrades the inhibitor of κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and bind to the promoter region of the NOS2 gene, initiating iNOS transcription.[5][6]

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by inflammatory stimuli and contribute to the stabilization of iNOS mRNA and enhancement of its translation.[7][8]

  • JAK-STAT Pathway: IFN-γ signaling activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. STAT1 homodimers translocate to the nucleus and bind to the iNOS promoter, further driving its expression.[2][3]

Visualizing the Signaling Cascade

iNOS_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus cluster_translation Translation cluster_peroxynitrite Peroxynitrite Formation LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR TNFa TNF-α TNFR TNFR TNFa->TNFR p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK JAK JAK IFNGR->JAK TNFR->IKK iNOS_mRNA iNOS mRNA p38->iNOS_mRNA stabilize JNK->iNOS_mRNA stabilize ERK->iNOS_mRNA stabilize IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_p p-NF-κB iNOS_gene NOS2 Gene NFkB_p->iNOS_gene translocates to nucleus STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_p p-STAT1 STAT1->STAT1_p STAT1_p->iNOS_gene translocates to nucleus iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide produces

Caption: Signaling pathways leading to iNOS induction and peroxynitrite formation.

Therapeutic Strategy: Dual Inhibition

The rationale for dual inhibition stems from the interconnected nature of iNOS and peroxynitrite. Simply inhibiting iNOS might not be sufficient, as basal levels of NO from other sources can still react with superoxide to form peroxynitrite. Conversely, scavenging peroxynitrite alone does not address the upstream overproduction of its precursor, NO. Therefore, a dual-action compound that both inhibits iNOS and scavenges peroxynitrite offers a more comprehensive therapeutic approach.

Quantitative Data on Dual iNOS/Peroxynitrite Inhibitors

A number of compounds have been investigated for their dual inhibitory properties. The following tables summarize key quantitative data for some of these inhibitors.

Table 1: In Vitro Inhibitory Activity of Dual-Function Compounds

CompoundTargetAssay TypeIC₅₀ / KᵢCell/Enzyme SourceReference
Mercaptoethylguanidine (MEG) iNOSL-Citrulline formationIC₅₀: ~10 µMMurine Macrophages[9]
PeroxynitriteCytochrome c oxidationk = 1900 M⁻¹s⁻¹Chemical assay[10]
Guanidinoethyldisulphide (GED) iNOSNO production-NOD mouse islets[10]
PeroxynitriteNitrotyrosine formation-NOD mouse islets[10]
FR260330 iNOS (dimerization)NO accumulationIC₅₀: 10 nMHuman DLD-1 cells[11]
PeroxynitriteNot Reported--
Uric Acid PeroxynitriteDHR123 oxidation-LPS-stimulated RAW cells[12]
iNOSNO productionNo significant inhibitionLPS-stimulated RAW cells[12]
Penicillamine PeroxynitriteScavenging-Chemical assay[13]
iNOSNot Reported--
GKT136901 NOX1/4---[14]
PeroxynitriteScavengingSubmicromolarChemical assay[14]

Table 2: In Vivo Efficacy of Dual-Function Compounds

CompoundAnimal ModelDisease/ConditionDoseKey FindingsReference
Mercaptoethylguanidine (MEG) PigEndotoxemia3 mg/kg/hBlunted endotoxin-induced increase in expired NO; prevented fall in blood pressure.[15]
Guanidinoethyldisulphide (GED) NOD MouseType 1 Diabetes-Delayed diabetes onset; decreased diabetes incidence from 80% to 17%; reduced nitrotyrosine-positive β-cells from 30% to 1%.[10]
Penicillamine MouseTraumatic Brain Injury1.0 - 10.0 mg/kgDose-dependent improvement in neurological recovery (grip score).[13]
Uric Acid MouseExperimental Autoimmune Encephalomyelitis (EAE)-Prevented inflammatory cell invasion into the CNS; blocked nitrotyrosine formation and apoptosis in the spinal cord.[16][17]

Detailed Experimental Protocols

Accurate assessment of the efficacy of dual iNOS and peroxynitrite inhibitors requires robust and well-defined experimental protocols.

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Materials:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium nitrite (NaNO₂) standard solution (0-100 µM).

  • 96-well microplate reader.

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Measurement of iNOS Activity (L-[¹⁴C]Citrulline Formation Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • L-[¹⁴C]Arginine

  • Cell or tissue homogenates

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM NADPH, 10 µM tetrahydrobiopterin, 2 mM CaCl₂, and 10 µg/mL calmodulin).

  • Dowex AG50W-X8 resin (Na⁺ form).

  • Scintillation counter.

Protocol:

  • Prepare cell or tissue homogenates in a suitable buffer.

  • Incubate a defined amount of protein with L-[¹⁴C]arginine and the reaction buffer for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG50W-X8 resin to separate the unreacted L-[¹⁴C]arginine (which binds to the resin) from the L-[¹⁴C]citrulline (which flows through).

  • Quantify the radioactivity of the L-[¹⁴C]citrulline in the eluate using a scintillation counter.

Detection of Intracellular Peroxynitrite (Dihydrorhodamine 123 Assay)

Dihydrorhodamine 123 (DHR 123) is a cell-permeable dye that fluoresces upon oxidation by peroxynitrite.

Materials:

  • Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium without phenol red.

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Culture cells in a 96-well plate.

  • Treat cells with the experimental compounds.

  • Wash the cells with PBS.

  • Load the cells with DHR 123 (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.[2][6][16][18]

Detection of Nitrotyrosine (Western Blotting)

Nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage.

Materials:

  • Cell or tissue lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-nitrotyrosine antibody.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Separate proteins from cell or tissue lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][13][19][20]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating dual iNOS/peroxynitrite inhibitors and the logical relationship between iNOS, peroxynitrite, and cellular damage.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation iNOS_inhibition iNOS Inhibition Assay (e.g., Griess, L-Citrulline) Cell_viability Cell Viability/Toxicity Assays iNOS_inhibition->Cell_viability Peroxynitrite_scavenging Peroxynitrite Scavenging Assay (e.g., DHR 123) Peroxynitrite_scavenging->Cell_viability Animal_model Disease Animal Model (e.g., Endotoxemia, TBI) Cell_viability->Animal_model Lead Compound Selection Biomarker_analysis Biomarker Analysis (e.g., Nitrotyrosine) Animal_model->Biomarker_analysis Functional_outcome Functional Outcome Assessment Animal_model->Functional_outcome Compound Test Compound Compound->iNOS_inhibition Compound->Peroxynitrite_scavenging

Caption: General workflow for the evaluation of dual iNOS/peroxynitrite inhibitors.

Logical_Relationship Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction NO_Production ↑ NO Production iNOS_Induction->NO_Production Peroxynitrite_Formation ↑ Peroxynitrite Formation NO_Production->Peroxynitrite_Formation Superoxide_Production ↑ Superoxide Production Superoxide_Production->Peroxynitrite_Formation Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Nitration, DNA Damage) Peroxynitrite_Formation->Cellular_Damage Pathology Disease Pathology Cellular_Damage->Pathology Dual_Inhibitor Dual iNOS/Peroxynitrite Inhibitor Dual_Inhibitor->iNOS_Induction inhibits Dual_Inhibitor->Peroxynitrite_Formation scavenges

Caption: Logical relationship between iNOS, peroxynitrite, and cellular damage.

Clinical Development Landscape and Future Perspectives

Despite the strong preclinical rationale, the clinical development of iNOS inhibitors has been challenging, with many compounds failing to demonstrate efficacy in human trials for conditions like sepsis. This may be due to the complex and sometimes protective roles of NO, as well as the difficulty in targeting the right patient population at the right time.

The development of dual iNOS and peroxynitrite inhibitors is still in its early stages, with most research focused on preclinical models. The clinical translation of these agents will require careful consideration of dosing, timing of administration, and patient selection. Future research should focus on developing more selective and potent dual inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, the identification of reliable biomarkers to monitor target engagement and therapeutic response in clinical trials will be crucial for the successful development of this promising class of therapeutic agents.

Conclusion

The dual inhibition of iNOS and peroxynitrite represents a compelling therapeutic strategy for a wide range of inflammatory and oxidative stress-related diseases. By targeting both the source of excess nitric oxide and the downstream cytotoxic effector, these agents have the potential to offer a more effective and targeted therapeutic intervention. This technical guide provides a foundational resource for researchers and drug developers, outlining the key scientific principles, experimental methodologies, and a snapshot of the current landscape. Continued innovation in medicinal chemistry, a deeper understanding of the complex signaling networks, and well-designed clinical trials will be essential to unlock the full therapeutic potential of this promising class of inhibitors.

References

MEG Hemisulfate for Basic Research in Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoethylguanidine (MEG) hemisulfate is a multifaceted compound that has garnered significant interest in the field of oxidative stress research. Primarily recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), MEG also exhibits robust peroxynitrite scavenging capabilities and influences cyclooxygenase (COX) activity. This combination of functions makes it a valuable tool for investigating the complex interplay between nitric oxide pathways, reactive nitrogen species, and inflammatory processes that are central to oxidative stress. This technical guide provides a comprehensive overview of MEG hemisulfate, including its mechanisms of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.

Core Mechanisms of Action

This compound exerts its effects through three primary mechanisms:

  • Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): In inflammatory conditions, the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO). While NO plays crucial physiological roles, its overproduction can lead to cellular damage and contribute to oxidative stress. MEG selectively inhibits the activity of iNOS, thereby reducing the excessive production of NO in inflammatory environments.

  • Peroxynitrite Scavenging: Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species formed from the rapid reaction of nitric oxide with superoxide radicals. It is a potent oxidizing and nitrating agent that can damage a wide range of biomolecules, including proteins, lipids, and DNA. MEG directly scavenges peroxynitrite, mitigating its damaging effects.

  • Inhibition of Cyclooxygenase (COX): MEG has been shown to inhibit both the constitutive (COX-1) and inducible (COX-2) isoforms of cyclooxygenase. These enzymes are key to the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, MEG can further attenuate the inflammatory response.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory and scavenging activities of this compound.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by MEG

NOS IsoformSourceIC₅₀ (μM)
iNOSRat Aortic Smooth Muscle Cells30
nNOSRat Brain Cytosol>1000
eNOSBovine Aortic Endothelial Cells>1000

Data compiled from abstracts of primary research articles. For complete datasets, refer to the original publications.

Table 2: Peroxynitrite Scavenging Activity of MEG

ParameterValue
Second-order rate constant for reaction with peroxynitrite1900 ± 64 M⁻¹s⁻¹ at 37°C[1]

This value indicates a direct and efficient reaction between MEG and peroxynitrite.[1]

Table 3: Inhibition of Cyclooxygenase (COX) Isoforms by MEG

COX IsoformSourceIC₅₀ (μM)
COX-1Ovine~100
COX-2Ovine (recombinant)~300

Data is estimated from published reports and may vary depending on experimental conditions.

Signaling Pathways

The multifaceted actions of this compound place it at a critical intersection of inflammatory and oxidative stress signaling pathways.

MEG_Signaling_Pathway cluster_inflammation Inflammatory Stimuli (LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell Inflammatory Stimuli Inflammatory Stimuli TLR4/Cytokine Receptors TLR4/Cytokine Receptors Inflammatory Stimuli->TLR4/Cytokine Receptors NF-kB Pathway NF-kB Pathway TLR4/Cytokine Receptors->NF-kB Pathway iNOS Gene Transcription iNOS Gene Transcription NF-kB Pathway->iNOS Gene Transcription COX-2 Gene Transcription COX-2 Gene Transcription NF-kB Pathway->COX-2 Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein NO NO iNOS Protein->NO COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein Prostaglandins Prostaglandins COX-2 Protein->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Protein Substrate Inflammation Inflammation Prostaglandins->Inflammation L-Arginine L-Arginine L-Arginine->iNOS Protein Substrate Superoxide Superoxide Peroxynitrite Peroxynitrite Oxidative Stress Oxidative Stress Peroxynitrite->Oxidative Stress NOSuperoxide NOSuperoxide NOSuperoxide->Peroxynitrite MEG MEG MEG->iNOS Protein Inhibits MEG->COX-2 Protein Inhibits MEG->Peroxynitrite Scavenges iNOS_Inhibition_Workflow A Culture & Stimulate RAW 264.7 Macrophages (LPS + IFN-γ) B Lyse Cells & Collect Cytosolic Supernatant A->B C Incubate Lysate with Reaction Mix, [³H]-L-arginine, & this compound B->C D Stop Reaction C->D E Separate [³H]-L-citrulline using Dowex Resin D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ F->G Peroxynitrite_Scavenging_Workflow A Prepare Solutions (Peroxynitrite, DHR 123, MEG) B Mix Buffer, DHR 123, & MEG in Cuvette A->B C Add Peroxynitrite to Initiate Reaction B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Scavenging Activity & IC₅₀ D->E COX_Inhibition_Workflow A Prepare Enzyme & Reagents (COX-1/2, Heme, Probe) B Add Enzyme, Heme, & MEG to 96-well Plate A->B C Pre-incubate B->C D Add Probe & Arachidonic Acid to Initiate Reaction C->D E Measure Absorbance/ Fluorescence Change D->E F Calculate Inhibition & IC₅₀ E->F

References

Preliminary Studies on the Anti-Inflammatory Effects of Magnesium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium sulfate (MgSO₄), a readily available and widely used inorganic salt, has demonstrated significant anti-inflammatory properties in a range of preclinical studies. Initial investigations, which are the focus of this guide, reveal its potential to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators. This document provides a comprehensive overview of the foundational research into the anti-inflammatory effects of magnesium sulfate, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of the underlying molecular mechanisms. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of inflammation biology and drug development.

Data Presentation: Quantitative Effects of Magnesium Sulfate on Inflammatory Markers

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory effects of magnesium sulfate.

In Vitro Studies
Cell Type Inflammatory Stimulus Magnesium Sulfate Concentration Parameter Measured Result Citation
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Dose-dependentInterleukin-8 (IL-8) ProductionInhibition (p<0.05)[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Dose-dependentIntercellular Adhesion Molecule-1 (ICAM-1) ExpressionInhibition (p<0.05)[1]
Human Umbilical Vein Endothelial Cells (HUVECs)None2-10 mMNitric Oxide (NO) SynthesisEnhanced[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Low Magnesium (0.1 mM)5 mMNF-κB ExpressionDecreased[3]
THP-1 Monocytic CellsLipopolysaccharide (LPS)Not specifiedIL-1β, IL-8, TNF-α producing cellsReduced frequency
Neonatal MonocytesLipopolysaccharide (LPS)Not specifiedTNF-α producing cells48% reduction
Neonatal MonocytesLipopolysaccharide (LPS)Not specifiedIL-6 producing cells37% reduction
RAW264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedNitric Oxide (NO) ProductionInhibition[4]
Primary MicrogliaLipopolysaccharide (LPS)5 and 10 mmol/LNitric Oxide, Prostaglandin E2, IL-1β, TNF-α releaseSignificant inhibition
In Vivo Studies
Animal Model Inflammation Model Magnesium Sulfate Dosage Parameter Measured Result Citation
RatCarrageenan-induced paw edema5 mg/kg (systemic)Edema reduction30%[5]
RatCarrageenan-induced paw edema30 mg/kg (systemic)Edema reduction55%[5]
RatCarrageenan-induced paw edema0.5 mg/paw (local)Edema reduction60%[6]
MouseLPS-induced brain injury270 mg/kg loading dose, then 27 mg/kg every 20 min for 4h (IP)Pro-inflammatory cytokine expression in fetal brainNo significant difference compared to LPS alone[7]
Preeclamptic womenPreeclampsia4g bolus (IV) followed by infusionNitric Oxide (NOx) levelsSignificant increase (33.7 ± 18.5 to 50.2 ± 21.6 µmol/L)[8][9]
Preeclamptic womenPreeclampsiaNot specifiedSoluble Intercellular Adhesion Molecule-1 (sICAM-1)20.9% reduction (mild PE), 25% reduction (severe PE)[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of magnesium sulfate's anti-inflammatory effects are provided below.

In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of magnesium sulfate. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 18-24 hours at 37°C and 5% CO₂.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • NO concentration is determined by comparison with a sodium nitrite standard curve.[11]

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants are collected and centrifuged to remove debris.

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.

    • Briefly, a 96-well plate is coated with a capture antibody. After blocking, supernatants and standards are added. A biotinylated detection antibody is then added, followed by an enzyme-linked streptavidin. A substrate solution is used to generate a colorimetric signal, which is measured with a microplate reader.[12][13]

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.[14]

Western Blot Analysis for NF-κB Pathway Activation
  • Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of IκBα and p65. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody and Detection:

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15][16][17]

In Vivo Carrageenan-Induced Paw Edema Model in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.

  • Magnesium Sulfate Administration:

    • Systemic: Magnesium sulfate is administered intraperitoneally (IP) or subcutaneously (SC) at doses ranging from 5 to 30 mg/kg, either before (prophylactic) or after (therapeutic) carrageenan injection.[6][18]

    • Local: A low dose of magnesium sulfate (e.g., 0.5 mg/paw) is co-administered with carrageenan.[6]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[6]

Visualization of Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of magnesium sulfate are primarily attributed to its modulation of the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Expression MgSO4 Magnesium Sulfate MgSO4->IKK Inhibits MgSO4->IkBa Protects from Degradation

Caption: NF-κB Signaling Pathway Inhibition by Magnesium Sulfate.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces MgSO4 Magnesium Sulfate MgSO4->MAPK May Inhibit Phosphorylation

Caption: Putative MAPK Signaling Pathway Modulation by Magnesium Sulfate.

Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (e.g., RAW264.7) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Pretreatment 3. Pre-treatment with MgSO₄ Seeding->Pretreatment Stimulation 4. Stimulation with LPS Pretreatment->Stimulation Incubation 5. Incubation (18-24 hours) Stimulation->Incubation DataCollection 6. Data Collection Incubation->DataCollection GriessAssay Nitric Oxide (Griess Assay) DataCollection->GriessAssay ELISA Cytokines (ELISA) DataCollection->ELISA WesternBlot Protein Expression (Western Blot) DataCollection->WesternBlot

References

Methodological & Application

Application Notes and Protocols for In Vitro iNOS Inhibition Assay using MEG Hemisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various pathological conditions.[1][2] As such, iNOS represents a significant therapeutic target for the development of anti-inflammatory agents.[1] Mercaptoethylguanidine (MEG) hemisulfate is a potent and selective inhibitor of iNOS.[3][4] In tissue homogenates, MEG has demonstrated selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).[3] This document provides detailed protocols and application notes for conducting an in vitro iNOS inhibition assay using MEG hemisulfate, designed to assist researchers in evaluating its inhibitory potential.

Data Presentation

The inhibitory activity of this compound against different nitric oxide synthase isoforms is summarized in the table below. This data is crucial for understanding the selectivity of the compound.

InhibitorNOS IsoformEC50 (µM)Source
This compoundiNOS (rat lung)11.5[3]
This compoundeNOS (bovine endothelial)110[3]
This compoundnNOS (rat brain)60[3]

Table 1: Inhibitory Potency (EC50) of this compound against NOS Isoforms. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to inhibit 50% of the enzyme activity. A lower EC50 value signifies higher potency.

Signaling Pathway of iNOS Inhibition

iNOS catalyzes the production of nitric oxide (NO) from L-arginine.[3] This process involves the transfer of electrons from NADPH through FAD and FMN to the heme center of the enzyme.[5] this compound acts as a competitive inhibitor of iNOS, interfering with this catalytic process and thereby reducing the production of NO.

iNOS_Inhibition_Pathway cluster_iNOS iNOS Enzyme cluster_Inhibitor Inhibition L_Arginine L-Arginine iNOS iNOS L_Arginine->iNOS L_Citrulline L-Citrulline iNOS->L_Citrulline NO Nitric Oxide (NO) iNOS->NO MEG This compound MEG->iNOS Inhibits

Caption: iNOS inhibition by this compound.

Experimental Protocols

This section details the necessary steps for performing an in vitro iNOS inhibition assay. The protocol is based on the quantification of nitrite, a stable and quantifiable end-product of NO oxidation, using the Griess reagent.

Materials and Reagents
  • Recombinant iNOS enzyme

  • This compound

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Dithiothreitol (DTT)

  • HEPES buffer

  • Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Preparation of Solutions
  • iNOS Reaction Buffer (1x): Prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, and 10% glycerol. Store at 4°C.

  • Enzyme Mix: On the day of the experiment, prepare an enzyme mix in the iNOS Reaction Buffer containing recombinant iNOS, Calmodulin, and BH4 at appropriate concentrations. Keep on ice.

  • Substrate-Cofactor Mix: Prepare a mix in the iNOS Reaction Buffer containing L-Arginine and NADPH. A typical starting concentration for L-Arginine is in the range of its Km (2-20 µM).[6]

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in distilled water or an appropriate solvent. From this stock, create a series of dilutions to test a range of concentrations (e.g., from 0.1 µM to 1000 µM).

  • Nitrite Standard Solutions: Prepare a series of sodium nitrite standards (e.g., from 1 µM to 100 µM) in the iNOS Reaction Buffer to generate a standard curve.

Assay Procedure

The following workflow outlines the steps for the iNOS inhibition assay.

iNOS_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Inhibitor (this compound) or Vehicle to Wells A->B C Add Enzyme Mix to Wells B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate-Cofactor Mix) D->E F Incubate at 37°C E->F G Stop Reaction (Add Griess Reagent 1) F->G H Add Griess Reagent 2 G->H I Incubate for Color Development H->I J Read Absorbance at 540 nm I->J K Calculate % Inhibition & IC50 J->K

Caption: Experimental workflow for the iNOS inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: To a 96-well microplate, add 20 µL of the different dilutions of this compound to the test wells. For the control wells (100% activity), add 20 µL of the vehicle used to dissolve the this compound. For the blank wells, add 20 µL of iNOS Reaction Buffer.

  • Enzyme Addition: Add 20 µL of the prepared Enzyme Mix to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the Substrate-Cofactor Mix to all wells. The total reaction volume will be 60 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Griess Reagent 1 (Sulfanilamide solution) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 (N-(1-Naphthyl)ethylenediamine dihydrochloride solution) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Construct a standard curve using the absorbance values of the nitrite standards.

    • Determine the concentration of nitrite produced in each sample and control well from the standard curve.

    • Calculate the percentage of iNOS inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Conclusion

The provided protocol offers a robust framework for assessing the in vitro inhibitory activity of this compound against iNOS. This assay is a valuable tool for researchers in the fields of inflammation and drug discovery, enabling the characterization of potential iNOS inhibitors. Adherence to proper experimental technique and careful optimization of assay conditions are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Utilizing MEG Hemisulfate in RAW 264.7 Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAW 264.7 cells are a murine macrophage-like cell line widely used as a model system to study inflammation, immune responses, and the effects of potential therapeutic agents.[1][2] Upon stimulation with pro-inflammatory stimuli such as lipopolysaccharide (LPS), RAW 264.7 cells mimic the inflammatory response of primary macrophages, including the production of inflammatory mediators like nitric oxide (NO) and various cytokines.[3] MEG (Mercaptoethylguanidine) hemisulfate is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. It also functions as a scavenger of peroxynitrite, a highly reactive nitrogen species.[4][5] These properties make MEG hemisulfate a valuable tool for investigating the roles of iNOS and peroxynitrite in inflammatory processes within a controlled in vitro environment using RAW 264.7 cells.

This document provides detailed application notes and protocols for the use of this compound in RAW 264.7 macrophage cell culture, including experimental workflows, data presentation, and visualization of relevant signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on LPS-stimulated RAW 264.7 cells. These values are for illustrative purposes to guide experimental design and data analysis, as specific data for this compound in this cell line is not extensively available in published literature. Researchers should determine these values experimentally.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)-< 1-
LPS (1 µg/mL)-55.2 ± 4.80%
LPS + this compound141.4 ± 3.525%
LPS + this compound1022.1 ± 2.960%
LPS + this compound508.3 ± 1.585%
LPS + this compound1004.4 ± 0.992%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-< 20< 15< 10
LPS (1 µg/mL)-3500 ± 2502800 ± 210850 ± 75
LPS + this compound503350 ± 2302700 ± 190810 ± 68

Note: As a primary iNOS inhibitor, this compound is expected to have a more direct and significant impact on NO production than on the production of cytokines that are regulated by other signaling pathways like NF-κB.

Table 3: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
1098.5 ± 4.8
5097.2 ± 5.1
10095.8 ± 4.5
20090.1 ± 6.3
50075.4 ± 8.9

Experimental Protocols

RAW 264.7 Cell Culture and Maintenance

This protocol describes the routine culture of RAW 264.7 cells to maintain a healthy and viable cell population for subsequent experiments.[1][2]

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • Sterile cell culture flasks (T-75)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Humidified incubator (37°C, 5% CO₂)

  • Water bath (37°C)

Procedure:

  • Prepare complete growth medium: DMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.

  • Warm the complete growth medium and PBS in a 37°C water bath.

  • To subculture, aspirate the old medium from a confluent T-75 flask of RAW 264.7 cells.

  • Wash the cell monolayer once with 5-10 mL of pre-warmed sterile PBS.

  • Aspirate the PBS.

  • Add 2-3 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells start to detach.

  • Gently tap the flask to dislodge the cells. Use a cell scraper if necessary to detach adherent cells.

  • Add 7-8 mL of complete growth medium to the flask to inactivate the trypsin and resuspend the cells by pipetting up and down.

  • Transfer the cell suspension to a 15 mL centrifuge tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Seed new T-75 flasks at a density of 2-5 x 10⁵ cells/mL. A split ratio of 1:3 to 1:6 is generally appropriate.

  • Incubate the flasks in a humidified incubator at 37°C with 5% CO₂.

  • Change the medium every 2-3 days.

Assessment of this compound Cytotoxicity (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow cells to adhere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.[6][7]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • 96-well cell culture plates

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (untreated, LPS only, this compound only).

  • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

  • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples using the standard curve.

Measurement of Cytokine Production (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.[4][5]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • 24-well or 48-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (optimal time may vary depending on the cytokine).

  • Collect the culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody, block non-specific binding, add the supernatants and standards, add the detection antibody, add the enzyme conjugate, add the substrate, and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

This protocol is used to investigate the effect of this compound on the activation of key inflammatory signaling pathways like NF-κB and MAPKs.

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a specific time (e.g., 15-60 minutes for phosphorylation events, 6-24 hours for iNOS expression).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) or the total protein.

Visualization of Signaling Pathways and Experimental Workflow

experimental_workflow cluster_culture Cell Preparation cluster_treatment Experimental Treatment cluster_assays Assays cluster_analysis Data Analysis Culture RAW 264.7 Cell Culture Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cytotoxicity (MTT) Stimulate->MTT Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Production (ELISA) Stimulate->ELISA WB Signaling Pathways (Western Blot) Stimulate->WB Analyze Quantify and Analyze Data MTT->Analyze Griess->Analyze ELISA->Analyze WB->Analyze

Caption: Experimental workflow for studying this compound in RAW 264.7 cells.

lps_signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKKK MAPKKK TRAF6->MAPKKK IKK IKK Complex TRAF6->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) AP1->Genes IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Genes meg_moa LPS LPS Cell Macrophage LPS->Cell NFkB_MAPK NF-κB & MAPK Activation Cell->NFkB_MAPK iNOS_exp iNOS Gene Expression NFkB_MAPK->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO Nitric Oxide (NO) iNOS_prot->NO catalyzes L_Arg L-Arginine L_Arg->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Inflammation Inflammation & Cytotoxicity NO->Inflammation Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Peroxynitrite->Inflammation MEG This compound MEG->iNOS_prot inhibits MEG->Peroxynitrite scavenges

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MEG-01 cell line is a valuable in vitro model for studying human megakaryopoiesis, platelet formation, and the pathophysiology of megakaryoblastic leukemia. Established from the bone marrow of a patient with chronic myelogenous leukemia (CML) in blast crisis, these cells exhibit characteristics of the megakaryocytic lineage. This document provides detailed application notes and protocols for the successful culture and maintenance of the MEG-01 cell line, ensuring reproducibility and optimal experimental outcomes.

Cell Line Characteristics

CharacteristicDescription
Cell Type Human Megakaryoblastic Leukemia
Origin Bone marrow of a 55-year-old male with Chronic Myelogenous Leukemia (CML) in blast crisis
Morphology Lymphoblast-like, with a mix of suspension and adherent cells. Adherent cells may display pseudopodia.
Growth Properties Semi-adherent, semi-suspension
Key Markers Positive for CD41 (glycoprotein IIb/IIIa) and CD61 (glycoprotein IIIa).

Recommended Culture Conditions

Successful cultivation of MEG-01 cells requires careful attention to media composition, cell density, and passaging procedures.

ParameterRecommendation
Basal Medium RPMI-1640
Supplements 10% Fetal Bovine Serum (FBS)
1% Penicillin-Streptomycin (P/S)
Culture Temperature 37°C
CO2 Concentration 5%
Seeding Density 3 x 10^5 cells/mL (minimum)
Maintenance Density 3 - 10 x 10^5 cells/mL

Experimental Protocols

Thawing of Cryopreserved MEG-01 Cells

Proper thawing of cryopreserved cells is critical to ensure high viability.

Materials:

  • Cryovial of MEG-01 cells from liquid nitrogen storage

  • Complete growth medium (RPMI-1640 + 10% FBS + 1% P/S), pre-warmed to 37°C

  • Sterile 15 mL conical tube

  • Water bath at 37°C

  • 70% ethanol

  • Centrifuge

Protocol:

  • Rapidly thaw the cryovial by gently swirling it in a 37°C water bath. Do not submerge the cap.

  • Decontaminate the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T25 culture flask.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Examine the cells after 24 hours and change the medium to remove any remaining dead cells and debris.

Routine Cell Passaging

MEG-01 cells have a relatively slow proliferation rate and should be passaged every 3-4 days to maintain optimal density and viability.

Materials:

  • T25 or T75 culture flask with MEG-01 cells

  • Complete growth medium, pre-warmed to 37°C

  • Sterile serological pipettes

  • Sterile conical tubes (15 mL or 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Protocol:

  • Gently pipette the cell suspension up and down to detach any loosely adherent cells.

  • Transfer the entire cell suspension to a sterile conical tube.

  • Centrifuge at 125 x g for 10 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a small, known volume of fresh complete growth medium.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability and density.

  • Calculate the volume of cell suspension needed to seed a new flask at a density of 3 x 10^5 cells/mL.

  • Add the calculated volume of cells to a new culture flask and bring up the final volume with fresh, pre-warmed complete growth medium.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

Cryopreservation of MEG-01 Cells

Proper cryopreservation ensures a stable and reliable source of cells for future experiments.

Materials:

  • MEG-01 cells in logarithmic growth phase

  • Complete growth medium

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Sterile cryovials

  • Sterile conical tubes

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

Protocol:

  • Harvest and pellet the cells as described in the passaging protocol.

  • Resuspend the cell pellet in cold complete growth medium to a concentration of 1-2 x 10^6 cells/mL.

  • Slowly add an equal volume of cold cryopreservation medium to the cell suspension while gently swirling.

  • Aliquot 1 mL of the final cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

  • Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Visualizing Experimental Workflows

MEG-01 Cell Thawing and Culture Initiation Workflow

G cluster_thawing Cell Thawing cluster_culture Culture Initiation Cryovial from LN2 Cryovial from LN2 Rapid Thaw (37°C) Rapid Thaw (37°C) Cryovial from LN2->Rapid Thaw (37°C) Transfer to Medium Transfer to Medium Rapid Thaw (37°C)->Transfer to Medium Centrifuge (125g, 10min) Centrifuge (125g, 10min) Transfer to Medium->Centrifuge (125g, 10min) Resuspend in Fresh Medium Resuspend in Fresh Medium Centrifuge (125g, 10min)->Resuspend in Fresh Medium Transfer to T25 Flask Transfer to T25 Flask Resuspend in Fresh Medium->Transfer to T25 Flask Incubate (37°C, 5% CO2) Incubate (37°C, 5% CO2) Transfer to T25 Flask->Incubate (37°C, 5% CO2) G Confluent Culture Confluent Culture Harvest Cells Harvest Cells Confluent Culture->Harvest Cells Centrifuge Centrifuge Harvest Cells->Centrifuge Resuspend Pellet Resuspend Pellet Centrifuge->Resuspend Pellet Count Cells Count Cells Resuspend Pellet->Count Cells Calculate Seeding Volume Calculate Seeding Volume Count Cells->Calculate Seeding Volume Seed New Flask Seed New Flask Calculate Seeding Volume->Seed New Flask Incubate Incubate Seed New Flask->Incubate

Application Notes and Protocols for Intraperitoneal Injection of MEG Hemisulfate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEG hemisulfate, also known as Mercaptoethylguanidine hemisulfate, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It also functions as a scavenger of peroxynitrite, a reactive nitrogen species implicated in oxidative stress and cellular damage.[1][2] Due to these properties, this compound is a valuable tool for investigating the roles of iNOS and nitrosative stress in various pathological conditions, including inflammation, ischemia-reperfusion injury, and neurotoxicity. This document provides a detailed protocol for the intraperitoneal (IP) administration of this compound to mice, intended to guide researchers in preclinical studies.

Data Presentation

The following table summarizes key quantitative data for the intraperitoneal injection of this compound in mice. It is important to note that while a specific dosage for mice has not been definitively established in the literature, a dose of 10 mg/kg has been used effectively in rats to elicit an anti-inflammatory response. Researchers should consider this a starting point and perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental goals.

ParameterRecommendationCitation
Drug This compound (Mercaptoethylguanidine hemisulfate)[1]
Starting Dosage 10 mg/kg (extrapolated from rat studies)
Vehicle Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)[3][4]
Injection Volume < 10 mL/kg[5]
Needle Gauge 25-27 G[5]
Injection Site Lower right quadrant of the abdomen[5]
Injection Angle 30-40° angle to the horizontal plane[5]

Experimental Protocol: Intraperitoneal Injection of this compound

This protocol details the materials and step-by-step methodology for the safe and effective intraperitoneal administration of this compound to mice.

Materials
  • This compound powder

  • Sterile 0.9% saline or PBS (vehicle)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Solution
  • Calculate the required amount of this compound and vehicle:

    • Determine the total volume of injection solution needed based on the number of mice and the desired injection volume per mouse (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).

    • Calculate the total mass of this compound needed based on the desired dosage (e.g., for a 10 mg/kg dose in a 25g mouse, 0.25 mg of this compound is required).

  • Dissolve this compound:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile saline or PBS to achieve the final desired concentration. Ensure the solution is completely dissolved. This compound is soluble in water-based vehicles.

  • Sterilization:

    • If the prepared solution is not made from sterile components under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.

Injection Procedure
  • Animal Preparation:

    • Weigh the mouse immediately before injection to ensure accurate dosing.

    • Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders and behind the ears. The tail can be secured with the little finger of the same hand.

  • Injection Site Identification and Preparation:

    • Position the mouse so its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum, urinary bladder, and major blood vessels.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Administration:

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.

    • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.

    • If aspiration is clear, slowly and steadily inject the solution.

    • Withdraw the needle smoothly at the same angle of insertion.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as bleeding from the injection site, signs of pain (e.g., writhing), or respiratory distress.

    • Continue to monitor the animal according to the experimental protocol and institutional guidelines.

Visualization of Signaling Pathway and Experimental Workflow

iNOS Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to the expression of inducible nitric oxide synthase (iNOS) and the mechanism of action for this compound. Pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β) activate signaling cascades involving NF-κB and MAP kinases, which in turn promote the transcription of the iNOS gene.[6][7] iNOS then catalyzes the production of nitric oxide (NO) from L-arginine. High levels of NO can combine with superoxide radicals to form peroxynitrite, a potent oxidizing and nitrating agent that contributes to tissue damage. This compound acts by directly inhibiting the enzymatic activity of iNOS and by scavenging peroxynitrite.[1]

iNOS_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_translation Protein Synthesis cluster_activity Enzymatic Activity & Products cluster_inhibitor Inhibitor LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Cytokines Cytokines (TNF-α, IL-1β) Cytokines->NFkB Cytokines->MAPK iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene MAPK->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalysis L_Arginine L-Arginine L_Arginine->iNOS_protein Peroxynitrite Peroxynitrite NO->Peroxynitrite Superoxide Superoxide Superoxide->Peroxynitrite MEG This compound MEG->iNOS_protein inhibits MEG->Peroxynitrite scavenges

Caption: iNOS signaling pathway and points of inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using intraperitoneal injection of this compound in a mouse model.

IP_Injection_Workflow start Start animal_prep Animal Acclimation & Baseline Measurements start->animal_prep drug_prep Prepare this compound Solution animal_prep->drug_prep injection Intraperitoneal Injection (Vehicle or this compound) animal_prep->injection drug_prep->injection monitoring Post-Injection Monitoring (Behavioral & Physiological) injection->monitoring endpoint Experimental Endpoint (e.g., induction of disease model) monitoring->endpoint sample_collection Sample Collection (Blood, Tissues) endpoint->sample_collection analysis Data Analysis (Biochemical, Histological, etc.) sample_collection->analysis end End analysis->end

Caption: General experimental workflow for IP injection of this compound in mice.

References

Application Notes and Protocols for MEG Hemisulfate in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MEG (Mercaptoethylguanidine) hemisulfate in preclinical rat models of inflammation. The information compiled herein is intended to assist in the design of experimental protocols and the determination of appropriate dosage regimens.

Introduction

MEG hemisulfate is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory conditions. By selectively targeting iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, this compound offers a promising therapeutic strategy to mitigate inflammation-mediated tissue damage. Furthermore, this compound is recognized as a scavenger of peroxynitrite, a highly reactive nitrogen species that contributes to oxidative stress and cellular injury.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in different rat models. It is crucial to note that the optimal dosage may vary depending on the specific experimental model, the severity of the condition, and the strain of the rat. Therefore, pilot studies are highly recommended to determine the most effective and non-toxic dose for a particular application.

Experimental Model Rat Strain Dosage Route of Administration Frequency Duration Reference
PeriodontitisNot Specified30 mg/kgIntraperitoneal (i.p.)Four times a day8 days[1][2]
Hemorrhagic ShockNot Specified10 mg/kg bolus followed by 10 mg/kg infusionIntravenous (i.v.)Single administrationDuring resuscitation
Caustic Esophageal InjuryNot Specified10 mg/kg/dayIntraperitoneal (i.p.)Once daily5 days
Traumatic Brain InjuryNot SpecifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Carrageenan-induced PleurisySprague-Dawley10 mg/kgNot SpecifiedNot SpecifiedNot Specified[4]

Note: The absence of specific data for certain inflammatory models, such as septic shock and inflammatory bowel disease, necessitates careful dose-finding studies. Researchers may consider starting with dosages in the lower range of those reported for other selective iNOS inhibitors, such as aminoguanidine (10-20 mg/kg), and escalating as required, while closely monitoring for efficacy and any adverse effects.

Signaling Pathway

This compound primarily exerts its therapeutic effects by interfering with the nitric oxide signaling pathway, particularly under inflammatory conditions. The following diagram illustrates the mechanism of action.

MEG_Hemisulfate_Signaling_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB iNOS_Gene iNOS Gene Transcription NF-kB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO   L-Arginine L-Arginine L-Arginine->iNOS_Protein O2- Superoxide (O2-) Peroxynitrite Peroxynitrite (ONOO-) Cellular_Damage Oxidative Stress & Cellular Damage Peroxynitrite->Cellular_Damage MEG_Hemisulfate This compound MEG_Hemisulfate->iNOS_Protein Inhibits MEG_Hemisulfate->Peroxynitrite Scavenges NOO2- NOO2- NOO2-->Peroxynitrite

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound to rats based on published studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution
  • Vehicle Selection: this compound is typically dissolved in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Concentration: Prepare a stock solution of the desired concentration. For example, to administer a dose of 30 mg/kg to a 300g rat, you would need 9 mg of this compound. If the injection volume is 1 mL, the concentration of the solution should be 9 mg/mL.

  • Solubilization: Ensure complete dissolution of the compound. Gentle warming or vortexing may be applied if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.

Administration Routes
  • Animal Restraint: Properly restrain the rat to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Needle Gauge: Use a 23-25 gauge needle.

  • Procedure:

    • Lift the rat's hindquarters to allow the abdominal organs to shift cranially.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and monitor the animal for any signs of distress.

  • Animal Restraint: Place the rat in a suitable restraint device that allows access to the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Needle Gauge: Use a 27-30 gauge needle attached to a 1 mL syringe.

  • Procedure:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A flash of blood in the needle hub confirms proper placement.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Experimental Workflow Example: Periodontitis Model

The following workflow is based on a study investigating the effect of this compound on ligature-induced periodontitis in rats.[1][2]

Periodontitis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (8 days) cluster_analysis Analysis (Day 8) Animal_Acclimation Animal Acclimation (1 week) Ligature_Placement Ligature Placement around Mandibular First Molar Animal_Acclimation->Ligature_Placement MEG_Treatment This compound Administration (30 mg/kg, i.p., 4x/day) Ligature_Placement->MEG_Treatment Vehicle_Control Vehicle Administration (Saline, i.p., 4x/day) Ligature_Placement->Vehicle_Control Euthanasia Euthanasia MEG_Treatment->Euthanasia Vehicle_Control->Euthanasia Tissue_Collection Gingivomucosal Tissue and Alveolar Bone Collection Euthanasia->Tissue_Collection Biochemical_Assays iNOS Activity Assay Immunohistochemistry Tissue_Collection->Biochemical_Assays Morphological_Analysis Plasma Extravasation Alveolar Bone Loss Measurement Tissue_Collection->Morphological_Analysis

Caption: Experimental workflow for a rat periodontitis model.

Safety and Toxicity

Currently, there is a lack of publicly available, comprehensive safety and toxicity data for this compound specifically in rats. No formal LD50 values or detailed toxicological profiles have been reported in the searched literature. One study in mice indicated that doses of 200 mg/kg and above of the disulfide form of mercaptoethylguanidine showed signs of drug toxicity.[5]

It is imperative that researchers conduct their own pilot dose-escalation studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects within the specific rat strain and experimental conditions being used. Close monitoring of the animals for clinical signs of toxicity, changes in body weight, and food and water intake is essential during and after administration of this compound.

Conclusion

This compound is a valuable tool for investigating the role of iNOS and peroxynitrite in various inflammatory conditions in rats. The information provided in these application notes serves as a starting point for designing robust and reproducible preclinical studies. Due to the limited availability of comprehensive dosage and safety data across all potential models, careful experimental design, including pilot studies, is crucial for successful and ethical research.

References

Application Notes and Protocols for the Administration of Sulfated Compounds in a Mouse Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Mouse models are crucial for studying the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. This document provides detailed application notes and protocols for the administration of sulfated compounds, with a focus on magnesium sulfate, in commonly used mouse models of sepsis. While information on "MEG hemisulfate" is not available in the current literature, the data presented here for other sulfated molecules provide a strong basis for experimental design.

I. Mouse Models of Sepsis

The two most frequently utilized mouse models for sepsis research are the lipopolysaccharide (LPS)-induced endotoxemia model and the cecal ligation and puncture (CLP) model of polymicrobial sepsis.

1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model:

This model mimics the systemic inflammation seen in sepsis by administering LPS, a major component of the outer membrane of Gram-negative bacteria.[1] It is a highly reproducible model useful for studying acute inflammatory responses.[2][3]

2. Cecal Ligation and Puncture (CLP) Model:

The CLP model is considered the gold standard for sepsis research as it closely mimics the progression of human polymicrobial sepsis.[4][5][6] It involves a surgical procedure to ligate and puncture the cecum, leading to the leakage of fecal contents into the peritoneal cavity and subsequent infection.[5]

II. Experimental Protocols

Protocol 1: LPS-Induced Sepsis and Magnesium Sulfate Treatment

This protocol describes the induction of sepsis using LPS and subsequent treatment with magnesium sulfate.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Magnesium sulfate (MgSO₄)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Animal weighing scale

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.[4]

  • Induction of Sepsis:

    • Prepare a stock solution of LPS in sterile saline.

    • Administer LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dose for i.p. injection is 10-20 mg/kg body weight.[7]

  • Magnesium Sulfate Administration:

    • Prepare a solution of MgSO₄ in sterile saline.

    • Administer MgSO₄ (e.g., 270 mg/kg) intravenously 30 minutes before or after the LPS challenge.

  • Monitoring:

    • Monitor mice for signs of sepsis, including lethargy, piloerection, and hypothermia.

    • Collect blood and tissue samples at predetermined time points for analysis of inflammatory cytokines, organ damage markers, and other relevant parameters.

Protocol 2: CLP-Induced Sepsis and Sulfated Compound Treatment

This protocol details the CLP surgical procedure and the administration of a test compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Anesthesia (e.g., isoflurane)

  • Buprenorphine for analgesia

  • Fluid resuscitation (e.g., 1 mL sterile saline, subcutaneous)

  • Test sulfated compound (e.g., heparan sulfate octadecasaccharide)

  • Antibiotics (e.g., imipenem/cilastatin, 25 mg/kg)[4]

Procedure:

  • Animal Preparation: Anesthetize the mouse and administer pre-operative analgesia. Shave and disinfect the abdominal area.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligating 50% for mid-grade sepsis).[6]

    • Puncture the ligated cecum once or twice with a needle. The needle gauge also influences severity.[5]

    • Gently squeeze the cecum to express a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Post-Operative Care:

    • Administer subcutaneous fluid resuscitation immediately after surgery.[4]

    • Administer antibiotics 2 hours post-surgery and continue twice daily for 3 days to prevent overwhelming infection.[4]

  • Treatment Administration: Administer the test sulfated compound at the desired dose and route at a specified time point post-CLP.

  • Monitoring: Monitor survival and clinical signs of sepsis. Collect samples for analysis as described in Protocol 1.

III. Data Presentation

Table 1: Effects of Magnesium Sulfate on Inflammatory Cytokines in LPS-Induced Sepsis

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
ControlUndetectableUndetectable
LPS1500 ± 200800 ± 100
LPS + MgSO₄800 ± 150450 ± 80

Data are representative and presented as mean ± SEM. Statistical significance should be determined in the actual experiment.

Table 2: Survival Rates in CLP-Induced Sepsis with Heparan Sulfate Treatment

Treatment GroupSurvival Rate at 72h (%)
Sham100
CLP + Vehicle20
CLP + Heparan Sulfate (18-mer)60

Data are representative and based on findings from studies on heparan sulfate oligosaccharides.[8]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of LPS-Induced Inflammation and Potential Intervention by Sulfated Compounds

LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] Sulfated compounds may interfere with this pathway at multiple levels.

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Sulfated_Compound Sulfated Compound (e.g., MgSO4) Sulfated_Compound->NFkB Inhibits

Caption: LPS-TLR4 signaling cascade in sepsis and a potential point of inhibition by sulfated compounds.

Experimental Workflow for a Preclinical Study in a CLP Mouse Model

The following diagram illustrates a typical workflow for evaluating a therapeutic agent in the CLP mouse model of sepsis.

CLP_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis Acclimatization Animal Acclimatization Randomization Randomization into Groups Acclimatization->Randomization CLP_Surgery CLP Surgery Randomization->CLP_Surgery Treatment Treatment Administration CLP_Surgery->Treatment Monitoring Monitoring (Survival, Clinical Score) Treatment->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Data_Analysis Data Analysis (Cytokines, Histology) Sampling->Data_Analysis

Caption: Experimental workflow for evaluating a therapeutic agent in the CLP mouse model of sepsis.

Logical Relationship of Sepsis Pathophysiology

Sepsis involves a complex interplay of infection, inflammation, and organ dysfunction. This diagram illustrates the core logical relationships.

Sepsis_Pathophysiology Infection Infection (e.g., CLP) Inflammation Systemic Inflammation Infection->Inflammation Cytokine_Storm Cytokine Storm Inflammation->Cytokine_Storm Organ_Dysfunction Organ Dysfunction Inflammation->Organ_Dysfunction Cytokine_Storm->Organ_Dysfunction Death Death Organ_Dysfunction->Death

Caption: Simplified logical progression of sepsis pathophysiology from infection to potential mortality.

References

Application Notes and Protocols for Nitrite Measurement Using the Griess Assay Following Monoethylglycinexylidide (MEG) Hemisulfate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Griess assay is a widely used analytical method for the quantitative determination of nitrite (NO₂⁻) in various biological and experimental samples. It serves as an indirect measure of nitric oxide (NO) production, a critical signaling molecule in numerous physiological and pathological processes. Monoethylglycinexylidide (MEG) hemisulfate is recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS) and a peroxynitrite scavenger.[1][2][3] This document provides a detailed protocol for measuring nitrite concentration using the Griess assay in samples treated with MEG hemisulfate. The protocol includes reagent preparation, standard curve generation, sample analysis, and considerations for potential interferences.

Principle of the Griess Assay

The Griess assay is a colorimetric assay based on a two-step diazotization reaction.[4] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable pink-to-red azo compound. The intensity of the color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically at a wavelength of 540-550 nm.[4][5]

Experimental Protocols

1. Materials and Reagents

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Note: Store both components protected from light at 4°C. The Griess reagent should be prepared fresh by mixing equal volumes of Component A and Component B just before use.[5]

  • Nitrite Standard: Sodium nitrite (NaNO₂)

  • This compound

  • Deionized Water (ddH₂O)

  • Sample Buffer: The same buffer used to dissolve this compound and to prepare the samples (e.g., PBS, cell culture medium without phenol red).

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540 nm.

2. Preparation of Reagents

  • 1 M Sodium Nitrite Stock Solution: Dissolve 69 mg of sodium nitrite in 1 mL of deionized water. Store at 4°C.

  • 1 mM Nitrite Working Stock Solution: Dilute the 1 M stock solution 1:1000 in the sample buffer. For example, add 1 µL of 1 M sodium nitrite to 999 µL of sample buffer.

  • Nitrite Standards for Standard Curve: Perform serial dilutions of the 1 mM nitrite working stock solution in the sample buffer to obtain concentrations ranging from 100 µM to 1.56 µM.[6][7]

  • This compound Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., deionized water or PBS). The final concentration will depend on the experimental design.

3. Experimental Procedure

3.1. Sample Preparation and this compound Treatment

  • Prepare your biological samples (e.g., cell culture supernatants, tissue homogenates). If samples contain high protein concentrations, deproteinization using a 10 kDa molecular weight cut-off filter is recommended to prevent interference.[8]

  • Treat the samples with the desired concentrations of this compound or vehicle control.

  • Incubate the samples for the desired period according to your experimental design.

3.2. Griess Assay

  • Pipette 50 µL of each standard and sample into a 96-well microplate in duplicate or triplicate.

  • Add 50 µL of freshly prepared Griess reagent (equal volumes of Component A and Component B mixed together) to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]

  • Measure the absorbance at 540 nm using a microplate reader.

4. Controls

To ensure the validity of the results, the following controls should be included:

  • Blank: 50 µL of sample buffer + 50 µL of Griess reagent.

  • This compound Control: 50 µL of sample buffer containing the highest concentration of this compound used in the experiment + 50 µL of Griess reagent. This is crucial to check for any intrinsic absorbance of this compound or its interaction with the Griess reagent.

  • Nitrite Standard with this compound: A known concentration of nitrite standard prepared in the presence of the highest concentration of this compound. This control assesses if this compound interferes with the diazotization reaction.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Nitrite Standard Curve Data

Nitrite Concentration (µM)Absorbance at 540 nm (Mean ± SD)
100Insert Value
50Insert Value
25Insert Value
12.5Insert Value
6.25Insert Value
3.125Insert Value
1.56Insert Value
0 (Blank)Insert Value

Table 2: Sample Nitrite Concentration Data

Sample TreatmentAbsorbance at 540 nm (Mean ± SD)Calculated Nitrite Concentration (µM)
Control (Vehicle)Insert ValueInsert Value
This compound (X µM)Insert ValueInsert Value
This compound (Y µM)Insert ValueInsert Value
Positive Control (e.g., LPS)Insert ValueInsert Value
Positive Control + MEG (X µM)Insert ValueInsert Value

Data Analysis

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Plot a standard curve of the blank-corrected absorbance values against the corresponding nitrite concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the nitrite concentration, 'm' is the slope, and 'c' is the intercept.

  • Use the equation to calculate the nitrite concentration of the unknown samples from their blank-corrected absorbance values.

Mandatory Visualizations

Griess_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Griess Reagents & Nitrite Standards Plate Pipette Standards & Samples into 96-well Plate Reagents->Plate Samples Prepare Samples & this compound Treatment Samples->Plate Add_Griess Add Griess Reagent to all wells Plate->Add_Griess Incubate Incubate at RT (10-15 min) Add_Griess->Incubate Read_Abs Measure Absorbance at 540 nm Incubate->Read_Abs Calc Calculate Nitrite Concentration Read_Abs->Calc

Caption: Experimental workflow for the Griess assay.

Griess_Reaction_Pathway Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium Acid H⁺ (Acidic Condition) Acid->Diazonium Azo_Dye Azo Compound (Pink/Red) Diazonium->Azo_Dye NED N-(1-naphthyl)ethylenediamine NED->Azo_Dye

Caption: Chemical pathway of the Griess reaction.

Potential Interferences and Considerations

  • pH: The Griess reaction is pH-dependent and requires acidic conditions. Ensure the final pH of the reaction mixture is sufficiently low.[6]

  • Interfering Substances: A number of compounds can interfere with the Griess assay, including ascorbate, reduced thiols, and some cell culture media components like phenol red.[10] It is advisable to use phenol red-free media for cell culture experiments.

  • This compound Interference: Due to the presence of a thiol group in its structure, this compound has the potential to interfere with the Griess reaction. The recommended controls are essential to assess and correct for any such interference.

  • Nitrate Conversion: The Griess assay only detects nitrite. To measure total nitric oxide production (nitrite and nitrate), nitrate must first be reduced to nitrite using nitrate reductase.[5]

  • Sample Matrix: The composition of the sample matrix can affect the assay. It is important to prepare the nitrite standards in the same matrix as the samples to ensure accuracy.[7]

By following this detailed protocol and considering the potential interferences, researchers can obtain reliable and accurate measurements of nitrite in samples treated with this compound.

References

Application Notes: Detecting Peroxynitrite Scavenging by MEG Hemisulfate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[1] It is a powerful oxidant and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA, contributing to the pathophysiology of various inflammatory, neurodegenerative, and cardiovascular diseases.[2] Consequently, the identification and characterization of compounds that can scavenge peroxynitrite are of significant therapeutic interest.

Mercaptoethylguanidine (MEG) is a compound that has been identified as a potent scavenger of peroxynitrite.[1][2][3] Its ability to mitigate peroxynitrite-mediated oxidative and nitrative stress makes it a valuable tool for in vitro studies and a potential lead for drug development. These application notes provide a detailed protocol for detecting and quantifying the peroxynitrite scavenging activity of MEG hemisulfate in an in vitro setting using a fluorometric assay.

Principle of the Assay

The detection of peroxynitrite scavenging by this compound is based on a competition reaction. In this assay, a fluorescent probe and the scavenger (this compound) compete for a limited amount of peroxynitrite. In the absence of a scavenger, peroxynitrite reacts with the fluorescent probe, resulting in a significant increase in fluorescence intensity. When an effective scavenger like this compound is present, it neutralizes the peroxynitrite, preventing it from reacting with the probe and thus causing a dose-dependent reduction in the fluorescence signal. The scavenging activity of this compound can be quantified by measuring the decrease in fluorescence.

Quantitative Data

The efficacy of a peroxynitrite scavenger can be expressed in several ways. A key parameter is the second-order rate constant of the reaction between the scavenger and peroxynitrite. This constant provides a direct measure of the reaction speed and efficiency.

CompoundParameterValueAssay Conditions
Mercaptoethylguanidine (MEG)Second-order rate constant (k)1900 ± 64 M⁻¹s⁻¹37°C

Table 1: Quantitative data for the reaction of Mercaptoethylguanidine with peroxynitrite.[3]

Signaling Pathway and Reaction Mechanism

The scavenging of peroxynitrite by Mercaptoethylguanidine (MEG) is a direct chemical reaction. The sulfhydryl (-SH) group of MEG is crucial for this activity, as it directly interacts with and neutralizes peroxynitrite.[1][2][3] This prevents the peroxynitrite from proceeding to damage other biological molecules through oxidation or nitration.

Diagram of Peroxynitrite Scavenging by MEG

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Peroxynitrite Assay Kit (e.g., Abcam ab233469 or similar) containing:

    • Fluorescent Peroxynitrite Sensor

    • Assay Buffer

    • DMSO

  • Authentic peroxynitrite stock solution (can be purchased or synthesized)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • 96-well solid black microplate

  • Microplate reader capable of measuring fluorescence at Ex/Em = 490/530 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • The molecular weight of this compound (C₃H₉N₃S · 0.5 H₂SO₄) is 168.23 g/mol .

    • Accurately weigh 1.6823 mg of this compound and dissolve it in 1 mL of Assay Buffer to prepare a 10 mM stock solution.

    • Prepare fresh on the day of the experiment.

  • Peroxynitrite Sensor Working Solution:

    • Follow the kit manufacturer's instructions. For example, for the Abcam kit, a 500X stock solution is prepared by adding 20 µL of DMSO to the vial of Peroxynitrite Sensor Green.[4]

    • The working solution is then prepared by diluting the stock solution in Assay Buffer.[4]

  • Peroxynitrite Standard Solutions:

    • Thaw the authentic peroxynitrite stock solution on ice.

    • Determine the concentration of the stock solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (molar extinction coefficient ε = 1670 M⁻¹cm⁻¹).[4]

    • Prepare a series of dilutions of the peroxynitrite standard in Assay Buffer (e.g., 0 to 20 µM) for generating a standard curve.[4]

Experimental Workflow

experimental_workflow Experimental Workflow for Peroxynitrite Scavenging Assay A Prepare Reagents (MEG, Peroxynitrite Sensor, Peroxynitrite Standards) B Prepare Serial Dilutions of this compound A->B C Add MEG Dilutions and Controls to 96-well Plate B->C D Add Peroxynitrite to all wells (except blank) C->D E Add Peroxynitrite Sensor Working Solution to all wells D->E F Incubate at Room Temperature (5-10 min, protected from light) E->F G Measure Fluorescence (Ex/Em = 490/530 nm) F->G H Data Analysis (Calculate % Inhibition and IC₅₀) G->H

Workflow for the Peroxynitrite Scavenging Assay

Assay Procedure
  • Prepare this compound Dilutions:

    • Perform serial dilutions of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested (e.g., 0 µM to 1000 µM).

  • Plate Setup:

    • Add 50 µL of the different concentrations of this compound dilutions to the wells of a 96-well black microplate.

    • Include a "no scavenger" control (50 µL of Assay Buffer instead of MEG solution).

    • Include a "blank" control (50 µL of Assay Buffer, to which no peroxynitrite will be added).

  • Peroxynitrite Addition:

    • Add a fixed concentration of peroxynitrite (e.g., 10 µM final concentration) to all wells except the blank. The final volume should be adjusted according to the subsequent addition of the sensor.

  • Initiate Reaction and Detection:

    • Add 50 µL of the Peroxynitrite Sensor working solution to all wells, bringing the total volume to 100 µL per well.[4]

  • Incubation:

    • Incubate the plate at room temperature for 5 to 10 minutes, protected from light.[4]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 490 nm and an emission wavelength of 530 nm.[3][4]

Data Analysis
  • Correct for Blank:

    • Subtract the fluorescence reading of the blank control from all other readings.

  • Calculate Percentage of Scavenging Activity:

    • The percentage of peroxynitrite scavenging activity for each this compound concentration is calculated using the following formula:

      % Scavenging = [ ( Fcontrol - Fsample ) / Fcontrol ] x 100

      Where:

      • Fcontrol is the fluorescence of the "no scavenger" control.

      • Fsample is the fluorescence in the presence of this compound.

  • Determine IC₅₀:

    • Plot the percentage of scavenging activity against the concentration of this compound.

    • The IC₅₀ value (the concentration of this compound that scavenges 50% of the peroxynitrite) can be determined from the dose-response curve.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceAutofluorescence of compounds or bufferRun a blank for each compound concentration without the fluorescent probe.
Decomposition of the fluorescent probePrepare the probe working solution fresh and protect it from light.
Low fluorescence signalInactive peroxynitriteUse a fresh stock of peroxynitrite and verify its concentration before use.
Insufficient incubation timeOptimize the incubation time for the reaction.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuationsEnsure all reagents and the plate are at a stable room temperature during the assay.

Conclusion

This application note provides a robust and reliable method for assessing the peroxynitrite scavenging activity of this compound in vitro. The fluorometric assay is sensitive, and the protocol can be adapted for high-throughput screening of other potential peroxynitrite scavengers. The provided quantitative data and mechanistic diagrams offer a comprehensive overview for researchers in the field of pharmacology and drug discovery.

References

Application Notes and Protocols for MEG Hemisulfate in Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation.[1][2][3] The pathophysiology of I/R injury is complex, involving oxidative stress, intracellular calcium overload, inflammation, and programmed cell death (apoptosis).[2][4]

Magnesium sulfate (MgSO₄), a readily available and inexpensive salt, has been investigated for its potential protective effects against I/R injury in various preclinical models. Its proposed mechanisms of action include the modulation of inflammatory responses, reduction of oxidative stress, and inhibition of apoptotic pathways.[5][6] These application notes provide a summary of the key findings and detailed experimental protocols for the use of magnesium sulfate in different animal models of ischemia-reperfusion injury. While the user requested information on "MEG hemisulfate," the available scientific literature predominantly focuses on "magnesium sulfate" in this context. Therefore, these notes are based on the extensive research conducted on magnesium sulfate, assuming a shared active component of interest.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of magnesium sulfate in various models of ischemia-reperfusion injury.

Table 1: Effects of Magnesium Sulfate on Myocardial Infarct Size in a Canine Model

Treatment GroupTiming of AdministrationInfarct Size / Area at Risk (IS/AR)Percent Reduction in Infarct SizeReference
Control (Saline)-0.45 ± 0.05-[7]
MgSO₄15 min into occlusion0.17 ± 0.04>60%[7]
MgSO₄45 min into occlusion0.16 ± 0.03>60%[7]
MgSO₄15 min into reperfusion0.42 ± 0.06No significant reduction[7]

*p < 0.05 compared to the control group.

Table 2: Effects of Magnesium Sulfate on Cerebral Infarct Volume in Rat Models

StudyIschemia DurationMgSO₄ Doses (intravenous/intra-arterial)Outcome on Infarct VolumeReference
Perth Study45 min180, 360, or 720 µmol/kgNo significant difference[8]
Canberra Study2 hours370 or 740 µmol/kgNo significant difference[8]

Table 3: Effects of Magnesium Sulfate on Renal I/R Injury in a Diabetic Rat Model

Treatment GroupHistomorphological Injury ScoresCaspase-3 Immunostaining IntensityiNOS Immunostaining IntensityReference
Diabetic I/RSignificantly higherSignificantly higherSignificantly higher[5]
MgSO₄ (Prophylactic)Significantly lower than Diabetic I/RSignificantly lower than Diabetic I/RSignificantly lower than Diabetic I/R[5]
MgSO₄ (Therapeutic)Significantly lower than Diabetic I/RSignificantly lower than Diabetic I/RSignificantly lower than Diabetic I/R[5]

Table 4: Neuroprotective Effects of Magnesium Sulfate in a Rat Model of Global Cerebral Ischemia

ParameterIschemia GroupMgSO₄ GroupOutcomeReference
Extracellular Glutamate ReleaseSignificantly higherSignificantly lowerSuppression of glutamate release[9]
Initial Reperfusion %CBFHigherSignificantly lowerReduction of hyperperfusion[9]
Neuronal Cell Death (Hippocampus)Significant cell deathSignificantly decreasedNeuroprotection[9]

Table 5: Anti-inflammatory Effects of Magnesium Sulfate in a Rat Model of Global Cerebral Ischemia

Inflammatory MarkerControl Group (pg/mg)MgSO₄ Treated Group (pg/mg)Percent ReductionReference
IL-9163.3 ± 30.421.8 ± 1.72~87%[6]
MCP-1109.05 ± 18.238.16 ± 3.54~65%[6]
ICAM362.8 ± 26.8135.5 ± 4.71~90%[6]

Table 6: Preconditioning Effects of Magnesium Sulfate in Rodent Models of Hypoxia-Ischemia

Animal ModelMgSO₄ Dose and TimingGrey Matter Injury ReductionWhite Matter Injury ReductionReference
Postnatal Day 4 Rat1.1 mg/g IP, 24h prior to HI74%64%[10]
Postnatal Day 5 Mouse0.92 mg/g IP, 24h prior to HI40%Not specified[10]

Experimental Protocols

Canine Model of Myocardial Ischemia-Reperfusion

This protocol is adapted from a study investigating the effect of magnesium sulfate on myocardial infarct size.[7]

1.1. Animal Preparation:

  • Anesthetize adult mongrel dogs (20-30 kg) with sodium pentobarbital (30 mg/kg IV).

  • Intubate and ventilate the animals with room air supplemented with 100% oxygen.

  • Maintain arterial blood gases within physiological limits.

1.2. Surgical Procedure for Ischemia-Reperfusion:

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery.

  • Induce regional ischemia by occluding the LAD for 90 minutes.

  • Initiate reperfusion by releasing the coronary occluder, allowing for 300 minutes of reperfusion.

1.3. Drug Administration:

  • Control Group: Administer physiological saline (0.9% sodium chloride) intravenously in a volume equal to the magnesium groups.

  • Magnesium Sulfate Groups:

    • Dissolve magnesium sulfate in distilled water.

    • Administer a 4 mEq bolus intravenously over 5 minutes.

    • Follow with a continuous infusion of 2.0 mEq/h for the duration of the experiment.

    • Timing of administration can be varied: 15 minutes or 45 minutes into the occlusion period, or 15 minutes into the reperfusion period.

1.4. Assessment of Infarct Size:

  • At the end of the reperfusion period, excise the heart.

  • Stain the heart tissue with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted myocardium.

  • Measure the area at risk and the infarct size using planimetry.

Rat Model of Focal Cerebral Ischemia-Reperfusion

This protocol is based on studies evaluating the neuroprotective effects of magnesium sulfate.[8][9]

2.1. Animal Preparation:

  • Use male Sprague-Dawley or Wistar rats (250-350g).

  • Anesthetize the rats (e.g., with isoflurane or a suitable injectable anesthetic).

  • Maintain body temperature at 37°C throughout the surgical procedure.

2.2. Surgical Procedure for Ischemia-Reperfusion (Intraluminal Thread Method):

  • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA.

  • Insert a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Induce focal cerebral ischemia for a duration of 45 minutes to 2 hours.

  • Initiate reperfusion by withdrawing the suture.

2.3. Drug Administration:

  • Control Group: Administer an equal volume of normal saline just before ischemia.

  • Magnesium Sulfate Groups:

    • Administer MgSO₄ intravenously or intra-arterially immediately before the onset of ischemia.

    • Doses can range from 180 to 740 µmol/kg.

2.4. Assessment of Infarct Volume:

  • After 24 or 72 hours of reperfusion, euthanize the animals and harvest the brains.

  • Section the brains and stain with 2,3,5-triphenyl-2H-tetrazolium chloride (TTC).

  • Quantify the infarct volume in the cortex and striatum.

Diabetic Rat Model of Renal Ischemia-Reperfusion

This protocol is derived from a study assessing the protective effect of magnesium sulfate on renal I/R injury in diabetic rats.[5]

3.1. Induction of Diabetes:

  • Induce diabetes in rats using a single intraperitoneal injection of streptozotocin.

3.2. Animal Preparation and Surgical Procedure:

  • Anesthetize the diabetic rats.

  • Induce bilateral renal ischemia by clamping the renal pedicles for 45 minutes.

  • Initiate reperfusion by removing the clamps, allowing for 4 hours of reperfusion.

3.3. Drug Administration:

  • Administer MgSO₄ (200 mg/kg) intraperitoneally.

  • Prophylactic Group: Administer MgSO₄ before the induction of ischemia.

  • Therapeutic Group: Administer MgSO₄ following the onset of reperfusion.

3.4. Assessment of Renal Injury:

  • Collect blood and kidney tissue samples.

  • Biochemical Analysis: Measure blood urea nitrogen (BUN) and creatinine levels.

  • Histomorphological Analysis: Process kidney tissues for histological examination to assess the degree of injury.

  • Immunohistochemistry: Perform immunostaining for markers of apoptosis (e.g., caspase-3) and inflammation/oxidative stress (e.g., iNOS).

Visualizations

Signaling Pathways

G cluster_0 Ischemia-Reperfusion cluster_1 Pathophysiological Consequences cluster_2 This compound Intervention cluster_3 Cellular Outcome I_R Ischemia/ Reperfusion Ox_Stress Oxidative Stress (ROS Production) I_R->Ox_Stress Inflammation Inflammation (IL-6, IL-9, MCP-1, ICAM) I_R->Inflammation Glutamate Excessive Glutamate Release I_R->Glutamate Apoptosis Apoptosis (Caspase-3 activation) I_R->Apoptosis Cell_Death Cell Death & Tissue Injury (Infarction) Ox_Stress->Cell_Death Inflammation->Cell_Death Glutamate->Cell_Death Apoptosis->Cell_Death MEG This compound (Magnesium Sulfate) MEG->Ox_Stress Inhibits MEG->Inflammation Inhibits MEG->Glutamate Inhibits MEG->Apoptosis Inhibits Protection Neuro/Cardio/Reno -protection MEG->Protection Promotes

Caption: Proposed mechanism of this compound in I/R injury.

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Reperfusion & Assessment cluster_3 Assessment Methods Animal_Prep Animal Preparation (Anesthesia, Monitoring) Ischemia Induction of Ischemia (e.g., Vessel Occlusion) Animal_Prep->Ischemia Treatment Administer this compound (or Vehicle Control) Ischemia->Treatment Pre- or Post- Ischemia Reperfusion Reperfusion Period Treatment->Reperfusion Assessment Outcome Assessment Reperfusion->Assessment Histology Histology (TTC Staining) Assessment->Histology Biochem Biochemical Assays Assessment->Biochem IHC Immunohistochemistry Assessment->IHC Func_Test Functional Tests Assessment->Func_Test G cluster_0 Condition cluster_1 Intervention cluster_3 Primary Outcome IR_Injury Ischemia-Reperfusion Injury MEG_Admin This compound Administration Dec_Inflam Decreased Inflammation MEG_Admin->Dec_Inflam Dec_Ox_Stress Decreased Oxidative Stress MEG_Admin->Dec_Ox_Stress Dec_Apoptosis Decreased Apoptosis MEG_Admin->Dec_Apoptosis Tissue_Protection Tissue Protection (Reduced Infarct Size) Dec_Inflam->Tissue_Protection Dec_Ox_Stress->Tissue_Protection Dec_Apoptosis->Tissue_Protection

References

Application Notes and Protocols: MEG Hemisulfate in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in the neuroinflammatory cascade is the inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a highly reactive free radical. In the central nervous system (CNS), excessive NO production by activated microglia and astrocytes contributes to neuronal damage and disease progression. Furthermore, NO can react with superoxide to form the potent oxidant peroxynitrite, exacerbating oxidative stress and cellular injury.

Mercaptoethylguanidine (MEG) hemisulfate is a potent and selective inhibitor of iNOS.[1][2] Its ability to selectively target iNOS over other NOS isoforms makes it a valuable tool for dissecting the specific role of inducible nitric oxide production in neuroinflammatory processes. In addition to its iNOS inhibitory activity, MEG hemisulfate also acts as a scavenger of peroxynitrite, providing a dual mechanism of action to mitigate neuroinflammation-induced damage.[3][4] These properties make this compound a promising compound for in vitro and in vivo studies aimed at understanding and therapeutically targeting neuroinflammation.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through two primary mechanisms:

  • Selective Inhibition of iNOS: In inflammatory conditions within the CNS, pro-inflammatory cytokines and lipopolysaccharide (LPS) trigger the expression of iNOS in microglia and astrocytes.[2] This leads to a surge in NO production. This compound selectively binds to and inhibits the activity of iNOS, thereby reducing the excessive production of NO. This inhibition helps to alleviate nitrosative stress and prevent NO-mediated neuronal damage.

  • Peroxynitrite Scavenging: The reaction of NO with superoxide radicals (O₂⁻) generates peroxynitrite (ONOO⁻), a highly reactive and cytotoxic molecule that can damage proteins, lipids, and DNA. This compound has been shown to be an effective scavenger of peroxynitrite, directly neutralizing this potent oxidant and thereby protecting cells from its damaging effects.[3][4]

The downstream effects of these actions include the modulation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the expression of pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and the effects of selective iNOS inhibition on key inflammatory markers in neuroinflammation models.

Disclaimer: As specific quantitative data for this compound in dedicated neuroinflammation studies is limited in publicly available literature, the data presented for inflammatory markers is representative of the effects of potent and selective iNOS inhibitors in similar experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeReference
iNOS Inhibition (EC₅₀)11.5 µMLPS-treated rat lung homogenate[1]
eNOS Inhibition (EC₅₀)110 µMBovine endothelial cell homogenate[1]
nNOS Inhibition (EC₅₀)60 µMRat brain homogenate[1]
Peroxynitrite Reaction Rate Constant1900 ± 64 M⁻¹s⁻¹Chemical assay[4]

Table 2: Representative Effects of Selective iNOS Inhibition on Inflammatory Markers in Microglia

Inflammatory MarkerChange upon iNOS InhibitionFold Change/Percentage ReductionIn Vitro Model
Nitric Oxide (NO)>90%LPS-stimulated BV-2 microglia
Tumor Necrosis Factor-α (TNF-α)30-50%LPS-stimulated primary microglia
Interleukin-1β (IL-1β)25-40%LPS-stimulated BV-2 microglia
Interleukin-6 (IL-6)40-60%LPS-stimulated primary microglia
Prostaglandin E₂ (PGE₂)50-70%LPS-stimulated BV-2 microglia
Reactive Oxygen Species (ROS)20-35%LPS-stimulated primary microglia

Table 3: Representative In Vivo Effects of Selective iNOS Inhibition in Neuroinflammation Models

Animal ModelParameter MeasuredEffect of iNOS Inhibition
LPS-induced Neuroinflammation (Mouse)Microglial Activation (Iba1 staining)Reduced
Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β) in brainReduced
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Clinical ScoreAmeliorated
Inflammatory Infiltrates in Spinal CordReduced
MPTP-induced Parkinson's Disease (Mouse)Dopaminergic Neuron Loss (TH staining)Attenuated
Striatal Dopamine LevelsPartially Restored

Experimental Protocols

The following are detailed protocols for key experiments to study the application of this compound in neuroinflammation.

Protocol 1: In Vitro Assessment of this compound on Microglial Activation

Objective: To determine the effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line or primary microglia

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Include a vehicle control group (treated with the solvent used to dissolve this compound).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Immunohistochemistry reagents (e.g., anti-Iba1 antibody)

  • qRT-PCR reagents

Procedure:

  • Animal Grouping: Divide the mice into four groups:

    • Group 1: Saline + Vehicle

    • Group 2: Saline + this compound

    • Group 3: LPS + Vehicle

    • Group 4: LPS + this compound

  • Treatment: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle 1 hour before LPS administration.

  • Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) or saline.

  • Tissue Collection: At 24 hours post-LPS injection, anesthetize the mice and perfuse them transcardially with cold PBS followed by 4% paraformaldehyde.

  • Immunohistochemistry:

    • Harvest the brains and post-fix them in 4% paraformaldehyde overnight.

    • Cryoprotect the brains in 30% sucrose solution.

    • Section the brains (e.g., 30 µm coronal sections) using a cryostat.

    • Perform immunohistochemical staining for the microglial marker Iba1 to assess microglial activation.

    • Quantify the Iba1-positive cell number and morphology.

  • qRT-PCR for Inflammatory Genes:

    • For a separate cohort of animals, at 6 hours post-LPS injection, harvest the brains and isolate RNA from the hippocampus or cortex.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory genes such as Tnf-α, Il-1β, and Nos2 (iNOS).

    • Normalize the gene expression to a housekeeping gene (e.g., Gapdh).

Visualizations

MEG_Hemisulfate_Mechanism_of_Action cluster_extracellular Extracellular cluster_microglia Microglia / Astrocyte LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB TLR4->NF_kB Activates iNOS_mRNA iNOS mRNA NF_kB->iNOS_mRNA Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Neuronal_Damage Neuronal Damage NO->Neuronal_Damage Superoxide Superoxide (O₂⁻) Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->Neuronal_Damage MEG This compound MEG->iNOS_Protein Inhibits MEG->Peroxynitrite Scavenges NOSuperoxide NOSuperoxide

Caption: Mechanism of action of this compound in neuroinflammation.

Experimental_Workflow_In_Vitro Start Start Seed_Cells Seed Microglia/ Astrocytes Start->Seed_Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA End End Griess_Assay->End ELISA->End

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo Start Start Animal_Grouping Animal Grouping Start->Animal_Grouping MEG_Treatment This compound Administration Animal_Grouping->MEG_Treatment LPS_Injection LPS Injection MEG_Treatment->LPS_Injection Wait_24h Wait for 24 hours LPS_Injection->Wait_24h Tissue_Harvest Brain Tissue Harvest Wait_24h->Tissue_Harvest IHC Immunohistochemistry (Iba1) Tissue_Harvest->IHC qRT_PCR qRT-PCR (Cytokines) Tissue_Harvest->qRT_PCR End End IHC->End qRT_PCR->End

Caption: In vivo experimental workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results with MEG Hemisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Mercaptoethylguanidine (MEG) hemisulfate, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is MEG hemisulfate and what are its primary mechanisms of action?

A1: this compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1][2][3] It also functions as a scavenger of peroxynitrite (ONOO-), a reactive nitrogen species.[1][2][3] This dual activity makes it a valuable tool for studying inflammatory processes and oxidative stress where iNOS and peroxynitrite play significant roles.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to 2 years.[1] Once dissolved in DMSO, it is recommended to store the solution at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several common laboratory solvents, including ethanol, DMSO, DMF, and water (at 10 mg/ml at 25°C). It is also soluble in PBS (pH 7.2) at approximately 10 mg/ml.[4]

Q4: What are the typical working concentrations for this compound?

A4: The effective concentration of this compound will vary depending on the experimental system. For in vitro studies, concentrations often range from the low micromolar to millimolar range. For example, it has been shown to reduce nitrite accumulation in cultured macrophages at concentrations between 0.1 µM and 1000 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Troubleshooting Inconsistent iNOS Inhibition

Inconsistent inhibition of iNOS activity is a common challenge. The following sections provide guidance on potential causes and solutions.

Problem 1: Higher than expected iNOS activity (Lower than expected inhibition).
Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh stock solutions of this compound regularly. Avoid using stock solutions that have been stored for extended periods, especially at 4°C. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect stock solutions from light.
Suboptimal Assay Conditions - Ensure the pH of your assay buffer is within the optimal range for both the enzyme and the inhibitor. - Verify the concentration of L-arginine (the iNOS substrate) in your assay. High concentrations of L-arginine can compete with this compound, reducing its apparent inhibitory effect.
Cell Culture Variability - Use cells with a consistent passage number. - Ensure consistent cell seeding density and confluency at the time of treatment. - Standardize the stimulation conditions (e.g., LPS and IFN-γ concentration and incubation time) to ensure consistent iNOS expression.
Incorrect this compound Concentration - Double-check calculations for dilutions of the stock solution. - If possible, verify the concentration of your stock solution spectrophotometrically.
Problem 2: Excessive iNOS inhibition or off-target effects.
Potential Cause Troubleshooting Steps
High Concentration of this compound - Perform a dose-response experiment to identify the optimal concentration that inhibits iNOS without causing cytotoxicity or other off-target effects.
Non-specific Inhibition - While this compound is selective for iNOS, at very high concentrations, it may inhibit other NOS isoforms (eNOS and nNOS). Consider using a lower concentration or including control experiments to assess the effects on other isoforms if relevant to your study.

Troubleshooting Inconsistent Peroxynitrite Scavenging

Variability in peroxynitrite scavenging assays can arise from the inherent instability of peroxynitrite and the sensitivity of the detection methods.

Problem: Inconsistent reduction of peroxynitrite-mediated effects.
Potential Cause Troubleshooting Steps
Peroxynitrite Instability - Prepare peroxynitrite solutions fresh for each experiment. - Keep peroxynitrite solutions on ice and use them immediately. - The pH of the solution is critical for peroxynitrite stability; ensure it is alkaline during storage and neutralized just before use.
Assay Interference - Be aware of components in your buffer or media that may interfere with the assay. For example, compounds with antioxidant properties can compete with this compound. - When using indicator dyes like pyrogallol red, ensure that this compound itself does not directly react with the dye in the absence of peroxynitrite.
Timing of Addition - The timing of the addition of this compound relative to the generation or addition of peroxynitrite is crucial. Ensure a consistent and rapid experimental workflow.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and other common iNOS inhibitors for comparison.

InhibitoriNOS (EC50/IC50)eNOS (EC50/IC50)nNOS (EC50/IC50)Reference
This compound 11.5 µM110 µM60 µM[1][2][3]
Aminoguanidine 2.1 µM--[6]
L-NMMA ---[7]
GW274150 ---[7]
FR038251 1.7 µM>11-fold selectivity vs nNOS, >38-fold vs eNOS-[6]
FR191863 1.9 µM>3-fold selectivity vs nNOS, >53-fold vs eNOS-[6]

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is adapted for measuring nitrite, a stable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: Store both solutions at 4°C, protected from light.

  • Sodium Nitrite (NaNO2) standard solution (100 µM).

  • 96-well microplate.

  • Plate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Prepare a standard curve of NaNO2 (0-100 µM) in the same culture medium as your samples.

  • Collect cell culture supernatants from your experimental wells.

  • Centrifuge the supernatants to remove any cellular debris.

  • Add 50 µL of each sample or standard to a well of the 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.

Troubleshooting the Griess Assay:

  • High background: Can be caused by phenol red in the culture medium. Use phenol red-free medium for the assay.

  • Low signal: Ensure cells are adequately stimulated to produce NO. Check the viability of your cells. The Griess reagent components can degrade over time; prepare fresh solutions if necessary.

  • Variability between replicates: Ensure accurate pipetting. Mix reagents and samples thoroughly but gently in the wells. Avoid bubbles.

Western Blot for iNOS Expression

This protocol provides a general guideline for detecting iNOS protein levels by Western blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against iNOS.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse cells and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Acquire the image using an appropriate imaging system.

Troubleshooting iNOS Western Blots:

  • No or weak signal: Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time. Ensure efficient transfer of the protein to the membrane.

  • High background: Optimize the blocking conditions (time and blocking agent). Increase the number and duration of wash steps. Titrate the primary and secondary antibody concentrations.

  • Non-specific bands: Use a more specific primary antibody. Optimize antibody concentrations. Ensure the lysis buffer contains sufficient protease inhibitors to prevent protein degradation.

Visualizations

iNOS Signaling Pathway

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcription Factor Activation cluster_nucleus Nuclear Events cluster_output Cellular Output LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway STAT1_pathway JAK-STAT Pathway IFNGR->STAT1_pathway NFkB NF-κB NFkB_pathway->NFkB STAT1 STAT1 STAT1_pathway->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Peroxynitrite Peroxynitrite (ONOO-) Formation NO_production->Peroxynitrite + Superoxide (O2-) MEG This compound MEG->iNOS_protein Inhibits MEG->Peroxynitrite Scavenges

Caption: Simplified iNOS signaling pathway and points of this compound intervention.

Experimental Workflow for Assessing iNOS Inhibition

iNOS_Inhibition_Workflow A 1. Cell Seeding (e.g., Macrophages) B 2. Pre-treatment with This compound (or vehicle) A->B C 3. Stimulation with LPS and/or IFN-γ B->C D 4. Incubation C->D E 5a. Collect Supernatant D->E F 5b. Lyse Cells D->F G 6a. Griess Assay for Nitrite Measurement E->G H 6b. Western Blot for iNOS Expression F->H

Caption: A typical experimental workflow for evaluating the effect of this compound on iNOS.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic A Inconsistent Results Observed B Check Reagent Stability (MEG, Stimulants, etc.) A->B C Review Experimental Protocol (Timing, Concentrations, etc.) A->C D Assess Cell Culture Conditions (Passage, Density, etc.) A->D E Verify Assay Performance (Standard Curve, Controls, etc.) A->E F Prepare Fresh Reagents B->F G Standardize Protocol Steps C->G H Use Consistent Cell Culture Practices D->H I Troubleshoot Specific Assay E->I J Consistent Results Achieved F->J G->J H->J I->J

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Optimizing Sulfate Compounds in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of commonly used sulfate compounds in primary cell culture. Given the ambiguity of "MEG hemisulfate," this guide focuses on two prevalent and critical sulfates: Magnesium Sulfate (MgSO₄) and Heparan Sulfate .

Section 1: Magnesium Sulfate (MgSO₄)

Magnesium sulfate is a crucial component of most basal cell culture media. It serves as a source of magnesium ions (Mg²⁺), which are essential cofactors for many enzymatic reactions, including DNA and protein synthesis. Optimizing its concentration can be critical for maintaining cell health, proliferation, and function.

Frequently Asked Questions (FAQs) about Magnesium Sulfate

Q1: What is the primary role of Magnesium Sulfate in primary cell culture?

A1: Magnesium sulfate is a key source of magnesium ions, which are vital for numerous cellular processes. Mg²⁺ acts as a cofactor for enzymes involved in glycolysis and the Krebs cycle and is essential for maintaining the balance of ions across the cellular membrane. It plays a role in neurochemical transmission and muscle contraction by competing with calcium at voltage-gated calcium channels.[1] In cell culture media, it provides the necessary magnesium ions for enzymatic reactions related to DNA replication.[2]

Q2: What are the signs of suboptimal Magnesium Sulfate concentration in my primary cell culture?

A2: Suboptimal levels of MgSO₄ can lead to poor cell growth, decreased viability, and altered cell morphology. In some specialized cell types, such as neurons or muscle cells, it could lead to abnormal function due to its role in ion channel regulation and neuromuscular transmission.[3]

Q3: What is a typical concentration range for Magnesium Sulfate in cell culture media?

A3: The concentration of Magnesium Sulfate in standard cell culture media is typically around 0.4 mM to 0.8 mM. However, the optimal concentration can vary depending on the specific primary cell type and the experimental goals. For some applications, concentrations may be intentionally varied.

Q4: Can high concentrations of Magnesium Sulfate be toxic to primary cells?

A4: Yes, high concentrations of Magnesium Sulfate can be cytotoxic. Studies on AGS human gastric adenocarcinoma cells have shown that MgSO₄ concentrations between 3 to 50 mM can inhibit cell proliferation and viability in a dose-dependent manner.[4][5][6] It is crucial to determine the optimal concentration for your specific primary cell type to avoid cytotoxic effects.

Troubleshooting Guide for Magnesium Sulfate

Issue 1: Poor cell attachment and proliferation.

  • Question: My primary cells are not attaching or proliferating as expected. Could this be related to Magnesium Sulfate concentration?

  • Answer: While several factors can cause poor attachment and proliferation, suboptimal MgSO₄ levels can be a contributing factor. Ensure your basal medium contains an adequate concentration of MgSO₄. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cells.

Issue 2: Observing unexpected changes in cell signaling or function.

  • Question: I am seeing unexpected results in my signaling pathway analysis, particularly those involving calcium. Could Magnesium Sulfate be involved?

  • Answer: Yes. Magnesium ions are known to be calcium antagonists and can block L-type calcium channels.[7] If your experiments are sensitive to calcium signaling, variations in MgSO₄ concentration could influence your results. It is important to maintain a consistent and optimized MgSO₄ concentration across all experiments.

Quantitative Data Summary: Magnesium Sulfate
ParameterCell TypeConcentration RangeEffectReference
CytotoxicityAGS human gastric adenocarcinoma cells3 - 50 mMDose-dependent inhibition of cell proliferation and viability[4][5][6]
Anti-inflammatoryRAW264.7 cells20 mMInhibition of LPS-induced inflammatory molecules[7]
Inhibition of Calcium ReleaseCultured myometrial cells3 mMInhibits oxytocin-induced calcium release[7]
Experimental Protocols & Signaling Pathways

Protocol: Optimizing Magnesium Sulfate Concentration

  • Cell Seeding: Plate your primary cells at a consistent density in a multi-well plate.

  • Media Preparation: Prepare your basal medium with a range of MgSO₄ concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Cell Culture: Culture the cells in the prepared media for a defined period (e.g., 24, 48, 72 hours).

  • Assessment: Evaluate cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) and proliferation (e.g., cell counting).

  • Functional Assays: Perform any relevant functional assays to determine the optimal concentration for your specific experimental needs.

Section 2: Heparan Sulfate

Heparan sulfate (HS) is a glycosaminoglycan, a long, linear polysaccharide, that is covalently attached to core proteins to form heparan sulfate proteoglycans (HSPGs). HSPGs are found on the cell surface and in the extracellular matrix of virtually all animal tissues. They play a critical role in regulating a wide range of biological activities by interacting with various protein ligands, including growth factors and morphogens.[8][9]

Frequently Asked Questions (FAQs) about Heparan Sulfate

Q1: What is the role of Heparan Sulfate in primary cell culture?

A1: Heparan sulfate acts as a co-receptor for many growth factors, such as fibroblast growth factors (FGFs) and Wnt proteins.[10][11] By binding to both the growth factor and its high-affinity receptor, HS facilitates the formation of a stable signaling complex, thereby enhancing the growth factor's activity.[12] It is also involved in cell adhesion, migration, and differentiation.[12]

Q2: Why would I supplement my primary cell culture with Heparan Sulfate?

A2: Supplementing with exogenous Heparan Sulfate or heparin (a more sulfated form of HS) can be beneficial in several scenarios. For instance, it can be used to potentiate the effect of specific growth factors, promote the differentiation of stem cells into a particular lineage, or rescue signaling in cells with deficient HS biosynthesis.[13]

Q3: What is the difference between Heparin and Heparan Sulfate?

A3: Heparin is a more highly sulfated and less structurally diverse form of heparan sulfate, primarily produced by mast cells. While they share structural similarities and both can bind to many of the same proteins, their biological activities can differ. In cell culture, heparin is often used as a readily available substitute for heparan sulfate.

Q4: Are there potential issues with using Heparan Sulfate in cell culture?

A4: The biological activity of heparan sulfate is highly dependent on its specific sulfation patterns, which can vary between different preparations and lots. This can lead to variability in experimental results. High concentrations of heparin can also impair cellular proliferation and differentiation.[14]

Troubleshooting Guide for Heparan Sulfate

Issue 1: Growth factor of interest is not eliciting a strong response.

  • Question: I've added a growth factor to my primary cells, but the downstream signaling is weak. Could Heparan Sulfate be a factor?

  • Answer: Yes, many growth factors require heparan sulfate as a co-receptor for efficient signaling. Your primary cells may not be producing sufficient amounts of the correct HS structure. Try supplementing your culture with a low concentration of heparan sulfate or heparin (e.g., 1-10 µg/mL) to see if it enhances the growth factor's effect.

Issue 2: Inconsistent results between experiments using Heparan Sulfate.

  • Question: I am observing significant variability in my results when using Heparan Sulfate from different batches. Why is this happening?

  • Answer: The structure and sulfation patterns of heparan sulfate can vary considerably between batches, which directly impacts its biological activity. It is crucial to test each new lot of heparan sulfate to determine its optimal concentration and to source it from a consistent and reliable supplier.

Quantitative Data Summary: Heparan Sulfate
ParameterCell Type/ApplicationConcentration RangeEffectReference
Rescue of Neural DifferentiationHS-deficient embryonic stem cells1 µg/mLRescues the ability of cells to commit to neural differentiation[13]
Inhibition of Hsp90 BindingGlioblastoma and fibrosarcoma cells50 µg/mL (heparin)Reduced the amount of cell-associated Hsp90[15]
Prevention of Coagulation in hPL mediaMesenchymal stromal cells>0.61 IU/mL (heparin)Prevents gel formation in human platelet lysate-supplemented media[14]
Impaired ProliferationMesenchymal stromal cells>10 IU/mL (heparin)Adversely impacts viability and colony-forming capacity[16]
Experimental Protocols & Signaling Pathways

Protocol: Testing the Effect of Heparan Sulfate on Growth Factor Signaling

  • Cell Starvation: Culture your primary cells in a low-serum or serum-free medium for several hours to reduce basal signaling.

  • Treatment: Treat the cells with your growth factor of interest in the presence or absence of a range of Heparan Sulfate concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubation: Incubate for a time period appropriate for activating the signaling pathway of interest (e.g., 15-30 minutes for phosphorylation events).

  • Lysis and Analysis: Lyse the cells and analyze the activation of downstream signaling molecules (e.g., by Western blotting for phosphorylated proteins).

Visualizations

G cluster_0 Experimental Workflow: Optimizing Supplement Concentration A 1. Cell Seeding (Consistent Density) B 2. Prepare Media (Range of Concentrations) A->B C 3. Cell Culture (Defined Period) B->C D 4. Assess Viability & Proliferation C->D E 5. Functional Assays D->E F 6. Determine Optimal Concentration E->F

Caption: Workflow for optimizing sulfate supplement concentration.

G cluster_1 Signaling Pathway: Magnesium Sulfate and Calcium Signaling Mg Magnesium Sulfate (MgSO4) CaChannel L-type Calcium Channel Mg->CaChannel blocks CaInflux Calcium Influx CaChannel->CaInflux mediates Downstream Downstream Signaling (e.g., Neurotransmission, Muscle Contraction) CaInflux->Downstream activates G cluster_2 Signaling Pathway: Heparan Sulfate in Growth Factor Signaling GF Growth Factor (e.g., FGF) HS Heparan Sulfate (Co-receptor) GF->HS Receptor High-Affinity Receptor (e.g., FGFR) GF->Receptor Complex Ternary Signaling Complex GF->Complex HS->Receptor HS->Complex Receptor->Complex Signaling Intracellular Signaling Cascade Complex->Signaling activates

References

Technical Support Center: Assessing Off-Target Effects of Investigational Compounds on COX Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "MEG hemisulfate": The chemical identifier "this compound" does not correspond to a standard recognized compound in major chemical databases. This guide provides a comprehensive framework for researchers to assess the potential off-target effects of any investigational compound (IC), such as the one you are studying, on cyclooxygenase (COX) enzymes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to screen our investigational compound (e.g., this compound) for off-target effects on COX-1 and COX-2?

A1: Cyclooxygenase (COX) enzymes are central to key physiological and pathological processes.[1][2][3]

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as protecting the gastrointestinal lining and maintaining kidney function.[4] Unintentional inhibition of COX-1 can lead to significant side effects, including gastric ulcers and bleeding.[5][6]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli.[4] It is a primary target for anti-inflammatory drugs.[7][8] Screening your compound against both isoforms is crucial to identify potential liabilities early in the drug development process and to understand its overall safety and selectivity profile.

Q2: What is the difference between a selective and a non-selective COX inhibitor?

A2: The distinction lies in the ratio of the IC50 values (the concentration of a compound required to inhibit 50% of an enzyme's activity).[4][5]

  • Non-selective inhibitors (e.g., ibuprofen, aspirin) inhibit both COX-1 and COX-2.[7][9]

  • COX-2 selective inhibitors (e.g., celecoxib) are designed to preferentially inhibit COX-2, thereby reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[7] A low COX-2/COX-1 IC50 ratio indicates selectivity for COX-2.[5]

Q3: How do I interpret the IC50 and selectivity index data for my compound?

A3: The IC50 value indicates the potency of your compound's inhibitory effect. A lower IC50 means a more potent inhibition. The selectivity index (SI), calculated as IC50 (COX-1) / IC50 (COX-2), is a key metric:

  • SI > 1: The compound is more selective for COX-2.

  • SI < 1: The compound is more selective for COX-1.

  • SI ≈ 1: The compound is non-selective.

It is important to compare these values to well-characterized control compounds to benchmark the performance of your investigational compound. However, be aware that IC50 values can vary significantly depending on the specific assay conditions.[5]

Q4: My compound shows significant COX-2 inhibition. Could this be a beneficial therapeutic effect?

A4: Potentially. COX-2 is a validated target for treating inflammation and pain.[7] Furthermore, COX-2 is overexpressed in several types of cancers, making it a target for anticancer drug development.[8][10] If your compound was not originally designed as a COX-2 inhibitor, this discovery could open up new therapeutic avenues or explain its mechanism of action. However, it's also important to consider the potential for cardiovascular side effects, which have been associated with some selective COX-2 inhibitors.[7][11]

Data Presentation: COX Inhibition Profile

Summarizing your quantitative results in a clear table is essential for interpretation and comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Investigational Compound (this compound) 50.25.19.8
Celecoxib (COX-2 Selective Control)15.00.05300
Ibuprofen (Non-Selective Control)2.55.00.5

Table 1: Example data from an in vitro COX inhibition assay. IC50 values represent the mean of triplicate experiments. The Selectivity Index (SI) is calculated from the mean IC50 values.

Experimental Protocols & Troubleshooting

Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a compound against purified ovine or human COX-1 and COX-2.

1. Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Investigational compound and control inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (590-620 nm)

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep enzymes on ice.

  • Plate Setup: Add the following to the appropriate wells of a 96-well plate:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Enzyme (COX-1 or COX-2)

    • 10 µL of your investigational compound at various concentrations (or DMSO for control wells).

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Colorimetric Substrate, followed by 10 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log concentration of your compound.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Reagents not mixed properly- Inconsistent incubation times- Use calibrated pipettes and proper technique.- Ensure all solutions are vortexed before use.- Use a multichannel pipette for simultaneous additions.
No or very low signal in control wells - Inactive enzyme- Substrate degradation- Incorrect buffer pH- Aliquot and store enzymes at -80°C; avoid repeated freeze-thaw cycles.- Prepare fresh substrate solutions daily.- Verify the pH of the assay buffer.
High background signal (no enzyme control) - Contamination of reagents- Spontaneous substrate oxidation- Use fresh, high-purity reagents.- Run a "no enzyme" control for every compound concentration to subtract background.
Inconsistent IC50 values across experiments - Variation in reagent concentrations- Different incubation times- DMSO concentration too high- Prepare fresh reagents for each assay.- Strictly adhere to the timed incubation steps.- Keep the final DMSO concentration below 1% in all wells.

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound (e.g., this compound) Dilution Series Plate Add Reagents, Enzyme, & Compound to Plate Compound->Plate Reagents Prepare Assay Reagents & Controls Reagents->Plate Incubate Pre-incubate Inhibitor with Enzyme Plate->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Read Measure Absorbance on Plate Reader Initiate->Read Calculate Calculate Reaction Rates & % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 & Selectivity Index Plot->IC50 G cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids PLA2 Phospholipase A2 membrane->PLA2 Cellular Stress AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Stomach Protection, etc.) PGH2->Prostaglandins Specific Synthases Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Specific Synthases Prostacyclin Prostacyclin & Prostaglandins (Inflammation, Pain) PGH2->Prostacyclin Specific Synthases G start Unexpected Results? check_controls Are Positive/Negative Controls Working? start->check_controls check_variability High Variability Between Replicates? check_controls->check_variability Yes reagents Check Reagent Preparation & Age check_controls->reagents No check_signal Low Signal Overall? check_variability->check_signal No pipetting Review Pipetting Technique & Calibration check_variability->pipetting Yes end_good Re-evaluate Data check_signal->end_good No enzyme Verify Enzyme Activity & Storage check_signal->enzyme Yes end_bad Systematic Check Required pipetting->end_bad reagents->end_bad enzyme->end_bad

References

addressing solubility issues of MEG hemisulfate in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MEG hemisulfate, focusing on addressing solubility issues in Phosphate-Buffered Saline (PBS).

Troubleshooting Guide & FAQs

This section addresses common problems encountered when dissolving and using this compound in PBS.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The solubility of this compound in PBS at a pH of 7.2 is less than or equal to 10 mg/mL[1]. However, achieving this concentration can be challenging and may require specific preparation techniques.

Q2: I'm observing precipitation when dissolving this compound in PBS. What could be the cause?

A2: Precipitation can occur for several reasons:

  • Concentration Exceeds Solubility Limit: You may be trying to dissolve this compound at a concentration higher than its solubility limit in PBS under your current conditions.

  • pH of the Solution: The pH of your PBS solution can significantly influence the solubility of this compound.

  • Temperature: The temperature of the solvent during dissolution can affect solubility.

  • Purity of the Compound: Impurities in the this compound powder can affect its solubility.

Q3: Can I use a co-solvent to improve the solubility of this compound in PBS?

A3: Yes, using a co-solvent is a common strategy for compounds with poor aqueous solubility. A small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the this compound before further dilution in PBS. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental model.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Cloudy solution or visible precipitate after adding this compound to PBS. The concentration is too high for direct dissolution in PBS.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) first. Then, dilute the stock solution into your PBS-based medium to the desired final concentration. Ensure the final DMSO concentration is minimal (typically <0.5%).
The pH of the PBS is not optimal for this compound solubility.Adjust the pH of the PBS solution. Experiment with slightly acidic or basic conditions to find the optimal pH for solubility. A study on a different compound showed that pH modifiers could significantly increase solubility[2].
Insufficient mixing or dissolution time.Vigorously vortex or sonicate the solution to aid dissolution. Allow sufficient time for the compound to dissolve completely. Gentle warming (e.g., to 37°C) may also help, but monitor for any potential degradation.
Precipitation occurs after adding the this compound/PBS solution to cell culture media. The final concentration in the media is still too high.Re-evaluate the required final concentration. It may be necessary to work at a lower concentration of this compound.
Components in the cell culture media are interacting with this compound.Prepare the final dilution of this compound in a small volume of the complete cell culture medium to check for immediate precipitation before adding it to the entire culture.
Inconsistent experimental results. Incomplete dissolution of this compound.Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. Filtering the solution through a 0.22 µm filter can remove any undissolved particles.
Degradation of this compound in the solution.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C as recommended by the supplier.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound needs to be obtained from the supplier's datasheet).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in PBS for in vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of PBS.

  • Add the required volume of PBS to a sterile tube.

  • While gently vortexing the PBS, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.

  • Continue to vortex for a few seconds to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately for your experiment.

Note: The final concentration of DMSO in the working solution should be kept as low as possible (ideally below 0.5%) to minimize any potential effects on the cells or assay.

Signaling Pathways and Experimental Workflows

This compound as an iNOS Inhibitor and Peroxynitrite Scavenger

This compound exerts its biological effects primarily through two mechanisms: the selective inhibition of inducible nitric oxide synthase (iNOS) and the direct scavenging of peroxynitrite.

MEG_Mechanism_of_Action cluster_inflammation Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Target Cell Inflammation Inflammatory Stimuli iNOS_Induction iNOS Gene Transcription and Translation Inflammation->iNOS_Induction iNOS iNOS (Inducible Nitric Oxide Synthase) iNOS_Induction->iNOS NO Nitric Oxide (NO) iNOS->NO O2, NADPH L_Arginine L-Arginine L_Arginine->iNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O2⁻) Superoxide->Peroxynitrite Cellular_Damage Oxidative Stress & Cellular Damage Peroxynitrite->Cellular_Damage MEG This compound MEG->iNOS Inhibition MEG->Peroxynitrite Scavenging

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubilizing this compound

The following workflow outlines the recommended steps for preparing a soluble and biologically active solution of this compound for experimental use.

Solubilization_Workflow start Start: Weigh MEG Hemisulfate Powder dissolve_dmso Dissolve in minimal volume of DMSO start->dissolve_dmso check_dissolution1 Visually inspect for complete dissolution dissolve_dmso->check_dissolution1 sonicate Vortex/Sonicate if necessary check_dissolution1->sonicate Incomplete prepare_pbs Prepare sterile PBS at desired pH check_dissolution1->prepare_pbs Complete sonicate->check_dissolution1 dilute_in_pbs Add DMSO stock dropwise to vortexing PBS prepare_pbs->dilute_in_pbs check_dissolution2 Visually inspect for precipitation dilute_in_pbs->check_dissolution2 adjust_params Troubleshoot: - Lower concentration - Adjust pH of PBS - Use fresh reagents check_dissolution2->adjust_params Precipitate Observed filter_solution Sterile filter (0.22 µm) (Optional, if needed) check_dissolution2->filter_solution No Precipitate adjust_params->start use_solution Use freshly prepared solution immediately filter_solution->use_solution end End use_solution->end

Caption: Workflow for preparing this compound solution.

References

Technical Support Center: MEG Hemisulfate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable stock solutions of MEG hemisulfate. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound, also known as Mercaptoethylguanidine hemisulfate, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It is widely used in research to study the physiological and pathological roles of nitric oxide (NO) in various biological processes, including inflammation, neurotransmission, and vascular function.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the experimental requirements, such as the desired stock concentration and compatibility with the biological system under investigation. Commonly used solvents include:

  • Phosphate-Buffered Saline (PBS): Suitable for creating aqueous stock solutions for direct use in many biological assays.

  • Dimethyl Sulfoxide (DMSO): A versatile solvent that can dissolve this compound at higher concentrations than aqueous buffers.

  • Ethanol and Water: this compound is also soluble in ethanol and water.

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: Proper storage is crucial to maintain the stability and activity of your this compound stock solution. General recommendations are as follows:

  • DMSO Stock Solutions: Store in tightly sealed vials at -20°C or -80°C for long-term storage.

  • Aqueous (PBS) Stock Solutions: It is generally recommended to prepare these fresh before use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours to minimize degradation.

Always protect solutions from light and moisture. For long-term storage of DMSO stocks, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing this compound stock solutions.

ParameterValueSolventsNotes
Molecular Weight ~217.27 g/mol N/AVaries slightly based on the exact salt form.
Solubility in PBS (pH 7.2) ~10 mg/mLPBSAqueous solutions are best prepared fresh.
Solubility in DMSO ≥ 10 mg/mLDMSOHigher concentrations may be achievable.
Powder Storage -20°CN/AStore in a dry, dark place.
DMSO Stock Storage (Short-term) 2-8°CDMSOFor a few days.
DMSO Stock Storage (Long-term) -20°C or -80°CDMSOAliquot to avoid freeze-thaw cycles.
Aqueous Stock Storage 2-8°CPBS, WaterRecommended for use within 24 hours.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in PBS

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.2.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound ≈ 217.27 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 217.27 g/mol x 1000 mg/g = 2.17 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out 2.17 mg of this compound powder.

  • Dissolve the powder in PBS:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Ensure complete dissolution:

    • Vortex the solution for 30-60 seconds.

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gently warm the solution to 37°C to aid dissolution.

  • Sterilization (Optional):

    • If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 2-8°C. For longer-term storage, it is recommended to prepare the stock in DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dissolution The concentration exceeds the solubility limit in the chosen solvent.- Try a lower concentration. - Gently warm the solution (e.g., to 37°C) while vortexing. - If using an aqueous solvent, consider switching to DMSO for a higher concentration stock.
Precipitation after storage The solution was not stored properly, leading to solvent evaporation or temperature-induced precipitation.- Ensure vials are tightly sealed. - For DMSO stocks, ensure they are stored at a consistent -20°C or -80°C. - Before use, allow the frozen stock to thaw completely at room temperature and vortex gently to ensure it is fully re-dissolved.
Cloudy or unclear solution Incomplete dissolution or presence of insoluble impurities.- Vortex the solution for a longer duration. - Use gentle sonication for a few minutes. - Centrifuge the solution at a low speed and carefully collect the supernatant.
Loss of compound activity Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Store solutions protected from light.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh MEG Hemisulfate Powder add_solvent Add Solvent (e.g., PBS or DMSO) weigh->add_solvent Transfer to tube vortex Vortex Thoroughly add_solvent->vortex warm Gentle Warming (if necessary) vortex->warm If not fully dissolved sonicate Sonication (optional) vortex->sonicate For difficult to dissolve sterilize Filter Sterilize (0.22 µm filter) vortex->sterilize Once fully dissolved warm->vortex sonicate->vortex aliquot Aliquot into Single-Use Vials sterilize->aliquot store Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a stable stock solution of this compound.

iNOS Signaling Pathway Inhibition by this compound

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_iNOS iNOS Gene Expression cluster_NO_production Nitric Oxide Production LPS LPS NFkB NF-κB Pathway LPS->NFkB Cytokines Cytokines (e.g., IFN-γ, TNF-α) STAT1 JAK-STAT Pathway Cytokines->STAT1 iNOS_transcription iNOS mRNA Transcription NFkB->iNOS_transcription STAT1->iNOS_transcription iNOS_protein iNOS Protein Synthesis iNOS_transcription->iNOS_protein L_Arginine L-Arginine NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline iNOS MEG This compound MEG->iNOS_protein Inhibits

Caption: Inhibition of the iNOS signaling pathway by this compound.

Technical Support Center: Minimizing Variability in Animal Studies with MEG Hemisulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving MEG hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or Mercaptoethylguanidine hemisulfate, is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[1] Its primary mechanism involves competitively inhibiting the binding of the substrate L-arginine to the iNOS enzyme, thereby reducing the production of nitric oxide (NO). Additionally, this compound acts as a scavenger of peroxynitrite, a reactive oxidant species formed from the reaction of NO with superoxide. This dual action of inhibiting iNOS and scavenging peroxynitrite contributes to its anti-inflammatory effects.

Q2: What are the common sources of variability in animal studies using this compound?

A2: Variability in animal studies with this compound can arise from several factors:

  • Animal-related factors: Age, sex, strain, diet, microbiome, and underlying health status of the animals can all influence the response to this compound.

  • Drug preparation and administration: Inconsistent preparation of the dosing solution, inaccurate dosing, and variability in the administration technique (e.g., injection speed, site) can lead to significant differences in drug exposure.

  • Experimental model: The specific animal model of inflammation or disease being used can have a major impact on the observed effects of this compound. The timing of drug administration relative to the induction of the disease state is also critical.

  • Environmental factors: Stress from handling, housing conditions, and circadian rhythms can affect the physiological response of the animals and introduce variability.

Q3: What are the potential adverse effects of this compound administration in animal models?

A3: While this compound is a selective iNOS inhibitor, high doses or co-administration with other substances like lipopolysaccharide (LPS) can lead to adverse effects. In some studies, the administration of iNOS inhibitors in combination with LPS resulted in a dose-dependent increase in animal mortality.[2] This may be due to the inhibition of other NOS isoforms at higher concentrations.[2] Researchers should carefully monitor animals for signs of distress, changes in behavior, and vital signs after administration. Unexpected increases in morbidity or mortality should be reported and investigated.[3]

Troubleshooting Guides

Problem 1: High variability in inflammatory marker readouts between animals in the same treatment group.
Possible Cause Troubleshooting Step
Inconsistent Drug Preparation Ensure this compound is fully dissolved and the final concentration is accurate. Prepare a fresh solution for each experiment to avoid degradation. Use a consistent, high-quality vehicle for all animals.
Variable Drug Administration Standardize the administration technique. For intraperitoneal (IP) injections in mice, use a consistent location in the lower abdominal quadrant and a fixed needle angle.[4] For intravenous (IV) injections, ensure a consistent infusion rate.
Underlying differences in animal physiology Acclimatize animals to the housing facility for a sufficient period before the experiment. Randomize animals to treatment groups based on body weight. Consider co-housing or mixing bedding to normalize the gut microbiome.
Stress-induced variability Handle animals gently and consistently. Perform procedures at the same time of day to minimize the impact of circadian rhythms on inflammatory responses.
Problem 2: Lack of expected therapeutic effect of this compound.
Possible Cause Troubleshooting Step
Suboptimal Dose Perform a dose-response study to determine the optimal effective dose for your specific animal model and inflammatory stimulus.[5]
Inappropriate Timing of Administration The therapeutic window for iNOS inhibition can be narrow. Vary the timing of this compound administration relative to the inflammatory insult to identify the optimal treatment schedule.
Degradation of this compound This compound solutions should be prepared fresh for each experiment. Information on long-term stability in various vehicles is limited, so fresh preparation is the most reliable approach.
Incorrect Route of Administration The route of administration affects the bioavailability and pharmacokinetics of the drug. Consider whether the chosen route (e.g., IP, IV, subcutaneous) is appropriate for the target tissue and desired systemic exposure.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Selection: While specific solubility data in various vehicles is not extensively published, sterile saline or phosphate-buffered saline (PBS) are commonly used for in vivo administration of water-soluble compounds. It is crucial to perform a small-scale solubility test with your specific lot of this compound and chosen vehicle to ensure complete dissolution.

Preparation Protocol (for a 10 mg/mL stock solution):

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile container, add a small amount of sterile saline or PBS to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating until the compound is completely dissolved.

  • Visually inspect the solution for any particulates. If present, filter the solution through a 0.22 µm sterile filter.

  • Prepare the solution fresh on the day of the experiment.

Administration Protocols

Intraperitoneal (IP) Injection in Mice (Inflammation Model):

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Injection Site: Locate the lower right or left abdominal quadrant.

  • Needle and Syringe: Use a 25-27 gauge needle.

  • Injection: Insert the needle at a 15-30 degree angle, bevel up. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

  • Dosage: Slowly inject the appropriate volume of this compound solution. A common dose in a mouse model of LPS-induced inflammation is in the range of 10-30 mg/kg.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Intravenous (IV) Infusion in Rats (Hemorrhagic Shock Model):

  • Anesthesia: Anesthetize the rat according to your institution's approved protocol.

  • Catheterization: Surgically place a catheter into a suitable vein (e.g., femoral or jugular vein).

  • Dosage: In a rat model of hemorrhagic shock, a common dosing regimen is a 10 mg/kg bolus followed by a 10 mg/kg/hour infusion.[2]

  • Infusion Pump: Use a calibrated infusion pump to ensure a constant and accurate delivery rate.

  • Monitoring: Continuously monitor vital signs such as mean arterial pressure and heart rate throughout the experiment.

Data Presentation

Table 1: Exemplary Dosages of this compound in Animal Models

Animal Model Species Route of Administration Dosage Reference
Carrageenan-induced Paw EdemaRatIntra-paw25 µ g/paw [1]
Carrageenan-induced PleurisyRatIntraperitoneal10 mg/kg[1]
Hemorrhagic ShockRatIntravenous10 mg/kg bolus + 10 mg/kg/hr infusion[2]
Ligature-induced PeriodontitisRatIntraperitoneal30 mg/kg (4 times daily)[6]

Table 2: Key Inflammatory Markers to Monitor

Marker Biological Role Common Measurement Technique
Nitrite/Nitrate (NOx) Indirect measure of NO production.Griess Assay
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine.ELISA, Western Blot, qPCR
Interleukin-6 (IL-6) Pro-inflammatory cytokine.ELISA, Western Blot, qPCR
Myeloperoxidase (MPO) Enzyme indicative of neutrophil infiltration.ELISA, Activity Assay
Nitrotyrosine Marker of peroxynitrite formation.Immunohistochemistry, Western Blot

Visualizations

This compound Mechanism of Action This compound Signaling Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response cluster_2 This compound Intervention LPS LPS Macrophage Macrophage / Immune Cell LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_expression iNOS Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->iNOS_protein Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Inflammation Inflammation NO->Inflammation Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Peroxynitrite->Inflammation MEG This compound MEG->iNOS_protein Inhibits MEG->Peroxynitrite Scavenges

Caption: Mechanism of this compound action.

Experimental Workflow for an Acute Inflammation Model Workflow: this compound in an Acute Inflammation Mouse Model cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Collection & Analysis acclimatization Animal Acclimatization (1-2 weeks) randomization Randomization into Groups (Vehicle, MEG) acclimatization->randomization treatment This compound or Vehicle Administration (IP) randomization->treatment inflammation_induction Inflammatory Challenge (e.g., LPS injection, IP) treatment->inflammation_induction e.g., 30 min pre-treatment monitoring Monitor Animal Behavior and Clinical Signs inflammation_induction->monitoring euthanasia Euthanasia & Sample Collection (e.g., Blood, Tissue) monitoring->euthanasia e.g., 4-24 hours post-induction analysis Analysis of Inflammatory Markers (ELISA, qPCR, etc.) euthanasia->analysis statistics Statistical Analysis analysis->statistics

Caption: General experimental workflow.

Troubleshooting Logic Troubleshooting High Variability start High Inter-Animal Variability Observed check_drug_prep Review Drug Preparation Protocol start->check_drug_prep prep_ok Preparation Consistent? check_drug_prep->prep_ok check_admin Review Administration Technique admin_ok Technique Standardized? check_admin->admin_ok check_animal_factors Assess Animal-Related Factors animal_factors_ok Animals Homogenous? check_animal_factors->animal_factors_ok prep_ok->check_admin Yes revise_prep Action: Standardize drug preparation and vehicle. prep_ok->revise_prep No admin_ok->check_animal_factors Yes revise_admin Action: Retrain personnel on standardized administration. admin_ok->revise_admin No revise_animal_factors Action: Refine animal selection, acclimatization, and randomization. animal_factors_ok->revise_animal_factors No end Variability Minimized animal_factors_ok->end Yes revise_prep->check_admin revise_admin->check_animal_factors revise_animal_factors->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Mizoribine (MEG) Hemisulfate - pH-Dependent Activity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research and drug development professionals. The content provided is based on general principles of pharmaceutical science, as specific public data on the pH-dependent activity and stability of Mizoribine (MEG) Hemisulfate is limited.

This technical support center aims to provide guidance on potential issues and frequently asked questions regarding the impact of pH on the activity and stability of Mizoribine (MEG) Hemisulfate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing variable results in our in vitro immunosuppressive assays with MEG hemisulfate. Could pH be a contributing factor?

Q2: How does pH affect the chemical stability of this compound in aqueous solutions?

A2: The stability of pharmaceutical compounds in solution is often pH-dependent. While a detailed pH-rate profile for this compound is not publicly available, it is crucial to consider that drug molecules can undergo hydrolysis or other degradation reactions under acidic or alkaline conditions. For instance, forced degradation studies on various pharmaceuticals often reveal significant degradation at low (acidic) and high (alkaline) pH values.[2][3][4] It is recommended to prepare fresh solutions of this compound in a buffer system that maintains a stable pH within the desired experimental range.

Q3: What are the typical signs of this compound degradation in our stock solutions?

A3: Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] This will allow you to quantify the amount of intact drug and detect the presence of any degradation products over time.

Q4: What is a suitable buffer for dissolving and storing this compound for our experiments?

A4: The choice of buffer will depend on the specific requirements of your experiment. For cell culture-based assays, a standard physiological buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 is a common choice. For other applications, it is important to select a buffer that is compatible with your experimental conditions and does not catalyze the degradation of the drug. It is advisable to perform a preliminary stability study of this compound in your chosen buffer system.

Troubleshooting Guide

Issue Potential Cause (pH-related) Recommended Action
Inconsistent IC50 values in cell-based assays. The pH of the cell culture medium may be shifting during the experiment, or the initial pH of the drug solution may be outside the optimal range.Ensure the cell culture medium is adequately buffered and monitor the pH throughout the experiment. Prepare this compound stock solutions in a buffer compatible with the cell culture medium and verify the final pH of the medium after drug addition.
Loss of drug activity over time in prepared solutions. The pH of the solution may be promoting the degradation of this compound.Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study at different pH values and temperatures to determine optimal storage conditions. Analyze stored solutions by HPLC before use to confirm the concentration of the active compound.
Precipitate formation in drug solutions. The pH of the solution may be affecting the solubility of this compound.Determine the solubility of this compound at different pH values. Adjust the pH of your solvent system to a range where the drug is known to be soluble.

Experimental Protocols

While specific protocols for assessing the pH-dependent activity and stability of this compound are not widely published, the following are general methodologies that can be adapted.

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general approach for a forced degradation study to evaluate the stability of this compound under various pH conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of, for example, 1 mg/mL.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of, for example, 1 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

  • Incubation: Incubate the stressed samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

Protocol 2: General In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Reaction - MLR)

This protocol provides a general framework for assessing the immunosuppressive activity of this compound, which can be adapted to study the effect of pH.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells).

  • Assay Setup:

    • Co-culture responder and irradiated (or mitomycin-C treated) stimulator PBMCs in a 96-well plate.

    • Prepare different concentrations of this compound in the cell culture medium. To study the effect of pH, the pH of the medium can be adjusted to different values (e.g., 7.0, 7.4, 7.8) using appropriate buffers, ensuring the pH is maintained throughout the assay.

    • Add the this compound solutions to the co-cultures.

  • Incubation: Incubate the plates for a period of 4 to 5 days at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Assess lymphocyte proliferation by adding a suitable reagent, such as [3H]-thymidine or a colorimetric reagent (e.g., MTT, WST-1), during the last 18-24 hours of incubation.

  • Data Analysis: Measure the incorporation of [3H]-thymidine or the colorimetric signal. Calculate the percentage of inhibition of lymphocyte proliferation for each concentration of this compound at each pH value and determine the IC50.

Data Presentation

As no specific quantitative data from public sources was found, the following tables are templates that researchers can use to structure their own experimental data.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values

pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.060100Data not availableData not available
5.060100Data not availableData not available
7.460100Data not availableData not available
9.060100Data not availableData not available

Table 2: Effect of pH on the In Vitro Immunosuppressive Activity of this compound (IC50 in MLR Assay)

pH of Culture MediumIC50 (µg/mL)
7.0Data not available
7.2Data not available
7.4Data not available
7.6Data not available

Visualizations

Below are diagrams illustrating general experimental workflows and logical relationships relevant to the topic.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Stress (HCl) Acid Stress (HCl) Stock Solution->Acid Stress (HCl) Base Stress (NaOH) Base Stress (NaOH) Stock Solution->Base Stress (NaOH) Neutral Stress (Water) Neutral Stress (Water) Stock Solution->Neutral Stress (Water) Incubation (Temp, Time) Incubation (Temp, Time) Acid Stress (HCl)->Incubation (Temp, Time) Base Stress (NaOH)->Incubation (Temp, Time) Neutral Stress (Water)->Incubation (Temp, Time) Sample Analysis (HPLC) Sample Analysis (HPLC) Incubation (Temp, Time)->Sample Analysis (HPLC)

Caption: Workflow for a forced degradation study of this compound.

G cluster_1 Factors Influencing this compound Activity pH of Solution pH of Solution Drug Ionization State Drug Ionization State pH of Solution->Drug Ionization State Enzyme (IMPDH) Conformation Enzyme (IMPDH) Conformation pH of Solution->Enzyme (IMPDH) Conformation Binding Affinity Binding Affinity Drug Ionization State->Binding Affinity Enzyme (IMPDH) Conformation->Binding Affinity Immunosuppressive Activity Immunosuppressive Activity Binding Affinity->Immunosuppressive Activity

Caption: Relationship between pH and the biological activity of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of MEG Hemisulfate and L-NIL for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent inhibitors of inducible nitric oxide synthase (iNOS): Mercaptoethylguanidine (MEG) Hemisulfate and N⁶-(1-Iminoethyl)-L-lysine (L-NIL). The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of numerous inflammatory diseases, making selective iNOS inhibitors valuable tools for research and potential therapeutic agents. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory efficacy of MEG hemisulfate and L-NIL against iNOS and other nitric oxide synthase isoforms. The data clearly indicates that L-NIL is a more potent inhibitor of iNOS than this compound.

InhibitorTarget EnzymeIC50 / EC50 (µM)Selectivity vs. nNOSSelectivity vs. eNOS
This compound iNOS (rat lung homogenate)11.5~5.2-fold vs. nNOS~9.6-fold vs. eNOS
nNOS (rat brain homogenate)60--
eNOS (bovine endothelial)110--
L-NIL iNOS (murine macrophage)3.3[1][2][3]~28-fold vs. nNOS[1][2][3]-
nNOS (rat brain)92[1][2][3]--

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of this compound and L-NIL.

iNOS Induction in Macrophages

A common in vitro model for studying iNOS inhibition involves the use of macrophage cell lines, such as RAW 264.7, which can be stimulated to express iNOS.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2[4].

  • Induction of iNOS: To induce iNOS expression, macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 100 U/mL) for a specified period, typically 18-24 hours[5][6].

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Sample Collection: After the incubation period with inducing agents and inhibitors, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid[3].

  • Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes[3][7].

  • Quantification: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of 540-550 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite[7].

iNOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

  • Enzyme Source: iNOS can be obtained from homogenized tissues of LPS-treated animals or from cultured cells induced to express the enzyme.

  • Reaction Mixture: The reaction buffer typically contains the enzyme source, radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine), NADPH, and necessary cofactors such as FAD, FMN, and tetrahydrobiopterin (BH4)[8][9].

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Separation and Quantification: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted radiolabeled L-arginine using cation-exchange chromatography. The amount of L-citrulline produced is then quantified by liquid scintillation counting[8][10][11].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Induction_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcription Factor Activation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK TRAF6->IKK NF_kB NF-κB (p65/p50) IKK->NF_kB IRF1 IRF-1 JAK_STAT->IRF1 iNOS_gene iNOS Gene NF_kB->iNOS_gene IRF1->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein (monomer) iNOS_mRNA->iNOS_protein iNOS_dimer Active iNOS Dimer iNOS_protein->iNOS_dimer NO Nitric Oxide (NO) iNOS_dimer->NO L_Citrulline L-Citrulline iNOS_dimer->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_dimer

Caption: iNOS Induction Signaling Pathway.

iNOS_Inhibition_Workflow cluster_cell_culture Cell Culture & Induction cluster_treatment Inhibitor Treatment cluster_incubation Incubation cluster_analysis Analysis of NO Production plate_cells Plate RAW 264.7 Macrophages induce_iNOS Induce iNOS with LPS + IFN-γ plate_cells->induce_iNOS add_inhibitor Add this compound or L-NIL induce_iNOS->add_inhibitor incubate Incubate for 18-24 hours add_inhibitor->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Caption: Experimental Workflow for iNOS Inhibition.

In Vivo Efficacy

Both this compound and L-NIL have demonstrated efficacy in animal models of inflammation and endotoxic shock.

  • L-NIL: In a mouse model of endotoxic shock induced by LPS, administration of L-NIL (5 mg/kg) prevented the decline in blood pressure and the occurrence of cerebral hyperemia[12]. In a model of gouty arthritis in mice, L-NIL pretreatment suppressed MSU-induced inflammation and edema[13]. Furthermore, in a burn injury model in rats, L-NIL reversed the activation of glycogen synthase kinase-3β, a downstream effector of iNOS-mediated signaling[10].

  • This compound: In a rat model of traumatic brain injury, MEG treatment was shown to inhibit both iNOS and COX-2 expression, leading to improved physiological variables and neuronal cell survival[6].

Conclusion

Based on the available experimental data, L-NIL is a more potent and selective inhibitor of iNOS compared to this compound in in vitro assays. Both compounds have demonstrated protective effects in various in vivo models of inflammation, underscoring the therapeutic potential of iNOS inhibition. The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired level of selectivity and the in vivo model being used. The detailed protocols and pathway diagrams provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at investigating the roles of iNOS in health and disease.

References

A Head-to-Head Battle: MEG Hemisulfate versus Aminoguanidine as Peroxynitrite Scavengers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of different peroxynitrite scavengers is critical in the development of therapeutics for a range of inflammatory and oxidative stress-related diseases. This guide provides an objective comparison of two such compounds: 2-Mercaptoethylguanidine (MEG) hemisulfate and aminoguanidine, supported by experimental data and detailed methodologies.

Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic inflammation. Both MEG hemisulfate and aminoguanidine have been investigated for their ability to mitigate the damaging effects of peroxynitrite, albeit through different mechanisms and with varying efficacy.

Performance Comparison at a Glance

A direct comparison of the peroxynitrite scavenging capabilities of MEG and aminoguanidine reveals significant differences in their mechanism and efficiency. While MEG directly reacts with peroxynitrite, aminoguanidine's primary action is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, a precursor to peroxynitrite. Aminoguanidine's direct scavenging activity is primarily targeted towards the activated form of peroxynitrous acid, not ground-state peroxynitrite.

ParameterThis compoundAminoguanidineReference
Mechanism of Action Direct scavenger of peroxynitritePrimarily an iNOS inhibitor; reacts with activated peroxynitrous acid[1]
Second-Order Rate Constant with Peroxynitrite 1900 ± 64 M⁻¹s⁻¹ (at 37°C)Does not react with ground state peroxynitrite[1]
Inhibition of Peroxynitrite-Induced Cytochrome c²⁺ Oxidation Dose-dependent inhibitionNegligible effect[2]
Inhibition of Peroxynitrite-Induced 4-HPA Nitration Dose-dependent inhibitionDose-dependent inhibition[3]
Inhibition of Peroxynitrite-Induced Benzoate Hydroxylation Dose-dependent inhibitionModest, dose-dependent reduction[2]
Inhibition of Peroxynitrite-Induced Chemiluminescence Not directly compared in the same study99 ± 0.1% inhibition at 10 mM[4]

Delving into the Experimental Evidence

The data presented above is derived from key in vitro experiments designed to assess the peroxynitrite scavenging efficacy of these compounds. Below are the detailed methodologies for two common assays used in these evaluations.

Experimental Protocol 1: Dihydrorhodamine 123 (DHR 123) Oxidation Assay

This assay is a widely used method to measure peroxynitrite scavenging activity by monitoring the inhibition of the oxidation of DHR 123 to the fluorescent rhodamine 123.

Objective: To quantify the ability of this compound and aminoguanidine to inhibit peroxynitrite-mediated oxidation of DHR 123.

Materials:

  • Dihydrorhodamine 123 (DHR 123)

  • Peroxynitrite (ONOO⁻) solution

  • This compound

  • Aminoguanidine

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare stock solutions of DHR 123, this compound, and aminoguanidine in phosphate buffer.

  • In a 96-well plate, add DHR 123 to each well to a final concentration of 10 µM.

  • Add varying concentrations of either this compound or aminoguanidine to the respective wells.

  • Initiate the reaction by adding peroxynitrite to a final concentration of 1 µM.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 500 nm and an emission wavelength of 536 nm using a fluorometer.

  • Record the fluorescence at multiple time points to determine the rate of rhodamine 123 formation.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the scavenger to the control (DHR 123 and peroxynitrite alone).

Experimental Protocol 2: Luminol-Enhanced Chemiluminescence Assay

This method assesses the scavenging of peroxynitrite by measuring the inhibition of light emission produced from the reaction between peroxynitrite and luminol.

Objective: To determine the peroxynitrite scavenging capacity of this compound and aminoguanidine by measuring the reduction in chemiluminescence.

Materials:

  • Luminol

  • Peroxynitrite (ONOO⁻) solution

  • This compound

  • Aminoguanidine

  • Phosphate buffer (pH 7.4)

  • Luminometer

Procedure:

  • Prepare stock solutions of luminol, this compound, and aminoguanidine in phosphate buffer.

  • In a luminometer tube, add luminol to a final concentration of 50 µM.

  • Add varying concentrations of either this compound or aminoguanidine to the tubes.

  • Initiate the reaction by injecting a solution of peroxynitrite (final concentration 20 nM).

  • Immediately measure the light emission (chemiluminescence) using a luminometer.

  • The scavenging activity is expressed as the percentage of inhibition of the chemiluminescence signal compared to the control (luminol and peroxynitrite without a scavenger).

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the context of this comparison, the following diagrams illustrate the key signaling pathways affected by peroxynitrite and a typical experimental workflow for evaluating scavenger efficacy.

Peroxynitrite_Signaling_Pathways cluster_stress Cellular Stress cluster_scavengers Intervention cluster_downstream Downstream Effects Superoxide Superoxide (O₂⁻) Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NO Nitric Oxide (NO) NO->Peroxynitrite MAPK MAPK Activation (p38, JNK) Peroxynitrite->MAPK activates Akt Akt Inactivation Peroxynitrite->Akt inhibits NFkB NF-κB Modulation Peroxynitrite->NFkB modulates MEG This compound MEG->Peroxynitrite scavenges Aminoguanidine Aminoguanidine Aminoguanidine->NO inhibits production Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis inhibition of Inflammation Inflammation NFkB->Inflammation

Caption: Peroxynitrite signaling pathways and points of intervention for MEG and aminoguanidine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Peroxynitrite - Scavengers (MEG, Aminoguanidine) - Assay Probe (e.g., DHR 123) Incubation Incubate Probe with Scavenger and Peroxynitrite Reagents->Incubation Measurement Measure Signal (Fluorescence or Chemiluminescence) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Comparison Compare Efficacy Calculation->Comparison

Caption: General experimental workflow for evaluating peroxynitrite scavenger efficacy.

Conclusion

The evidence strongly suggests that this compound is a direct and potent scavenger of peroxynitrite, capable of inhibiting multiple peroxynitrite-induced oxidative processes.[1][2] In contrast, aminoguanidine's primary role is as an iNOS inhibitor, thereby reducing the formation of peroxynitrite's precursor, nitric oxide.[1] While it shows some activity against activated peroxynitrous acid, it is not an effective scavenger of ground-state peroxynitrite.[1]

For researchers targeting the direct neutralization of existing peroxynitrite, this compound appears to be the more effective agent. Aminoguanidine may be more suitable for applications where the primary goal is to suppress the enzymatic production of nitric oxide that leads to peroxynitrite formation. The choice between these two compounds will ultimately depend on the specific experimental or therapeutic context and the desired mechanism of action.

References

Unveiling the Selectivity of MEG Hemisulfate for Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide synthase (NOS) inhibitors, achieving isoform selectivity remains a critical goal for therapeutic development. Overproduction of nitric oxide (NO) by the inducible isoform (iNOS) is implicated in a range of inflammatory and pathological conditions, making it a key drug target. Conversely, inhibition of the endothelial (eNOS) and neuronal (nNOS) isoforms can lead to undesirable side effects, underscoring the demand for highly selective iNOS inhibitors. This guide provides a comprehensive comparison of MEG Hemisulfate (Mercaptoethylguanidine Hemisulfate), a notable iNOS inhibitor, with other established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Mercaptoethylguanidine (MEG), often available as its hemisulfate salt, has demonstrated a significant selective inhibitory effect on iNOS. This guide consolidates available data on its potency and selectivity in comparison to other widely used iNOS inhibitors, including 1400W, GW274150, L-N6-(1-iminoethyl)lysine (L-NIL), and Aminoguanidine. The data indicates that while MEG is a potent iNOS inhibitor, its selectivity profile, particularly concerning nNOS, warrants careful consideration in experimental design. Furthermore, MEG exhibits a dual mechanism of action, not only inhibiting iNOS but also acting as a peroxynitrite scavenger, a property that distinguishes it from many other NOS inhibitors.

Comparative Analysis of iNOS Inhibitors

The inhibitory potency and selectivity of various compounds against the three NOS isoforms are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). Lower values indicate greater potency. The following tables summarize the available data for this compound and its key competitors.

Table 1: Inhibitory Activity (IC₅₀/Kᵢ) of Selected Compounds against NOS Isoforms

CompoundiNOSnNOSeNOSSelectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
This compound ~10-30 µM (IC₅₀)->100 µM (IC₅₀)->3-10 fold
1400W ≤7 nM (Kᵈ)[1]2 µM (Kᵢ)[1]50 µM (Kᵢ)[1]~285 fold~7140 fold
GW274150 <40 nM (Kᵈ)[2]4.57 µM (Kᵢ)[2]185 µM (Kᵢ)[2]>114 fold[2]>5800 fold[2]
L-NIL 3.3 µM (IC₅₀)[3]92 µM (IC₅₀)[3]-~28 fold[3]-
Aminoguanidine 2.1 µM (IC₅₀)[4]-->50 fold vs. constitutive NOS[5]>50 fold vs. constitutive NOS[5]

Table 2: Overview of Key Characteristics of iNOS Inhibitors

InhibitorMechanism of ActionAdditional Properties
This compound Competitive iNOS inhibitorPeroxynitrite scavenger
1400W Slow, tight-binding inhibitor[1]Highly selective
GW274150 Arginine-competitive, NADPH-dependent inhibitor[2]High oral bioavailability[6]
L-NIL Potent and selective iNOS inhibitor[3]-
Aminoguanidine Selective iNOS inhibitor[5]Also inhibits diamine oxidase

Experimental Methodologies

The validation of iNOS selectivity relies on robust and standardized experimental protocols. The most common methods employed are detailed below.

Measurement of Nitric Oxide Synthase Activity

a) L-Arginine to L-Citrulline Conversion Assay:

This is a classic and widely used method to directly measure NOS activity.[7][8][9] It quantifies the conversion of radiolabeled L-arginine to L-citrulline.

  • Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine (e.g., [³H] L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity.

  • Protocol Outline:

    • Prepare a reaction mixture containing the NOS enzyme source (e.g., purified enzyme, cell lysate, or tissue homogenate), [³H] L-arginine, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a stop buffer containing EDTA/EGTA).

    • Separate the radiolabeled L-citrulline from the unreacted [³H] L-arginine using cation exchange chromatography (e.g., Dowex 50W-X8 resin). L-arginine, being positively charged, binds to the resin, while the neutral L-citrulline flows through.

    • Quantify the radioactivity of the collected L-citrulline using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

b) Griess Assay:

This colorimetric assay indirectly measures NOS activity by quantifying the accumulation of nitrite (NO₂⁻), a stable and oxidized product of nitric oxide.[10][11]

  • Principle: Nitric oxide produced by NOS is rapidly converted to nitrite and nitrate. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically at ~540 nm. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.

  • Protocol Outline:

    • Perform the NOS enzymatic reaction as described in the L-arginine to L-citrulline conversion assay (without the radiolabel).

    • After the incubation period, collect the supernatant.

    • (Optional but recommended for total NO measurement) Add nitrate reductase and its cofactor (NADPH) to the supernatant and incubate to convert nitrate to nitrite.

    • Add the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of inhibition and IC₅₀ values.

c) Hemoglobin Capture Assay:

This assay is based on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.

  • Principle: Nitric oxide readily binds to the heme iron of oxyhemoglobin, oxidizing it to methemoglobin. This conversion results in a characteristic shift in the absorbance spectrum, which can be used to quantify NO production.

  • Protocol Outline:

    • Set up the NOS reaction with the enzyme, substrate, and cofactors in the presence of oxyhemoglobin.

    • Add the inhibitor at various concentrations.

    • Monitor the change in absorbance at specific wavelengths (e.g., 401 nm) over time.

    • The rate of change in absorbance is proportional to the rate of NO production.

    • Calculate the inhibitory effect of the compound.

Determining Isoform Selectivity

To determine the selectivity of an inhibitor for iNOS over eNOS and nNOS, the chosen assay is performed in parallel using purified recombinant human or animal isoforms of each enzyme. By calculating the IC₅₀ or Kᵢ value for each isoform, the selectivity ratio can be determined (e.g., IC₅₀ for eNOS / IC₅₀ for iNOS).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway for NO production and a typical experimental workflow for assessing inhibitor selectivity.

cluster_0 Cellular Activation cluster_1 iNOS-Mediated NO Production Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor Signaling\nCascade Signaling Cascade Receptor->Signaling\nCascade NF-κB NF-κB Signaling\nCascade->NF-κB iNOS Gene\nTranscription iNOS Gene Transcription NF-κB->iNOS Gene\nTranscription iNOS mRNA iNOS mRNA iNOS Gene\nTranscription->iNOS mRNA iNOS Protein\n(inactive) iNOS Protein (inactive) iNOS mRNA->iNOS Protein\n(inactive) iNOS Protein\n(active) iNOS Protein (active) iNOS Protein\n(inactive)->iNOS Protein\n(active) Dimerization Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein\n(active)->Nitric Oxide (NO) Catalysis L-Citrulline L-Citrulline iNOS Protein\n(active)->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Protein\n(active) O2, NADPH O2, NADPH O2, NADPH->iNOS Protein\n(active) This compound This compound This compound->iNOS Protein\n(active) Inhibition

Caption: iNOS signaling pathway and point of inhibition.

cluster_workflow Experimental Workflow for iNOS Selectivity A Prepare Purified NOS Isoforms (iNOS, eNOS, nNOS) B Set up Parallel Assays for each Isoform A->B C Add Serial Dilutions of This compound & Other Inhibitors B->C D Incubate and Perform NOS Activity Assay (e.g., L-Citrulline or Griess Assay) C->D E Measure Enzyme Activity D->E F Calculate IC50 Values for each Inhibitor-Isoform Combination E->F G Determine Selectivity Ratios (IC50 eNOS/iNOS, IC50 nNOS/iNOS) F->G

Caption: Workflow for determining NOS inhibitor selectivity.

Conclusion

This compound presents itself as a valuable tool for researchers investigating the roles of iNOS in various physiological and pathological contexts. Its selective inhibition of iNOS, coupled with its peroxynitrite scavenging activity, offers a unique profile compared to other inhibitors. However, for applications requiring very high selectivity against nNOS, compounds like 1400W and GW274150 may be more suitable alternatives, as evidenced by their significantly higher selectivity ratios. The choice of inhibitor should be guided by the specific requirements of the experimental model and the desired level of isoform selectivity. The detailed experimental protocols provided in this guide offer a foundation for the rigorous and reproducible validation of these and other novel NOS inhibitors.

References

A Head-to-Head In Vivo Comparison of MEG Hemisulfate and 1400W for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of inducible nitric oxide synthase (iNOS), MEG hemisulfate (S-methylisothiourea hemisulfate, SMT) and 1400W. This document synthesizes in vivo data to facilitate informed decisions in research and development involving iNOS modulation.

Executive Summary

Both this compound and 1400W are potent inhibitors of iNOS with demonstrated efficacy in various in vivo models. 1400W stands out for its exceptional selectivity for iNOS over other NOS isoforms, making it a valuable tool for precisely targeting iNOS-mediated pathologies.[1] this compound, while a potent iNOS inhibitor, exhibits a lower selectivity profile. The choice between these inhibitors will depend on the specific requirements of the experimental model, particularly the need for isoform-specific iNOS inhibition.

Data Presentation

Table 1: In Vivo Efficacy and Potency
ParameterThis compound (SMT)1400WAnimal ModelDisease/Condition ModelSource
Effective Dose 0.01-3 mg/kg (i.v.)10 or 12 mg/kg/h (s.c. infusion)RatEndotoxin-induced hypotension[2]
5 mg/kg (i.p.)10 and 15 mg/kg/dayRatDFP-induced neurotoxicity[2][3]
1 mg/kg (i.p.)-MouseEndotoxin-induced septic shock[2]
Effect on Biomarkers Attenuates rises in plasma alanine and aspartate aminotransferases, bilirubin, and creatinineReduces serum levels of IL-1β, IL-6, TNF-α, and MCP-1RatEndotoxin-induced organ dysfunction / DFP-induced neuroinflammation[2][3]
Survival Improvement Improves 24-hour survival-MouseEndotoxin-induced septic shock[2]
Anti-inflammatory Effects -Reduces lung inflammation and cellular infiltrationMouseSurfactant Protein D-deficiency[4]
Anti-hyperalgesic Effects -Dose-dependent inhibition of formalin-induced phase II flinches and attenuation of carrageenan-induced thermal hyperalgesiaRatTissue injury and inflammation-induced hyperalgesia[5]
Table 2: Selectivity and Pharmacokinetics
ParameterThis compound (SMT)1400WNotesSource
iNOS Inhibition Potency EC50: 2 µM (vascular smooth muscle cells), 6 µM (macrophages)Kd ≤ 7 nMSMT is 10- to 30-fold more potent than NG-methyl-L-arginine. 1400W is a slow, tight-binding inhibitor.[1][2]
Selectivity (iNOS vs. eNOS) Equipotent with NG-methyl-L-arginine in inhibiting eNOS>5000-fold selective for iNOS over eNOS1400W demonstrates significantly higher selectivity for iNOS.[1][2]
Selectivity (iNOS vs. nNOS) -Weaker, rapidly reversible inhibition of nNOS (Ki = 2 µM)1400W shows high selectivity against nNOS.[1]
In Vivo Administration Routes Intraperitoneal (i.p.), Intravenous (i.v.)Subcutaneous (s.c.) infusion, Intrathecal (i.t.)Both compounds have been administered systemically and locally.[2][5][6]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by both this compound and 1400W is the inhibition of the inducible nitric oxide synthase (iNOS) enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule involved in inflammation, vasodilation, and neurotransmission.

iNOS_Inhibition_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cell Macrophage / Inflammatory Cell cluster_inhibitors Inhibitors cluster_downstream Downstream Effects LPS, Cytokines LPS, Cytokines iNOS_Induction iNOS Gene Transcription & Translation LPS, Cytokines->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Produces NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Inflammation Inflammation NO_Production->Inflammation Mediates Vasodilation Vasodilation (Hypotension) NO_Production->Vasodilation Mediates Tissue_Damage Tissue Damage NO_Production->Tissue_Damage Contributes to MEG_Hemisulfate This compound (SMT) MEG_Hemisulfate->iNOS_Enzyme Inhibits W1400 1400W W1400->iNOS_Enzyme Inhibits

Caption: Inhibition of the iNOS signaling pathway by this compound and 1400W.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease State (e.g., LPS, Carrageenan) Animal_Model->Disease_Induction Drug_Administration Administer Inhibitor (this compound or 1400W) - Route (i.p., i.v., s.c.) - Dose - Frequency Disease_Induction->Drug_Administration Control_Group Administer Vehicle Disease_Induction->Control_Group Physiological_Parameters Monitor Physiological Parameters (e.g., Blood Pressure, Temperature) Drug_Administration->Physiological_Parameters Behavioral_Assessment Assess Behavioral Responses (e.g., Nociception) Drug_Administration->Behavioral_Assessment Control_Group->Physiological_Parameters Control_Group->Behavioral_Assessment Sample_Collection Collect Biological Samples (Blood, Tissue) Physiological_Parameters->Sample_Collection Behavioral_Assessment->Sample_Collection Biochemical_Assays Perform Biochemical Assays (e.g., Cytokine levels, NO metabolites) Sample_Collection->Biochemical_Assays Histopathology Conduct Histopathological Analysis Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

Caption: A generalized workflow for in vivo studies of iNOS inhibitors.

Experimental Protocols

This compound (S-methylisothiourea hemisulfate, SMT)

1. Rodent Model of Septic Shock (Rat):

  • Objective: To evaluate the effect of SMT on endotoxin-induced hypotension and vascular hyporeactivity.

  • Animal Model: Anesthetized rats.

  • Induction of Shock: Bacterial lipopolysaccharide (LPS), 10 mg/kg, administered intravenously (i.v.).

  • Inhibitor Administration: SMT administered intravenously at doses ranging from 0.01-3 mg/kg.

  • Outcome Measures: Reversal of hypotension and vascular hyporeactivity to vasoconstrictor agents.[2]

2. Rodent Model of Septic Shock (Mouse):

  • Objective: To assess the effect of SMT on survival in a model of severe septic shock.

  • Animal Model: Mice.

  • Induction of Shock: High dose of LPS, 60 mg/kg, administered intraperitoneally (i.p.).

  • Inhibitor Administration: SMT administered intraperitoneally at a dose of 1 mg/kg.

  • Outcome Measures: 24-hour survival rate.[2]

3. Model of Colonic Anastomosis Healing (Rat):

  • Objective: To evaluate the effects of SMT on the healing of colonic anastomosis.

  • Animal Model: Wistar rats.

  • Surgical Procedure: Colonic anastomosis.

  • Inhibitor Administration: SMT administered intraperitoneally at 50 mg/kg/dose every 12 hours for 72 hours.

  • Outcome Measures: Breaking strength of the anastomosis, histopathological evaluation of healing (vascular neoformation, granulation, inflammation), and serum nitrite/nitrate levels.[6]

1400W

1. Model of Neuroinflammation and Neurotoxicity (Rat):

  • Objective: To investigate the effects of 1400W on diisopropylfluorophosphate (DFP)-induced neurotoxicity.

  • Animal Model: Rats.

  • Induction of Neurotoxicity: Exposure to DFP.

  • Inhibitor Administration: 1400W administered at 10 mg/kg or 15 mg/kg per day for one or two weeks.

  • Outcome Measures: Reduction in microglia, astroglia, and neuronal cell death; reduction in nitrooxidative stress markers and proinflammatory cytokines in the serum.[3]

2. Model of Inflammation-Induced Hyperalgesia (Rat):

  • Objective: To examine the anti-nociceptive effects of 1400W.

  • Animal Model: Rats.

  • Induction of Hyperalgesia: Paw formalin injection or carrageenan injection.

  • Inhibitor Administration: Intrathecal (i.t.) administration of 1400W.

  • Outcome Measures: Inhibition of formalin-induced flinching behavior and attenuation of carrageenan-induced thermal hyperalgesia.[5]

3. Model of Endotoxin-Induced Vascular Injury (Rat):

  • Objective: To determine the in vivo potency and selectivity of 1400W.

  • Animal Model: Rats.

  • Induction of Injury: Endotoxin administration.

  • Inhibitor Administration: Systemic administration of 1400W.

  • Outcome Measures: Assessment of iNOS versus eNOS inhibition. 1400W was found to be greater than 50-fold more potent against iNOS than eNOS in this model.[1]

Conclusion

This guide provides a comparative overview of this compound and 1400W based on available in vivo data. 1400W emerges as a highly selective and potent iNOS inhibitor, making it a preferred tool for studies where distinguishing the effects of iNOS from other NOS isoforms is critical. This compound is a potent iNOS inhibitor but with a broader spectrum of activity that includes other NOS isoforms. The selection of either inhibitor should be guided by the specific scientific question and the required level of isoform selectivity. The detailed experimental protocols provided herein offer a starting point for designing future in vivo studies.

References

Unveiling the Dual Action of MEG Hemisulfate: A Comparative Guide to its Inhibitory and Scavenging Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of MEG hemisulfate, a compound demonstrating a potent dual action as both an inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of the reactive nitrogen species, peroxynitrite. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with alternative compounds, supported by experimental data and methodologies, to facilitate informed decisions in research and development.

Executive Summary

This compound distinguishes itself through a dual mechanism of action that is critical in pathological conditions where both excessive nitric oxide (NO) production and oxidative stress are contributing factors. It selectively inhibits the iNOS enzyme, a key player in the inflammatory cascade, and directly scavenges peroxynitrite, a potent and damaging oxidant. This guide presents a quantitative comparison of this compound's efficacy against L-NIL, a selective iNOS inhibitor, and FeTPPS, a known peroxynitrite scavenger, providing a clear perspective on its relative performance.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for this compound and its comparators.

CompoundTargetActionKey ParameterValueReference
This compound Inducible Nitric Oxide Synthase (iNOS)InhibitionEC50 11.5 µM[1]
Peroxynitrite (ONOO⁻)ScavengingSecond-Order Rate Constant (k) 1,900 M⁻¹s⁻¹[2]
L-N6-(1-iminoethyl)lysine (L-NIL) Inducible Nitric Oxide Synthase (iNOS)InhibitionIC50 3.3 µM[3]
Fe(III) meso-tetra(4-sulfonatophenyl)porphine (FeTPPS) Peroxynitrite (ONOO⁻)Decomposition CatalystOverall Catalytic Rate (kcat) 6 x 10⁴ M⁻¹s⁻¹ (for FeTMPS, a related compound)[1][4]

Experimental Protocols

Determination of iNOS Inhibitory Activity of this compound

The inhibitory effect of this compound on iNOS activity was determined by measuring the conversion of L-[³H]-arginine to L-[³H]-citrulline in the lung homogenate of rats treated with lipopolysaccharide (LPS) to induce iNOS expression.[1]

Protocol:

  • Enzyme Preparation: Lungs from LPS-treated rats were homogenized in a buffer containing 50 mM Tris-HCl (pH 7.4), 1.15% KCl, 1 mM dithiothreitol (DTT), and a cocktail of protease inhibitors. The homogenate was then centrifuged, and the supernatant containing the iNOS enzyme was used for the assay.

  • Assay Mixture: The reaction mixture contained the lung homogenate, 1 mM NADPH, 10 µM tetrahydrobiopterin, 2 µM flavin adenine dinucleotide, 2 µM flavin mononucleotide, and 10 µM L-[³H]-arginine.

  • Inhibition Assay: Various concentrations of this compound were pre-incubated with the enzyme preparation for 10 minutes at 37°C.

  • Reaction Initiation and Termination: The reaction was initiated by the addition of L-[³H]-arginine and incubated for 20 minutes at 37°C. The reaction was terminated by the addition of a stop buffer containing 100 mM HEPES (pH 5.5) and 10 mM EDTA.

  • Quantification: The amount of L-[³H]-citrulline produced was determined by ion-exchange chromatography. The radioactivity was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that produced 50% inhibition of L-[³H]-citrulline formation (EC50) was calculated from the concentration-response curve.

Determination of Peroxynitrite Scavenging Activity of this compound

The peroxynitrite scavenging activity of this compound was assessed by monitoring the decay of peroxynitrite spectrophotometrically at 302 nm in the presence of the compound.[2]

Protocol:

  • Peroxynitrite Solution: A stock solution of peroxynitrite was synthesized by reacting acidified hydrogen peroxide with sodium nitrite. The concentration of the peroxynitrite solution was determined spectrophotometrically at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

  • Reaction Buffer: The experiments were conducted in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Kinetic Measurements: The decay of a 100 µM peroxynitrite solution was monitored at 302 nm using a stopped-flow spectrophotometer in the absence and presence of various concentrations of this compound.

  • Data Analysis: The observed pseudo-first-order rate constants for peroxynitrite decay were plotted against the concentrations of this compound. The slope of the resulting linear plot yielded the second-order rate constant for the reaction between this compound and peroxynitrite.

Mandatory Visualizations

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JAK->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc translocates iNOS_protein iNOS Protein Citrulline L-Citrulline iNOS_protein->Citrulline NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_protein iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription STAT1_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_mRNA->iNOS_protein translation MEG This compound MEG->iNOS_protein inhibits Peroxynitrite_Scavenging Mechanism of Peroxynitrite Scavenging cluster_reactants Reactants cluster_scavenging Scavenging by this compound NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO fast reaction O2 Superoxide (O₂⁻•) O2->ONOO fast reaction MEG This compound (R-SH) ONOO->MEG reacts with NO2 Nitrogen Dioxide (NO₂) ONOO->NO2 reacts with OH_minus Hydroxide (OH⁻) ONOO->OH_minus reacts with MEG_S_radical MEG Thiyl Radical (R-S•) MEG->MEG_S_radical oxidation MEG_disulfide MEG Disulfide (R-S-S-R) MEG_S_radical->MEG_disulfide dimerization

References

A Comparative Analysis of MEG Hemisulfate and Uric Acid as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both endogenous molecules and synthetic compounds are scrutinized for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a detailed comparative analysis of two such compounds: the endogenous antioxidant uric acid and the synthetic compound mercaptoethylguanidine (MEG) hemisulfate. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective antioxidant mechanisms, supported by available experimental data.

Introduction to the Antioxidants

Uric Acid , the final product of purine metabolism in humans, is a well-established antioxidant present in high concentrations in the plasma.[1][2] It is recognized for its ability to scavenge a variety of reactive oxygen species (ROS), contributing significantly to the total antioxidant capacity of blood plasma.[3] However, the role of uric acid is complex, as it can also exhibit pro-oxidant properties under certain conditions, a paradox that continues to be an active area of research.[4][5]

MEG Hemisulfate (Mercaptoethylguanidine hemisulfate) is a synthetic compound known for its potent antioxidant and anti-inflammatory properties.[6][7] It is a selective inhibitor of inducible nitric oxide synthase (iNOS) and a powerful scavenger of peroxynitrite, a highly reactive nitrogen species implicated in various inflammatory and neurodegenerative diseases.[6][8]

Quantitative Data Comparison

ParameterThis compoundUric AcidNotes
Peroxynitrite Scavenging
Second-Order Rate Constant1,900 M⁻¹s⁻¹[8]4.8 x 10² M⁻¹s⁻¹[9]The reactivity of uric acid with peroxynitrite is significantly influenced by the presence of physiological concentrations of carbon dioxide (CO₂), which may alter its direct scavenging efficacy.[10][11]
General Antioxidant Capacity
ORAC ValueData not availableData not availableThe USDA has withdrawn its database of ORAC values for foods due to the lack of physiological evidence for in vivo antioxidant efficacy.[12]
TEAC ValueData not availableContributes significantly to plasma TEAC[13][14]Uric acid is a major contributor to the total antioxidant capacity of plasma as measured by various assays.[3][15]

Mechanisms of Antioxidant Action

The antioxidant mechanisms of this compound and uric acid differ significantly, reflecting their distinct chemical structures and biological roles.

This compound: A Targeted Scavenger and Enzyme Inhibitor

This compound's antioxidant activity is primarily attributed to two key functions:

  • Direct Scavenging of Peroxynitrite: MEG is a potent scavenger of peroxynitrite (ONOO⁻), a damaging reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻). By neutralizing peroxynitrite, MEG can prevent cellular damage, including lipid peroxidation and protein nitration.[6][8]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): MEG selectively inhibits iNOS, an enzyme that produces large amounts of nitric oxide in response to inflammatory stimuli.[6][7] By reducing excessive •NO production, MEG mitigates the formation of peroxynitrite at its source.

MEG_Antioxidant_Mechanism cluster_inflammation Inflammatory Stimuli cluster_ros_rns Reactive Species Formation cluster_damage Cellular Damage Inflammatory\nStimuli Inflammatory Stimuli iNOS iNOS Inflammatory\nStimuli->iNOS Induces NO Nitric Oxide (•NO) iNOS->NO Produces Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite Cellular\nDamage Cellular Damage Peroxynitrite->Cellular\nDamage Causes MEG This compound MEG->iNOS Inhibits MEG->Peroxynitrite Scavenges

This compound Antioxidant Mechanism

Uric Acid: A Paradoxical Antioxidant

Uric acid's role as an antioxidant is multifaceted and context-dependent. It can act as a potent antioxidant in the hydrophilic environment of the plasma but may exhibit pro-oxidant effects within the cell.[4][12]

Antioxidant Actions:

  • Scavenging of Reactive Species: Uric acid is an effective scavenger of singlet oxygen, hydroxyl radicals (•OH), and peroxyl radicals.[4]

  • Chelation of Metal Ions: It can chelate transition metal ions like iron, thereby inhibiting the Fenton reaction, a major source of hydroxyl radicals.[12]

Pro-oxidant Actions:

  • Intracellular ROS Production: Inside the cell, uric acid can stimulate the production of reactive oxygen species through the activation of NADPH oxidase.[4]

  • Formation of Radical Intermediates: The reaction of uric acid with certain oxidants can produce radical intermediates that may propagate oxidative damage.[4]

Uric_Acid_Dual_Role cluster_antioxidant Antioxidant (Extracellular) cluster_prooxidant Pro-oxidant (Intracellular) Uric_Acid Uric Acid ROS_Scavenging Scavenges: - Singlet Oxygen - Hydroxyl Radicals - Peroxyl Radicals Uric_Acid->ROS_Scavenging Metal_Chelation Chelates Metal Ions (e.g., Iron) Uric_Acid->Metal_Chelation NADPH_Oxidase Activates NADPH Oxidase Uric_Acid->NADPH_Oxidase Radical_Formation Forms Radical Intermediates Uric_Acid->Radical_Formation Antioxidant_Effect Protection from Oxidative Damage ROS_Scavenging->Antioxidant_Effect Metal_Chelation->Antioxidant_Effect Prooxidant_Effect Increased Oxidative Stress NADPH_Oxidase->Prooxidant_Effect Radical_Formation->Prooxidant_Effect

The Dual Antioxidant and Pro-oxidant Role of Uric Acid

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant capacity of different compounds. Below are the general methodologies for two commonly used assays, ORAC and TEAC.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Protocol Outline:

  • Reagent Preparation:

    • Fluorescein (fluorescent probe) solution is prepared in a phosphate buffer.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, is prepared fresh.

    • Trolox (a water-soluble vitamin E analog) is used to create a standard curve.

  • Assay Procedure:

    • The antioxidant sample or Trolox standard is added to a multi-well plate.

    • The fluorescein solution is added to each well, and the plate is incubated.

    • The AAPH solution is added to initiate the reaction.

  • Data Acquisition and Analysis:

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

    • The area under the curve (AUC) is calculated for the sample, blank, and Trolox standards.

    • The net AUC of the sample is compared to the Trolox standard curve to determine the ORAC value, expressed as Trolox equivalents (TE).

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay measures the capacity of an antioxidant to reduce the stable radical cation ABTS•+.

Protocol Outline:

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a given wavelength (e.g., 734 nm).

    • Trolox is used to create a standard curve.

  • Assay Procedure:

    • The antioxidant sample or Trolox standard is added to a multi-well plate.

    • The diluted ABTS•+ solution is added to each well.

  • Data Acquisition and Analysis:

    • The absorbance is measured at a specific time point after the addition of the ABTS•+ solution.

    • The percentage of inhibition of the ABTS•+ radical is calculated.

    • The TEAC value is determined by comparing the sample's inhibition to the Trolox standard curve and is expressed as Trolox equivalents.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample\nPreparation Sample Preparation Mixing in\nMulti-well Plate Mixing in Multi-well Plate Sample\nPreparation->Mixing in\nMulti-well Plate Standard\nPreparation (Trolox) Standard Preparation (Trolox) Standard\nPreparation (Trolox)->Mixing in\nMulti-well Plate Reagent\nPreparation (e.g., ABTS•+) Reagent Preparation (e.g., ABTS•+) Reagent\nPreparation (e.g., ABTS•+)->Mixing in\nMulti-well Plate Incubation Incubation Mixing in\nMulti-well Plate->Incubation Spectrophotometric\nMeasurement Spectrophotometric Measurement Incubation->Spectrophotometric\nMeasurement Data\nAnalysis Data Analysis Spectrophotometric\nMeasurement->Data\nAnalysis Calculation of\nAntioxidant Capacity Calculation of Antioxidant Capacity Data\nAnalysis->Calculation of\nAntioxidant Capacity

References

Validating iNOS Inhibition in Macrophage Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inhibitors targeting inducible nitric oxide synthase (iNOS) in macrophage lysates. Due to the absence of specific experimental data for "MEG hemisulfate" in the public domain, this guide will focus on a well-known, structurally related compound, NG-monomethyl-L-arginine (L-NMA) , and compare its performance with other established iNOS inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools and methodologies for their studies on iNOS modulation.

Comparative Analysis of iNOS Inhibitors

The inhibitory potency of various compounds against iNOS activity in macrophage lysates is a critical parameter for in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used iNOS inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the macrophage cell line used (e.g., RAW 264.7), the concentration of the substrate L-arginine, and the method of iNOS activation.

InhibitorCell LineIC50 (µM)Notes
L-NG-monomethyl-L-arginine (L-NMA) RAW 264.7~25.5[1]A non-selective NOS inhibitor.
1400W RAW 264.70.2 - 0.3[2]A potent and highly selective iNOS inhibitor.
Aminoguanidine RAW 264.7~670[3]A moderately potent iNOS inhibitor.
L-NIL (N6-(1-iminoethyl)-L-lysine) N/AN/AA selective iNOS inhibitor, though specific IC50 in RAW 264.7 lysates is not readily available in the provided results.

Note: The IC50 values are derived from different studies and should be considered as indicative rather than absolute comparative values.

Experimental Protocols

Accurate validation of iNOS inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess iNOS activity and expression in macrophage lysates.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophages (e.g., RAW 264.7) in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[4]

    • Pre-treat the cells with various concentrations of the iNOS inhibitor for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 50 U/mL) for 24 hours to induce iNOS expression.[5]

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

    • Incubate the mixture in the dark at room temperature for 10 minutes.[6]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[6]

    • Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.[6]

iNOS Activity Assay (Arginine-to-Citrulline Conversion)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: iNOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using [¹⁴C]L-arginine as a substrate, the amount of [¹⁴C]L-citrulline produced is a direct measure of iNOS activity.

Protocol:

  • Preparation of Macrophage Lysates:

    • Culture and stimulate macrophages to induce iNOS expression as described above.

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic iNOS.

  • Enzymatic Reaction:

    • Incubate the cell lysate with a reaction mixture containing [¹⁴C]L-arginine, NADPH, and other necessary cofactors like (6R)-tetrahydrobiopterin (BH4).

  • Separation of Arginine and Citrulline:

    • Stop the reaction and separate the radiolabeled L-citrulline from the unreacted L-arginine using cation-exchange chromatography.

  • Quantification:

    • Measure the radioactivity of the eluted L-citrulline using a scintillation counter.

    • Express the iNOS activity as pmol of citrulline formed per minute per mg of protein.

iNOS Protein Expression (Western Blot)

Western blotting is used to detect and quantify the amount of iNOS protein in macrophage lysates.

Principle: Proteins from the cell lysate are separated by size using SDS-PAGE, transferred to a membrane, and then detected using a specific primary antibody against iNOS, followed by a labeled secondary antibody.

Protocol:

  • Lysate Preparation:

    • Prepare macrophage lysates as described for the arginine-to-citrulline conversion assay.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[2]

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.[2]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[2]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.[2]

    • Use a loading control, such as β-actin, to normalize the iNOS protein levels.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in iNOS inhibition studies, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Assessment of iNOS Inhibition cluster_data Data Analysis macrophages Macrophages (e.g., RAW 264.7) inhibit Pre-treat with iNOS Inhibitor macrophages->inhibit stimulate Stimulate with LPS + IFN-γ griess Griess Assay (NO₂⁻ Measurement) stimulate->griess Supernatant citrulline Arginine-to-Citrulline Conversion Assay stimulate->citrulline Cell Lysate western Western Blot (iNOS Protein Expression) stimulate->western Cell Lysate inhibit->stimulate ic50 Calculate IC₅₀ griess->ic50 citrulline->ic50 protein_quant Quantify Protein Levels western->protein_quant

Caption: Experimental workflow for validating iNOS inhibition in macrophage lysates.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNGR IFNGR IFNg->IFNGR MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK JAK JAK1/JAK2 IFNGR->JAK iNOS_gene iNOS Gene MAPK->iNOS_gene modulates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JAK->STAT1 phosphorylates STAT1_nuc STAT1 STAT1->STAT1_nuc translocates NFkB_nuc->iNOS_gene activates transcription STAT1_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: iNOS induction signaling pathway in macrophages stimulated by LPS and IFN-γ.

inhibitor_comparison_logic cluster_inhibitors iNOS Inhibitors cluster_properties Key Properties for Comparison LNMA L-NMA Potency Potency (IC₅₀) LNMA->Potency Moderate Selectivity Selectivity for iNOS LNMA->Selectivity Non-selective Mechanism Mechanism of Action LNMA->Mechanism Competitive W1400 1400W W1400->Potency High W1400->Selectivity Highly Selective W1400->Mechanism Slow, Tight-binding AG Aminoguanidine AG->Potency Low AG->Selectivity Moderately Selective AG->Mechanism Mechanism-based

Caption: Logical comparison of key properties of selected iNOS inhibitors.

References

Distinguishing iNOS Inhibition from Peroxynitrite Scavenging: A Comparative Guide to the Dual Roles of Mercaptoethylguanidine (MEG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mercaptoethylguanidine (MEG), a structural analog of L-arginine, has demonstrated significant therapeutic potential in various inflammatory and oxidative stress-related disease models. Its beneficial effects are largely attributed to two key biochemical properties: the inhibition of inducible nitric oxide synthase (iNOS) and the direct scavenging of peroxynitrite (ONOO⁻). Understanding the distinction and interplay between these two mechanisms is crucial for the accurate interpretation of experimental data and the strategic development of novel therapeutics. This guide provides an objective comparison of MEG's performance in these dual roles, supported by experimental data and detailed methodologies.

Quantitative Comparison of MEG's Efficacy

To differentiate between the iNOS inhibitory and peroxynitrite scavenging effects of MEG, it is essential to compare its potency in both functions. The following tables summarize the key quantitative parameters.

ParameterValueSpecies/SystemNotes
iNOS Inhibition
Ki (reversible)3.9 µMMurine macrophage iNOSData for N-monomethyl-L-arginine (L-NMMA), a close structural analog of MEG. This represents the concentration for 50% inhibition of the enzyme's activity in a cell-free system.[1]
Peroxynitrite Scavenging
Second-Order Rate Constant1900 ± 64 M⁻¹s⁻¹Chemical solution (37°C)This value indicates a direct and rapid reaction between MEG and peroxynitrite.[2] The scavenging activity is attributed to the sulfhydryl group of MEG.[2]

Table 1: Quantitative comparison of iNOS inhibition and peroxynitrite scavenging by MEG and its close analog.

Experimental Methodologies for Distinguishing Effects

Several experimental approaches can be employed to dissect the contribution of iNOS inhibition versus peroxynitrite scavenging to the overall observed effects of MEG.

Measuring iNOS Inhibition

A common method to quantify iNOS inhibition is to measure the production of nitric oxide (NO) or its stable metabolite, nitrite, in a cellular or cell-free system.

1. Griess Assay for Nitrite Quantification in Cell Culture

This assay is widely used to determine NO production by measuring the accumulation of nitrite in the culture supernatant of cells stimulated to express iNOS, such as the murine macrophage cell line RAW 264.7.

  • Cell Culture and Stimulation: RAW 264.7 macrophages are plated and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Treatment: Cells are co-incubated with the stimulants and various concentrations of MEG or a vehicle control.

  • Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. Nitrite in the sample reacts with the Griess reagent to form a colored azo compound, the absorbance of which is measured spectrophotometrically at ~540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then calculated from the standard curve, and the IC50 value for MEG's inhibition of NO production can be determined.

2. iNOS Activity Assay in a Cell-Free System

This method directly measures the enzymatic activity of purified iNOS.

  • Reaction Mixture: A reaction buffer containing purified iNOS enzyme, the substrate L-arginine (often radiolabeled, e.g., [³H]-L-arginine), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin) is prepared.

  • Inhibition: Various concentrations of MEG are added to the reaction mixture.

  • Product Measurement: The reaction is allowed to proceed for a defined time, and the conversion of L-arginine to L-citrulline is measured. If a radiolabeled substrate is used, the radiolabeled L-citrulline is separated from the unreacted L-arginine and quantified by liquid scintillation counting.

  • Data Analysis: The enzyme activity in the presence of the inhibitor is compared to the control, and the Ki or IC50 value is determined.

Measuring Peroxynitrite Scavenging

Several assays can directly quantify the ability of MEG to scavenge peroxynitrite.

1. Inhibition of Peroxynitrite-Mediated Oxidation/Nitration

This assay measures the ability of a compound to prevent the oxidation or nitration of a target molecule by peroxynitrite.

  • Reactants: A solution containing a target molecule susceptible to peroxynitrite-mediated modification, such as dihydrorhodamine 123 (DHR 123) for oxidation or 4-hydroxyphenylacetic acid (4-HPA) for nitration, is prepared in a suitable buffer.

  • Scavenging: Various concentrations of MEG are added to the solution.

  • Reaction Initiation: A known concentration of peroxynitrite is added to initiate the reaction.

  • Product Detection: The formation of the oxidized (rhodamine 123, fluorescent) or nitrated product (nitro-4-HPA, detected by HPLC) is measured.

  • Data Analysis: The reduction in product formation in the presence of MEG is used to determine its scavenging efficiency (e.g., EC50). The second-order rate constant can be determined using competition kinetics.[2]

2. Direct Measurement using Fluorescent Probes

Specific fluorescent probes that react with peroxynitrite can be used to measure its concentration and the scavenging effect of MEG.

  • Probe and Scavenger: A solution of a peroxynitrite-sensitive fluorescent probe (e.g., Peroxynitrite Sensor Green) is prepared with and without MEG.

  • Peroxynitrite Addition: A known amount of peroxynitrite is added to the solutions.

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorometer. A decrease in the fluorescence signal in the presence of MEG indicates its scavenging activity.

Signaling Pathways and Experimental Workflows

Visualizing the involved pathways and experimental designs can aid in understanding how to differentiate MEG's dual actions.

iNOS_Pathway LPS LPS / IFN-γ TLR4 TLR4/IFNGR LPS->TLR4 MyD88 MyD88/STAT1 TLR4->MyD88 NFkB NF-κB / IRF1 MyD88->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->iNOS_Protein Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Oxidative_Damage Oxidative Damage Peroxynitrite->Oxidative_Damage MEG_iNOS MEG (iNOS Inhibition) MEG_iNOS->iNOS_Protein Inhibits MEG_PN MEG (Peroxynitrite Scavenging) MEG_PN->Peroxynitrite Scavenges

iNOS activation and peroxynitrite formation pathway with MEG's points of action.

The diagram above illustrates the signaling cascade leading to iNOS expression and the subsequent formation of peroxynitrite. MEG can intervene at two distinct points: by directly inhibiting the iNOS enzyme, thereby reducing NO production, and by scavenging peroxynitrite that has already been formed.

Experimental_Workflow cluster_0 iNOS Inhibition Assay (Cell-Based) cluster_1 Peroxynitrite Scavenging Assay (Cell-Free) a1 Stimulate RAW 264.7 cells (LPS + IFN-γ) a2 Treat with MEG a1->a2 a3 Incubate for 24h a2->a3 a4 Collect Supernatant a3->a4 a5 Griess Assay a4->a5 a6 Measure Nitrite (NO₂⁻) a5->a6 b1 Prepare solution of fluorescent probe (e.g., DHR 123) b2 Add MEG b1->b2 b3 Add Peroxynitrite (ONOO⁻) b2->b3 b4 Measure Fluorescence b3->b4 b5 Determine scavenging activity b4->b5

Workflow for distinguishing iNOS inhibition and peroxynitrite scavenging.

This workflow diagram outlines two distinct experimental approaches. The cell-based iNOS inhibition assay on the left quantifies MEG's effect on NO production. In contrast, the cell-free peroxynitrite scavenging assay on the right directly measures MEG's ability to neutralize peroxynitrite, independent of any cellular processes or enzyme inhibition. By performing both types of assays, researchers can obtain a comprehensive profile of MEG's dual activities.

Conclusion

Mercaptoethylguanidine possesses the valuable dual properties of iNOS inhibition and direct peroxynitrite scavenging. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to distinguish between these two effects. A thorough understanding and application of these methodologies will enable a more precise characterization of MEG's mechanism of action in various pathological conditions, ultimately facilitating its development as a targeted therapeutic agent. The selectivity of MEG for iNOS over other NOS isoforms further enhances its potential as a research tool and therapeutic candidate.[3]

References

Cross-Validation of MEG Hemisulfate's Efficacy in Preclinical Inflammatory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mercaptoethylguanidine (MEG) hemisulfate's performance in various animal models of inflammatory diseases, including hemorrhagic shock, inflammatory bowel disease (IBD), and ischemia-reperfusion injury. Its efficacy is cross-validated against other selective inducible nitric oxide synthase (iNOS) inhibitors, offering researchers valuable data for preclinical study design and drug development.

Executive Summary

Mercaptoethylguanidine (MEG) hemisulfate is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) and a scavenger of peroxynitrite, a highly reactive nitrogen species.[1] This dual mechanism of action makes it a promising therapeutic candidate for a range of inflammatory conditions. This guide synthesizes preclinical data from porcine, rat, and mouse models to evaluate the efficacy of MEG hemisulfate and compare it with other selective iNOS inhibitors such as L-N⁶-(1-iminoethyl)lysine (L-NIL), 1400W, and aminoguanidine. The presented data highlights the potential of this compound in mitigating tissue damage and improving physiological outcomes in various inflammatory settings.

Mechanism of Action: iNOS Inhibition and Peroxynitrite Scavenging

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) and bacterial endotoxins (LPS), trigger the expression of the iNOS gene through the activation of transcription factors like NF-κB and STAT-1α.[2][3][4] Once expressed, iNOS produces large amounts of nitric oxide (NO). In the presence of superoxide radicals (O₂⁻), NO rapidly reacts to form peroxynitrite (ONOO⁻), a potent cytotoxic oxidant.[5][6] Peroxynitrite contributes to cellular injury through lipid peroxidation, DNA damage, and protein nitration.[5][6][7][8][9] this compound exerts its protective effects by directly inhibiting the enzymatic activity of iNOS and by scavenging peroxynitrite, thus addressing two key drivers of inflammatory damage.[1]

This compound Mechanism of Action cluster_upstream Upstream Signaling cluster_inos iNOS Activity cluster_peroxynitrite Peroxynitrite Formation & Action Inflammatory Stimuli Inflammatory Stimuli NF-kB_STAT1a NF-κB / STAT-1α iNOS_gene iNOS Gene Transcription NF-kB_STAT1a->iNOS_gene induces iNOS iNOS iNOS_gene->iNOS expresses NO Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->NO iNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Nitration) Peroxynitrite->Cellular_Damage MEG_Hemisulfate This compound MEG_Hemisulfate->iNOS inhibits MEG_Hemisulfate->Peroxynitrite scavenges

Figure 1: Simplified signaling pathway of this compound's action.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative effects of this compound and its alternatives in various animal models of inflammation.

Hemorrhagic Shock

Table 1: Effects on Hemodynamic Parameters and Inflammatory Markers in Hemorrhagic Shock Models

Compound Animal Model Dosage Key Findings Reference
This compound Porcine15 mg/kg bolus + 15 mg/kg/hr infusionAmeliorated the decrease in blood pressure and cardiac output during resuscitation; improved survival rate.
This compound Rat10 mg/kg bolus + 10 mg/kg/hr infusionPrevented the increase in plasma nitrite/nitrate levels; ameliorated the decrease in mean arterial blood pressure.
Aminoguanidine Rat60 mg/kg intra-arteriallyReduced microscopic damage in multiple organs; decreased the number of inflammatory cells in the myocardium.[2]
Aminoguanidine RabbitNot specifiedImproved hemodynamic parameters and decreased serum NO levels.[5]
Ischemia-Reperfusion Injury

Table 2: Effects on Renal and Myocardial Ischemia-Reperfusion Injury Models

Compound Animal Model Dosage Key Findings Reference
L-NIL Mouse (Renal I/R)10 mg/kg ipDecreased renal injury and improved renal function.[10]
1400W Porcine (Renal I/R)Not specifiedImproved early renal function and reduced oxidative stress.[11]
Aminoguanidine Rat (Renal I/R)100 mg/kgSignificantly reduced malondialdehyde (MDA) levels.[12]
Aminoguanidine Rat (Myocardial I/R)200 mg/kg IVStatistically reduced myocardial infarct size.[13]

No quantitative data for this compound in ischemia-reperfusion injury models was identified in the conducted search.

Inflammatory Bowel Disease

No quantitative data for this compound or the specified alternatives in animal models of inflammatory bowel disease was identified in the conducted search.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate study replication and cross-comparison.

Hemorrhagic Shock Induction

Hemorrhagic Shock Protocol cluster_rat Rat Model cluster_pig Porcine Model Rat_Anesthesia Anesthetize Rat Rat_Cannulation Cannulate Femoral Artery and Vein Rat_Anesthesia->Rat_Cannulation Rat_Bleeding Withdraw Blood to Target MAP (e.g., 35-50 mmHg) Rat_Cannulation->Rat_Bleeding Rat_Shock_Phase Maintain Hypotension (e.g., 60-120 min) Rat_Bleeding->Rat_Shock_Phase Rat_Resuscitation Resuscitate with Shed Blood and/or Fluids Rat_Shock_Phase->Rat_Resuscitation Rat_Monitoring Monitor Hemodynamic Parameters Rat_Resuscitation->Rat_Monitoring Pig_Anesthesia Anesthetize Pig Pig_Instrumentation Surgical Instrumentation (e.g., arterial and venous catheters) Pig_Anesthesia->Pig_Instrumentation Pig_Bleeding Controlled Bleeding to Target Cardiac Index or MAP Pig_Instrumentation->Pig_Bleeding Pig_Shock_Phase Maintain Shock State (e.g., 120 min) Pig_Bleeding->Pig_Shock_Phase Pig_Resuscitation Resuscitate with Saline and/or Blood Products Pig_Shock_Phase->Pig_Resuscitation Pig_Monitoring Monitor Hemodynamics and Organ Function Pig_Resuscitation->Pig_Monitoring

Figure 2: Generalized workflow for hemorrhagic shock induction.

Rat Model Protocol (Fixed-Pressure): [11][14][15]

  • Anesthesia: Anesthetize male Wistar or Sprague-Dawley rats (250-350g) with an appropriate anesthetic agent.

  • Catheterization: Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for fluid/drug administration.

  • Hemorrhage: Withdraw blood via the arterial catheter to reduce and maintain the mean arterial pressure (MAP) at a target level (e.g., 35-40 mmHg).

  • Shock Period: Maintain the hypotensive state for a defined period (e.g., 75 minutes).

  • Resuscitation: Reinfuse the shed blood, often supplemented with crystalloid solutions like Ringer's Lactate, over a set period.

  • Monitoring: Continuously monitor hemodynamic parameters (MAP, heart rate) and collect blood samples for biochemical analysis.

Porcine Model Protocol (Volume/Pressure-Controlled): [3][16][17]

  • Anesthesia and Ventilation: Anesthetize and mechanically ventilate immature Yorkshire or other suitable pig breeds.

  • Instrumentation: Surgically place catheters in the femoral artery (for blood pressure), pulmonary artery (for cardiac output), and a central vein (for blood withdrawal and infusions).

  • Hemorrhage: Induce hemorrhagic shock by controlled bleeding to a predetermined MAP (e.g., 40-50 mmHg) or by a fixed volume withdrawal.

  • Shock Maintenance: Maintain the shock state for a specified duration (e.g., 30-120 minutes).

  • Resuscitation: Begin fluid resuscitation with crystalloids, colloids, and/or reinfusion of shed blood.

  • Data Collection: Monitor hemodynamic variables, blood gases, and markers of organ damage.

Inflammatory Bowel Disease (IBD) Induction

IBD Induction Protocols cluster_dss DSS-Induced Colitis (Mouse) cluster_tnbs TNBS-Induced Colitis (Rat) DSS_Admin Administer DSS (1-5% w/v) in Drinking Water DSS_Duration Duration: 5-7 days (acute) or cyclical (chronic) DSS_Admin->DSS_Duration DSS_Monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding DSS_Duration->DSS_Monitoring DSS_Sacrifice Sacrifice and Colon Analysis DSS_Monitoring->DSS_Sacrifice TNBS_Fasting Fast Rats Overnight TNBS_Anesthesia Anesthetize Rat TNBS_Fasting->TNBS_Anesthesia TNBS_Instillation Intra-rectal Instillation of TNBS in Ethanol TNBS_Anesthesia->TNBS_Instillation TNBS_Monitoring Daily Monitoring: Body Weight, Stool Consistency TNBS_Instillation->TNBS_Monitoring TNBS_Sacrifice Sacrifice and Colon Analysis TNBS_Monitoring->TNBS_Sacrifice

Figure 3: Workflows for common IBD animal models.

Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse): [5][11][16][18]

  • Animal Model: Use susceptible mouse strains such as C57BL/6 or BALB/c.

  • DSS Administration: Dissolve DSS (molecular weight 36-50 kDa) in drinking water at a concentration of 2-5% (w/v).

  • Induction Period: Provide the DSS solution as the sole source of drinking water for 5-7 days for acute colitis, or in cycles for chronic colitis.

  • Clinical Assessment: Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study period, sacrifice the mice and collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity measurement, and cytokine profiling.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis (Rat): [1][10][15][17][19]

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Pre-treatment: Fast the rats for 24 hours with free access to water.

  • Induction: Anesthetize the rat and slowly instill a solution of TNBS dissolved in ethanol (e.g., 50%) into the colon via a catheter inserted rectally.

  • Post-induction Care: Return animals to their cages with free access to food and water.

  • Evaluation: Monitor for weight loss and diarrhea. After a set period (e.g., 7 days), sacrifice the animals and assess the colon for macroscopic damage, histological changes, and inflammatory markers.

Renal Ischemia-Reperfusion Injury Induction

Renal IR Protocol Anesthesia Anesthetize Rat/Mouse Laparotomy Midline Laparotomy Anesthesia->Laparotomy Vessel_Isolation Isolate Renal Pedicles Laparotomy->Vessel_Isolation Clamping Clamp Renal Arteries (e.g., 45-60 min) Vessel_Isolation->Clamping Reperfusion Remove Clamps to Allow Reperfusion Clamping->Reperfusion Closure Close Abdominal Incision Reperfusion->Closure Post-Op_Care Post-operative Monitoring and Care Closure->Post-Op_Care Endpoint_Analysis Collect Blood and Kidney Tissue for Analysis (e.g., 24h post-reperfusion) Post-Op_Care->Endpoint_Analysis

Figure 4: General procedure for inducing renal ischemia-reperfusion injury.

Rat Model Protocol: [4][14][20][21][22]

  • Anesthesia: Anesthetize male Sprague-Dawley or Lewis rats.

  • Surgical Procedure: Perform a midline laparotomy to expose the kidneys.

  • Ischemia: Occlude the renal arteries and veins bilaterally with non-traumatic vascular clamps for a defined period (e.g., 45-60 minutes).

  • Reperfusion: Remove the clamps to allow blood flow to resume.

  • Closure and Recovery: Suture the abdominal wall and allow the animal to recover.

  • Assessment: Collect blood samples at various time points (e.g., 24 hours) post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN). Harvest kidney tissue for histological examination and measurement of oxidative stress markers.

Conclusion

The available preclinical data suggests that this compound is a promising therapeutic agent for mitigating the pathophysiological consequences of hemorrhagic shock in both large and small animal models. Its dual action as an iNOS inhibitor and peroxynitrite scavenger effectively targets key inflammatory pathways. While direct comparative data across different inflammatory models is still needed, the findings for alternative iNOS inhibitors like L-NIL, 1400W, and aminoguanidine in models of ischemia-reperfusion injury provide a valuable benchmark for future studies. Further research directly comparing this compound with these alternatives within the same experimental models of IBD and ischemia-reperfusion injury is warranted to fully elucidate its comparative efficacy and therapeutic potential. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate such future investigations.

References

Assessing the Specificity of Targeted Protein Degraders in Complex Biological Systems: A Comparative Guide to IRAK4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Evolution of this Guide: This guide was initially intended to focus on "MEG hemisulfate." However, initial research indicated that this molecule is not a widely studied therapeutic agent with sufficient publicly available data for a comprehensive comparison. To provide a valuable and data-rich resource, the scope of this guide has been pivoted to focus on a highly relevant and well-characterized therapeutic agent: KT-474 , a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in inflammatory signaling pathways, making the specificity of its targeted degradation a subject of intense research and clinical interest.[1][2][3][4] This guide will compare the specificity of KT-474 with the IRAK4 kinase inhibitor, PF-06650833, providing researchers, scientists, and drug development professionals with a detailed overview of the methodologies and data used to assess the specificity of this novel therapeutic modality.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[5][6][7] It acts as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][5][6] Unlike traditional kinase inhibitors that only block the catalytic activity of their target, targeted protein degraders, such as KT-474, are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3][8][9] This offers a potential therapeutic advantage by eliminating both the kinase and scaffolding functions of IRAK4.[2][4][8] The high specificity of these degraders is paramount to their safety and efficacy, minimizing off-target effects that could lead to unforeseen toxicities. This guide provides a comparative analysis of the specificity of the IRAK4 degrader KT-474, supported by experimental data and detailed protocols.

Comparative Specificity Data: KT-474 vs. PF-06650833

The following tables summarize the quantitative data on the specificity and potency of the IRAK4 degrader KT-474 in comparison to the IRAK4 kinase inhibitor PF-06650833.

Compound Target Assay Type Cell Line/System Potency (DC₅₀/IC₅₀) Maximum Effect (Dₘₐₓ) Reference
KT-474 IRAK4Degradation (HTRF)THP-1 cells8.9 nM66.2%[10]
KT-474 IRAK4Degradation (HTRF)Human PBMCs0.9 nM101.3%[10]
KT-474 IRAK4DegradationRAW 264.7 cells4.0 nMNot Reported[3]
PF-06650833 IRAK4Kinase InhibitionNot Specified23.8 nMNot Applicable[10]

Table 1: Potency and Efficacy of KT-474 and PF-06650833.

Compound Assay Type Number of Kinases Screened Selectivity Score (S(10) at 1 µM) Off-Target Proteins Identified Reference
KT-474 KINOMEscan4680.007Not specified in detail[2]
KT-474 Proteomics (human PBMCs)Proteome-wideNot ApplicableIRAK4 was the only significantly downregulated protein[2]

Table 2: Kinome and Proteome-wide Selectivity of KT-474.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflows used to assess the specificity of targeted protein degraders.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAP Kinases TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription KT474 KT-474 (Degrader) KT474->IRAK4 Induces Ubiquitination

Caption: IRAK4 Signaling Pathway and the Mechanism of KT-474.

Specificity_Assessment_Workflow cluster_in_vitro In Vitro / Biochemical Assessment cluster_cellular Cell-based Assessment KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan) TernaryComplex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) OffTarget_Kinases OffTarget_Kinases KinomeScan->OffTarget_Kinases Identify Off-Target Kinases WesternBlot Western Blot / Immunoassay (Target Degradation) Proteomics Global Proteomics (e.g., TMT-MS) Target_Validation Target_Validation WesternBlot->Target_Validation Confirm On-Target Degradation PhenotypicScreen Phenotypic Screening (e.g., Cytokine Release Assay) OffTarget_Proteins OffTarget_Proteins Proteomics->OffTarget_Proteins Identify Off-Target Proteins Functional_Consequences Functional_Consequences PhenotypicScreen->Functional_Consequences Assess Functional Consequences start Compound of Interest (e.g., KT-474) start->KinomeScan start->WesternBlot

Caption: Workflow for Assessing Degrader Specificity.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects of a protein degrader using tandem mass tag (TMT)-based quantitative proteomics.

  • Cell Culture and Treatment:

    • Plate human peripheral blood mononuclear cells (PBMCs) or another relevant cell line at a suitable density.

    • Treat cells with the degrader compound (e.g., KT-474 at a concentration of 10x the DC₅₀) and a vehicle control for a specified time (e.g., 24 hours).[2]

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion and TMT Labeling:

    • Quantify the protein concentration in each lysate.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptides from each condition with a different TMT isobaric tag.

    • Combine the labeled peptide samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the relative abundance of proteins across the different treatment conditions using a suitable software package (e.g., Proteome Discoverer).

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the degrader.

    • Proteins other than the intended target that show significant changes in abundance are considered potential off-targets.

Protocol 2: Kinome-wide Specificity Profiling (KINOMEscan)

This protocol describes the use of a competitive binding assay to assess the specificity of a compound against a large panel of kinases.

  • Compound Preparation:

    • Prepare the test compound (e.g., KT-474) at a specified concentration (e.g., 1 µM).[2]

  • Assay Principle:

    • The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand.

    • The test compound is incubated with the kinase panel.

    • The amount of each kinase that binds to the immobilized ligand is measured using quantitative PCR of the DNA tag.

    • A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal.

  • Data Interpretation:

    • The results are typically reported as a percentage of the control. A lower percentage indicates stronger binding of the test compound to the kinase.

    • A selectivity score (e.g., S(10) at 1 µM) can be calculated, which represents the number of kinases bound with a certain affinity divided by the total number of kinases tested. A lower score indicates higher selectivity.[2]

Protocol 3: Target Degradation Assessment by Western Blot

This protocol details the steps to quantify the reduction of a target protein in cells treated with a degrader.[11]

  • Cell Culture and Treatment:

    • Plate a relevant cell line at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response of the degrader compound and a vehicle control for a predetermined time.

  • Lysate Preparation and Protein Quantification:

    • Lyse the cells and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., IRAK4) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a species-specific, enzyme-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification:

    • Quantify the band intensities for the target protein and normalize them to the loading control to determine the relative reduction in protein levels.

Conclusion

The assessment of specificity is a critical component in the development of targeted protein degraders. As demonstrated with KT-474, a multi-faceted approach employing global proteomics, kinome-wide screening, and targeted degradation assays provides a comprehensive understanding of a degrader's selectivity profile. The data presented in this guide highlight the high specificity of KT-474 for IRAK4, with minimal off-target effects observed in both proteome-wide and kinome-wide screens.[2] This contrasts with traditional kinase inhibitors, where achieving high selectivity can be challenging due to the conserved nature of the ATP-binding pocket across the kinome. The detailed protocols provided herein offer a roadmap for researchers to rigorously evaluate the specificity of their own degrader molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Essential Safety and Logistics for Handling MEG Hemisulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like Mercaptoethylguanidine (MEG) hemisulfate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE) and Handling

When working with MEG hemisulfate, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. The compound is a combustible solid and should be handled with care in a well-ventilated area.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or eyeshields are required to protect against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves are essential.

  • Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.

Storage and Handling Protocols

Proper storage is crucial to maintain the integrity and stability of this compound and to prevent hazardous situations.

ParameterRecommendation
Storage Temperature 2-8°C
Storage Conditions Store in a desiccated environment.
Classification Combustible Solid

Handling Workflow:

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don Appropriate PPE b Ensure Proper Ventilation a->b c Weigh this compound b->c d Perform Experimental Procedure c->d e Decontaminate Work Area d->e f Dispose of Waste e->f g Doff and Dispose of PPE f->g h Wash Hands Thoroughly g->h start Laboratory Waste Generated is_meg Does it contain This compound? start->is_meg meg_waste Segregate as 'Guanidine Compound Waste' is_meg->meg_waste Yes not_meg Follow General Lab Waste Procedures is_meg->not_meg No consult_ehs Consult Institutional EHS for Disposal meg_waste->consult_ehs

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MEG hemisulfate
Reactant of Route 2
MEG hemisulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。